molecular formula C8H7F4NO B1287314 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline CAS No. 937598-57-7

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1287314
CAS No.: 937598-57-7
M. Wt: 209.14 g/mol
InChI Key: ZYFCTKCQWPSPHL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is a useful research compound. Its molecular formula is C8H7F4NO and its molecular weight is 209.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFCTKCQWPSPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-57-7
Record name 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline
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Foundational & Exploratory

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline CAS 937598-57-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline , a specialized fluorinated intermediate.

CAS 937598-57-7 | Strategic Fluorination in Drug Design

Executive Summary

In modern medicinal chemistry, This compound (CAS 937598-57-7) represents a high-value building block designed to address specific metabolic and pharmacokinetic challenges. Unlike simple alkoxy anilines, this scaffold incorporates a 2,2,2-trifluoroethoxy tail, which acts as a robust bioisostere for methoxy or ethoxy groups, significantly blocking oxidative metabolism (O-dealkylation). Concurrently, the 3-fluoro substituent modulates the basicity of the aniline nitrogen and influences the conformational preference of the ether linkage. This guide explores the synthesis, physicochemical properties, and strategic application of this compound in the development of kinase inhibitors and metabolic disease therapeutics.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
CAS Number 937598-57-7
IUPAC Name This compound
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Pale yellow oil or low-melting solid (Predicted)
LogP (Predicted) ~2.3 – 2.6 (Lipophilic)
pKa (Conjugate Acid) ~3.5 – 4.0 (Less basic than aniline due to F-withdrawal)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors (including Fluorines)
Structural Significance

The molecule features two distinct fluorination motifs:[1][2][3][4][5]

  • Aryl Fluorine (C3): Exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the primary amine and reducing the electron density of the aromatic ring.

  • Trifluoroethoxy Group (C4): A bulky, lipophilic, and metabolically stable ether. The CF₃ group prevents the formation of quinone-imine toxic metabolites often associated with standard 4-alkoxyanilines.

Synthesis & Manufacturing Protocols

The synthesis of CAS 937598-57-7 typically follows a convergent Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Nitro Reduction . This route is preferred over direct fluorination due to regioselectivity control.

Experimental Workflow
Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Precursor: 3,4-Difluoronitrobenzene (CAS 369-34-6) Reagent: 2,2,2-Trifluoroethanol (TFE) Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Mechanism: The 4-position fluorine in 3,4-difluoronitrobenzene is highly activated toward nucleophilic attack due to the para-nitro group's resonance withdrawal. The 3-fluorine remains intact as it is less activated (meta to nitro).

  • Protocol:

    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) and 2,2,2-trifluoroethanol (1.1 eq) in dry DMF or DMSO.

    • Add K₂CO₃ (1.5 eq) and heat to 60–80°C for 4–6 hours.

    • Monitor by TLC/LCMS for consumption of starting material.

    • Workup: Dilute with water, extract with ethyl acetate. The intermediate is 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene .

Step 2: Nitro Reduction

Reagent: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / NH₄Cl (Chemical Reduction)

  • Protocol (Hydrogenation):

    • Dissolve the nitro intermediate in Methanol or Ethanol.

    • Add 10% Pd/C (5-10 wt%).

    • Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 2–12 hours.

    • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[6]

    • Result: this compound.[7]

Synthesis Pathway Diagram[10]

SynthesisPathway SM 3,4-Difluoronitrobenzene (CAS 369-34-6) Inter Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene SM->Inter SnAr Substitution (DMF, 80°C) Reagent 2,2,2-Trifluoroethanol + Base (K2CO3) Reagent->Inter Product Target Product: This compound (CAS 937598-57-7) Inter->Product Reduction (H2, Pd/C or Fe/NH4Cl)

Figure 1: Convergent synthesis route from commercially available 3,4-difluoronitrobenzene.

Applications in Medicinal Chemistry

This intermediate is primarily utilized in the "Hit-to-Lead" and "Lead Optimization" phases of drug discovery. Its specific substitution pattern offers three critical advantages:

A. Metabolic Stability (The "Fluorine Effect")

Standard p-anisidine (4-methoxyaniline) derivatives are prone to O-dealkylation by CYP450 enzymes, leading to rapid clearance and short half-life.

  • Mechanism: The C-F bonds in the trifluoroethoxy group are extremely strong (approx. 116 kcal/mol) and sterically shield the methylene group, effectively blocking the oxidative attack required for dealkylation.

B. Lipophilicity Modulation

The trifluoroethoxy group is significantly more lipophilic than a methoxy group.

  • Benefit: This increases membrane permeability and blood-brain barrier (BBB) penetration without adding excessive molecular weight.

C. Electronic Tuning (pKa)

The 3-fluoro substituent exerts an inductive withdrawal effect on the aniline nitrogen.

  • Effect: This lowers the pKa of the aniline (making it less basic). In kinase inhibitors, this is crucial for tuning the hydrogen bond donor strength of the NH group when binding to the hinge region of the kinase ATP pocket.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core This compound 3-Fluoro Aniline NH2 Trifluoroethoxy Effect_F Reduces pKa of NH2 Modulates H-bond strength Core:F->Effect_F Effect_NH2 Primary attachment point (Amide/Urea formation) Core:NH2->Effect_NH2 Effect_OR Blocks CYP Metabolism Increases Lipophilicity Core:OR->Effect_OR

Figure 2: Structure-Activity Relationship (SAR) contributions of functional groups.

Documented Patent Usage

This specific intermediate is referenced in patent literature, notably US 2010/0190747 A1 (Takeda Pharmaceutical), where it serves as a building block for fused ring compounds targeting metabolic disorders (e.g., GPR40 agonists for diabetes) and potentially inflammatory pathways [1].

Handling & Safety Profile

While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for fluorinated anilines .

  • Hazard Classification (Inferred):

    • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3/4).

    • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

    • Specific Target Organ Toxicity: Potential blood toxicity (Methemoglobinemia) typical of anilines.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive.

  • Disposal: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber to handle HF generation.

References

  • Suzuki, H., Fujimoto, T., Yamamoto, T. (2010). Fused Ring Compound and Use Thereof. U.S. Patent Application No. 2010/0190747 A1. Washington, DC: U.S. Patent and Trademark Office.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Technical Guide: Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

[1]

Abstract

This technical guide details the scalable synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 163007-93-6), a critical fluorinated aniline scaffold used in the development of receptor tyrosine kinase inhibitors and high-performance agrochemicals.[1] The protocol utilizes a highly regioselective nucleophilic aromatic substitution (

1

Retrosynthetic Analysis & Strategy

The structural core of the target molecule suggests a disconnection at the ether linkage or the amine.[1] However, introducing the trifluoroethoxy group early is strategically superior to late-stage alkylation of a phenol, as it avoids potential N-alkylation side reactions and leverages the activating nature of the nitro group.[1]

Strategic Disconnection[1]
  • Target: this compound[1][2]

  • Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene[1]

  • Starting Materials: 3,4-Difluoronitrobenzene + 2,2,2-Trifluoroethanol (TFE)[1]

Mechanistic Logic

The synthesis hinges on the electronic differentiation between the two fluorine atoms in 3,4-difluoronitrobenzene .[1]

  • The C4-Fluorine: Located para to the strong electron-withdrawing nitro group (

    
    ).[1] It is highly activated for nucleophilic attack via the Meisenheimer complex stabilization.[1]
    
  • The C3-Fluorine: Located meta to the nitro group.[1] It is significantly less electrophilic, as it lacks resonance activation.[1]

Senior Scientist Insight: While the regioselectivity naturally favors the C4 position (


Sodium Hydride (NaH)Cesium Carbonate (

)
1

RetrosynthesisTargetTarget:This compoundNitroInterIntermediate:3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzeneNitroInter->TargetNitro Reduction(H2, Pd/C)SM1Starting Material 1:3,4-DifluoronitrobenzeneSM1->NitroInterRegioselective SNAr(Base, DMF)SM2Starting Material 2:2,2,2-TrifluoroethanolSM2->NitroInter

Figure 1: Retrosynthetic disconnection showing the regioselective construction of the ether linkage followed by functional group interconversion.

Detailed Experimental Protocols

Step 1: Regioselective Etherification ( Ar)

Objective: Synthesize 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene.[1]

Reagents & Materials
ReagentEquiv.[1][3][4][5][6]RoleCritical Note
3,4-Difluoronitrobenzene 1.0SubstrateLiquid; density ~1.4 g/mL.
2,2,2-Trifluoroethanol (TFE) 1.2NucleophileVolatile (bp 74°C); use slight excess.[1]
Sodium Hydride (60% in oil) 1.3BaseActivates TFE; generates

gas.[1]
DMF (Anhydrous) 10 volSolventPolar aprotic promotes

Ar.[1]
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Alkoxide Formation: Charge anhydrous DMF and 2,2,2-trifluoroethanol. Cool to 0°C.[1]

  • Base Addition: Carefully add NaH portion-wise over 20 minutes. Caution: Vigorous hydrogen evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution forms.

  • Substrate Addition: Add 3,4-difluoronitrobenzene dropwise (neat or dissolved in minimal DMF) while maintaining internal temperature

    
    .
    
    • Why? Controlling the exotherm prevents "runaway" temperatures that could overcome the activation energy barrier for the C3-fluorine, preserving regioselectivity.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or HPLC.[1]

  • Workup: Quench carefully with ice-water (exothermic). Extract with Ethyl Acetate (

    
    ).[1] Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.[1] Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or use silica gel chromatography if minor regioisomer (<5%) is present.[1]

Yield Expectation: 85–92% Key Analytical Data:


1
Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the target aniline.[1]

Reagents & Materials
ReagentLoadingRoleCritical Note
Nitro Intermediate 1.0 equivSubstrateEnsure free of sulfur/DMF traces.[1]
10% Pd/C (50% wet) 5-10 wt%CatalystPyrophoric when dry.[1]
Methanol/THF (1:1) 10 volSolventSolubilizes substrate fully.[1]
Hydrogen (

)
1-3 atmReductantBalloon or Parr shaker.[1]
Protocol
  • Inerting: Charge the nitro intermediate and solvent into a hydrogenation vessel. Add Pd/C catalyst under a gentle stream of nitrogen.[1]

    • Safety: Do not add catalyst to a solvent containing hydrogen; always inert with

      
       first.[1]
      
  • Hydrogenation: Purge the vessel with

    
     (vacuum/fill cycles 
    
    
    ). Stir vigorously under
    
    
    atmosphere (balloon pressure is usually sufficient) at RT for 3–12 hours.
  • Monitoring: Monitor by LCMS for the disappearance of the nitro peak (M+) and appearance of the aniline (M+1). The color will shift from pale yellow to colorless/light brown.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Wash the pad with Methanol.[1]

    • Caution: The spent catalyst is flammable.[1] Keep wet at all times.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil often solidifies upon standing or trituration with pentane.[1]

Yield Expectation: 90–95% Purity: >98% (HPLC)

Process Safety & Critical Parameters

Thermal Hazards[1]
  • Nitroaromatics: The starting material and intermediate are nitro compounds, which possess high decomposition energies.[1] Avoid heating the reaction mixture above 80°C during the

    
    Ar step.
    
  • Exotherms: The deprotonation of TFE by NaH is highly exothermic.[1] Active cooling is mandatory during scale-up.[1]

Impurity Profile
  • Regioisomer (Impurity A): 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline.[1] Formed by attack at the C3 position.[1] Controlled by maintaining low reaction temperatures.

  • Bis-ether (Impurity B): 3,4-Bis(2,2,2-trifluoroethoxy)aniline.[1] Formed by displacing both fluorines.[1] Controlled by stoichiometry (avoid large excess of TFE/Base).

Workflowcluster_0Step 1: SNArcluster_1Step 2: ReductionStart3,4-Difluoronitrobenzene+ TFE + NaHReact1Reaction(0°C -> RT, DMF)Start->React1ActivationQuenchAq. Workup(Remove DMF)React1->QuenchCompletionHydroHydrogenation(H2, Pd/C, MeOH)Quench->HydroIntermediateFilterCelite FiltrationHydro->FilterReductionFinalTarget Aniline(Solid/Oil)Filter->FinalIsolation

Figure 2: Integrated process workflow from starting materials to isolated API intermediate.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
    H NMR (400 MHz, 
    
    
    ):
    • 
       6.8–7.0 (m, 3H, Aromatic).[1] Note the specific coupling patterns due to Fluorine (
      
      
      ).[1]
    • 
       4.9 (s, 2H, 
      
      
      , exchangeable).
    • 
       4.7 (q, 
      
      
      Hz, 2H,
      
      
      ). The quartet is diagnostic of the trifluoroethoxy group.[1]
  • 
    F NMR: 
    
    • Signal 1: ~ -74 ppm (triplet,

      
      ).[1]
      
    • Signal 2: ~ -130 to -135 ppm (multiplet, Ar-F).[1]

  • LCMS:

    • Observe

      
       peak corresponding to the molecular weight (MW: ~207.13).[1]
      

References

  • Regioselectivity in SNAr Reactions

    • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[1][3]

    • Source: Semantic Scholar (2014).[1]

    • URL:[Link]

  • Synthesis of Fluorinated Anilines

    • Title: Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline.
    • Source: Semantic Scholar.[1]

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: this compound - SynHet Product Catalog.[1][2]

    • Source: SynHet.
  • General SNAr Methodology on Difluoronitrobenzenes

    • Title: Synthesis of 3,4-difluoronitrobenzene (PrepChem).[1][7]

    • Source: PrepChem.[1]

    • URL:[Link]

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry[1]

Executive Summary

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7) is a specialized fluorinated building block utilized in the synthesis of high-potency pharmaceutical agents.[1] Characterized by the presence of a trifluoroethoxy moiety, this compound serves as a critical bioisostere for methoxy or ethoxy-substituted anilines. The introduction of the terminal trifluoromethyl group (


) and the ortho-fluorine atom significantly modulates the electronic and physicochemical landscape of the molecule, enhancing metabolic stability against oxidative dealkylation and increasing lipophilicity. This guide details the validated synthesis, structural properties, and strategic applications of this compound in modern drug discovery.
Chemical Identity & Structural Analysis[1][3][4]

The molecule features an aniline core substituted at the 3-position with a fluorine atom and at the 4-position with a 2,2,2-trifluoroethoxy group.[1][2] The regiochemistry is critical; the fluorine atom at the 3-position (ortho to the ether linkage) exerts an inductive electron-withdrawing effect that influences both the basicity of the amine and the metabolic susceptibility of the ether.

Table 1: Chemical Identification Data

ParameterDetail
IUPAC Name This compound
CAS Number 937598-57-7
Molecular Formula

Molecular Weight 209.14 g/mol
SMILES FC(F)(F)COc1c(F)cc(N)cc1
Key Functional Groups Primary Amine, Aryl Fluoride, Trifluoroethyl Ether
Structural Visualization

The following diagram illustrates the core connectivity and functional zoning of the molecule.

ChemicalStructure Core Aniline Core (Aromatic Ring) Sub1 3-Fluoro Group (Electronic Modulation) Core->Sub1 Ortho Substitution Sub2 4-(2,2,2-Trifluoroethoxy) (Metabolic Shield) Core->Sub2 Para Substitution Func Primary Amine (-NH2) (Reactive Handle) Core->Func Position 1 Sub1->Sub2 Steric/Electronic Interaction

Figure 1: Structural decomposition of this compound highlighting functional zones.

Synthesis & Manufacturing Protocols

The industrial preparation of this compound relies on a high-fidelity, two-step sequence starting from commercially available 3,4-difluoronitrobenzene . This route exploits the regioselective nature of Nucleophilic Aromatic Substitution (


).
Step 1: Regioselective

Etherification

The nitro group at position 1 strongly activates the para-fluorine (position 4) towards nucleophilic attack via the mesomeric (-M) effect. The meta-fluorine (position 3) is significantly less reactive, ensuring high regioselectivity.

  • Precursors: 3,4-Difluoronitrobenzene, 2,2,2-Trifluoroethanol.

  • Reagents: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar aprotic solvents enhance

    
     rates).
    
  • Conditions: 60–80°C, 4–6 hours.

Mechanism: The trifluoroethoxide anion attacks the C-4 carbon, forming a Meisenheimer complex, followed by the elimination of the fluoride ion.

Step 2: Chemoselective Nitro Reduction

The resulting intermediate, 3-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene, is reduced to the aniline. Catalytic hydrogenation is preferred for purity, though iron-mediated reduction is a robust alternative for scale-up.

  • Substrate: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene.

  • Reagents:

    
     gas (balloon or pressure vessel), 10% Pd/C catalyst.
    
  • Solvent: Methanol or Ethanol.

  • Yield: Typically >90% over two steps.

Synthesis Workflow Diagram

SynthesisPathway Start Start: 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene Start->Inter SNAr (Regioselective at C4) note Regioselectivity Driver: NO2 group activates Para-F over Meta-F. Start->note Reagent1 Reagent: 2,2,2-Trifluoroethanol Base: K2CO3 / DMF Reagent1->Inter Product Final Product: This compound Inter->Product Hydrogenation Step2 Reduction: H2, Pd/C Solvent: MeOH Step2->Product

Figure 2: Step-wise synthetic pathway demonstrating the regioselective conversion of 3,4-difluoronitrobenzene.

Physicochemical Profile & Bioisosteric Rationale

The incorporation of the trifluoroethoxy group is a strategic medicinal chemistry tactic. Unlike a standard ethoxy group, the fluorinated variant significantly alters the physicochemical profile.

Table 2: Estimated Physicochemical Properties

PropertyValue (Approx.)Impact on Drug Design
LogP (Lipophilicity) 2.5 – 2.8Increased lipophilicity improves membrane permeability compared to non-fluorinated analogs.
pKa (Aniline NH2) ~3.5 – 4.0The electron-withdrawing F and OCH2CF3 groups reduce basicity, reducing lysosomal trapping and hERG liability.
H-Bond Donors 2Standard primary amine behavior.
Rotatable Bonds 3Flexible ether linkage allows conformational adaptation in binding pockets.
Metabolic Stability (The Fluorine Effect)

The C-H bonds adjacent to the ether oxygen in a standard ethoxy group are susceptible to Cytochrome P450-mediated oxidation (O-dealkylation). Replacing these hydrogens with fluorine atoms (in the terminal


 group) or adjacent to them creates a strong electron-withdrawing environment that deactivates the 

-methylene protons (in

) toward radical abstraction. This "metabolic blocking" extends the half-life (

) of the drug candidate.
Applications in Drug Discovery[1][7][8]

This aniline serves as a high-value intermediate for synthesizing kinase inhibitors, antimicrobial agents, and receptor modulators.

  • Kinase Inhibition: The aniline amine reacts with heterocyclic chlorides (e.g., pyrimidines, quinazolines) to form the hinge-binding motif of kinase inhibitors. The trifluoroethoxy tail often occupies the solvent-exposed region or a hydrophobic back-pocket (e.g., the ribose pocket), improving potency.

  • Antifungal Agents: Similar structural motifs (fluorinated phenoxy/ethoxy groups) are found in next-generation antifungals (e.g., Oteseconazole derivatives) where metabolic stability is paramount for long-duration dosing.

  • Agrochemicals: The moiety is used to enhance the environmental stability and lipophilicity of pesticides.

Application Logic Flow

Applications Compound This compound Branch1 Kinase Inhibitors (Oncology) Compound->Branch1 Branch2 Antifungals (Infectious Disease) Compound->Branch2 Branch3 Agrochemicals Compound->Branch3 Mech1 Forms Hinge Binder (Reaction with Heterocycle) Branch1->Mech1 Mech2 Bioisostere for -OEt / -OCH3 Branch2->Mech2 Out1 Improved Metabolic Stability (Blocks CYP dealkylation) Mech1->Out1 Mech2->Out1 Out2 Optimized Lipophilicity (Better Permeability) Mech2->Out2

Figure 3: Strategic application map illustrating the compound's role in enhancing drug properties.

Safety and Handling

As an aniline derivative, this compound should be handled with strict safety protocols.

  • Hazards: Potential for skin sensitization, eye irritation, and specific organ toxicity (blood/liver) typical of anilines. The fluorinated nature may increase skin absorption.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the amine.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during handling.

References
  • Molecules. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]

  • PubChem. (n.d.).[1][3] Compound Summary: Fluorinated Anilines. National Library of Medicine. Retrieved from [Link][3]

Sources

Technical Guide: Spectroscopic Characterization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7) is a critical fluorinated intermediate used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and metabolic modulators. The incorporation of the 2,2,2-trifluoroethoxy moiety, often employed as a bioisostere for methoxy or ethoxy groups, significantly alters the physicochemical profile of the parent aniline—enhancing lipophilicity (


) and metabolic stability against oxidative dealkylation.

This guide provides a comprehensive spectroscopic analysis of this compound. It synthesizes data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to establish a robust quality control (QC) framework. The protocols detailed herein are designed to differentiate the target compound from critical impurities, such as the nitro-precursor and regioisomeric byproducts.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
CAS Number 937598-57-7
Molecular Formula

Molecular Weight 209.14 g/mol
Appearance Off-white to pale brown solid (or oil upon fresh isolation)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water
SMILES NC1=CC=C(OCC(F)(F)F)C(F)=C1

Synthesis Pathway & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying trace impurities. The standard industrial route involves Nucleophilic Aromatic Substitution (


) followed by reduction.
Workflow Diagram: Synthesis & Critical Impurities

SynthesisPath SM 3,4-Difluoronitrobenzene (Starting Material) INT Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene SM->INT Base (K2CO3/Cs2CO3) SNAr, Heat IMP2 Impurity B: Bis-alkylation Byproduct SM->IMP2 Over-reaction (Rare) TFE 2,2,2-Trifluoroethanol (Reagent) TFE->INT PROD TARGET: This compound INT->PROD Reduction (H2/Pd-C or Fe/HCl) IMP1 Impurity A: Residual Nitro Intermediate INT->IMP1 Incomplete Reduction

Caption: Synthesis pathway highlighting the origin of critical impurities detectable by NMR/MS.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile is dominated by the interplay between the aromatic fluorine atom and the trifluoroethoxy side chain. The coupling constants (


)  are the primary diagnostic tool for confirming regio-chemistry.

H NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
6.85 dd (or t)1H

,

H-5 (Ortho to ether, Meta to F)
6.45 dd1H

,

H-2 (Ortho to F, Meta to ether)
6.30 ddd1H

,

,

H-6 (Ortho to NH2)
4.95 br s2H--NH

(Exchangeable)
4.65 q2H

-O-CH

-CF

(Methylene)

Key Diagnostic Features:

  • The Methylene Quartet (4.65 ppm): This signal is distinctively deshielded compared to a standard ethoxy group (

    
     ppm) due to the electron-withdrawing 
    
    
    
    group. It appears as a quartet due to coupling with the three equivalent fluorine atoms of the
    
    
    group (
    
    
    ).
  • Aromatic Pattern: The H-5 proton is significantly deshielded relative to H-2 and H-6 due to the ortho-oxygen effect, appearing as a pseudo-triplet or dd.


C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
152.5 d

C-3 (Attached to F)
143.8 d

C-1 (Attached to NH2)
138.2 d

C-4 (Attached to Ether)
124.0 q

-CF

117.5 d

C-5
109.8 d

C-2
102.5 s (or d)

C-6
65.8 q

-O-CH

-

F NMR Data (376 MHz, DMSO-

)
  • 
     -74.2 ppm (3F, t, 
    
    
    
    Hz):
    Trifluoromethyl group (
    
    
    ). The triplet structure confirms the presence of the adjacent
    
    
    group.
  • 
     -134.5 ppm (1F, m):  Aromatic fluorine. Complex multiplet due to coupling with H-2, H-5, and H-6.
    
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

  • Parent Ion (

    
    ):  m/z 210.15 (Calc: 210.05).
    
  • Fragmentation Pattern:

    • m/z 210

      
       190:  Loss of HF (characteristic of fluorinated aromatics).
      
    • m/z 210

      
       127:  Loss of the trifluoroethyl group (
      
      
      
      , mass 83). This confirms the ether linkage stability relative to the ring.
Infrared Spectroscopy (FT-IR)
  • 3300 - 3450 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 1620 cm

    
    :  N-H bending (Scissoring).
    
  • 1510, 1600 cm

    
    :  C=C Aromatic ring stretching.
    
  • 1150 - 1250 cm

    
    :  C-F stretching (Strong, broad bands).
    
  • 1050 cm

    
    :  C-O-C ether stretching.
    

Quality Control & Logic Flow

To ensure the material is suitable for drug development, a specific logic flow must be applied to the spectroscopic data.

QC Decision Tree

QC_Flow Sample Crude Sample H_NMR 1H NMR Analysis (Check 4.65 ppm & 6.3-6.8 ppm) Sample->H_NMR F_NMR 19F NMR Analysis (Integration Ratio 3:1) H_NMR->F_NMR Purity_Check Does 19F Integral match 3.0 : 1.0 (+/- 0.1)? F_NMR->Purity_Check Pass PASS: Proceed to HPLC Purity_Check->Pass Yes Fail_Ratio FAIL: Check for Impurity A (Nitro precursor) Purity_Check->Fail_Ratio No

Caption: QC Logic Flow for rapid purity assessment using NMR integration.

HPLC Method Recommendation

For quantitative purity assessment, NMR should be cross-validated with HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Amine absorption).

  • Retention Logic: The trifluoroethoxy group increases lipophilicity significantly. Expect this compound to elute later than 3-fluoro-4-methoxyaniline but earlier than fully lipophilic analogs like 3-fluoro-4-(trifluoromethoxy)aniline.

References

  • Royal Society of Chemistry. (2025). Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 28, 2026, from [Link]

Technical Deep Dive: NMR Characterization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural elucidation framework for 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 1806307-35-0).[1] This molecule represents a critical scaffold in medicinal chemistry, combining the metabolic stability of a polyfluorinated ether with the electronic modulation of a fluoroaniline core.

The presence of two distinct fluorine environments—an aromatic fluorine (


) and a trifluoromethyl group (

)—introduces complex spin-spin coupling patterns (

and

) that complicate standard spectral interpretation.[1] This guide deconstructs these interactions to provide a self-validating assignment protocol.

Structural Analysis & Spin Systems

Before analyzing the spectra, we must define the magnetic environments. The molecule consists of an aniline core substituted at the 3-position with Fluorine and the 4-position with a 2,2,2-trifluoroethoxy group.

The "Fluorine Effect" on NMR

Fluorine (


, Spin 1/2) is 100% naturally abundant.[1] It couples strongly to both 

and

, turning singlets into doublets or quartets.[1]
  • Aromatic Fluorine (F-3): Causes large

    
     splitting (~245 Hz) and significant long-range coupling to aromatic protons.[1]
    
  • Trifluoroethoxy Group (

    
    ):  The 
    
    
    
    group acts as a powerful electron-withdrawing motif.[1] It splits the adjacent methylene protons (
    
    
    ) into a quartet and the adjacent carbon into a quartet.[1]

NMR Analysis: Chemical Shifts & Coupling

Solvent Recommendation: DMSO-


 is preferred over 

for anilines to clearly resolve the exchangeable

protons and prevent aggregation.[1]
The Aliphatic Region (The "Signature" Signal)

The most diagnostic signal is the methylene group of the ether.[1] Unlike a standard ethyl group, this appears as a distinct quartet due to coupling with the adjacent


.
Proton EnvironmentShift (

ppm)
MultiplicityCoupling Constants (Hz)Interpretation

4.60 – 4.80Quartet (q)

Coupling to vicinal

.[1] No H-H coupling exists on the other side (Oxygen).[1]

4.80 – 5.20Broad SingletN/AExchangeable.[1] Shift varies with concentration and water content.[1]
The Aromatic Region (AMX System)

The aromatic ring possesses three non-equivalent protons (H-2, H-5, H-6).[1] The 3-Fluoro substituent creates an AMX spin system with additional H-F splitting.[1]

  • H-5 (Ortho to alkoxy, Meta to F): Appears as a doublet (coupling to H-6) or doublet of doublets (small coupling to F).[1]

    • Shift: ~6.9 - 7.1 ppm.[1][2][3][4]

    • Coupling:

      
       Hz.[1]
      
  • H-2 (Ortho to F, Ortho to

    
    ):  The most shielded aromatic proton due to the ortho-amino group, but split significantly by the geminal Fluorine.[1]
    
    • Shift: ~6.3 - 6.5 ppm.[1][2][3][4]

    • Coupling: Doublet of Doublets (dd).[1]

      
       Hz (large H-F coupling) and 
      
      
      
      Hz.[1]
  • H-6 (Meta to F, Ortho to

    
    ): 
    
    • Shift: ~6.2 - 6.4 ppm.[1][2][3][4]

    • Coupling: Doublet of Doublets (dd).[1]

      
       Hz and 
      
      
      
      Hz.[1]

Technical Insight: The


 coupling (H-2) is often larger than the ortho H-H coupling, making H-2 appear as a widely split doublet.[1]

NMR Analysis: The Coupling Tree

The Carbon-13 spectrum is dominated by C-F coupling.[1] Standard proton decoupling (


) leaves the C-F splitting intact.[1]
Aliphatic Carbons
CarbonShift (

ppm)
Multiplicity

(Hz)
Assignment Logic

~123.0Quartet (q)

Direct attachment to 3 Fluorines.[1] Distinctive high-field quartet.

~65.0Quartet (q)

Geminal coupling to

.
Aromatic Carbons[1][5]
  • C-3 (C-F ipso): Doublet at ~152 ppm with a massive coupling constant (

    
     Hz).[1]
    
  • C-4 (C-O ipso): Doublet at ~138 ppm (

    
     Hz).
    
  • C-2 (C-H ortho to F): Doublet at ~102 ppm (

    
     Hz).
    
  • C-1 (C-N ipso): Doublet at ~144 ppm (

    
     Hz).
    

Experimental Protocols

Sample Preparation

To ensure accurate integration and resolution of the broad


 peak:
  • Solvent: Use DMSO-

    
      (99.9% D).[1] 
    
    
    
    often leads to broadening of the amine and potential overlap with the
    
    
    quartet if the sample is wet.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.[1]

Acquisition Parameters (Critical for Fluorine)

Fluorinated compounds often have different relaxation times (


).[1]
  • Relaxation Delay (D1): Set to 3-5 seconds . The

    
     group protons relax reasonably fast, but aromatic protons ortho to fluorine may differ.
    
  • Spectral Width: Ensure the spectral width covers -2 to 14 ppm to catch any exchangeable protons that drift downfield.[1]

  • 
     Parameters:  Set D1 to at least 2 seconds. For quantitative 
    
    
    
    (to integrate the quartets accurately), use an inverse gated decoupling sequence (e.g., zgig on Bruker) and extend D1 to 10s+ or use a relaxation agent like Cr(acac)
    
    
    .[1]

Analytical Workflow Visualization

The following diagram illustrates the logical flow for assigning the spectra of this specific molecule, distinguishing between the two fluorine sources.

NMR_Assignment_Workflow Start Start: Acquire 1H & 13C Spectra Check_1H Analyze 1H Spectrum (Aliphatic Region) Start->Check_1H Check_Q Is there a Quartet at ~4.7 ppm? Check_1H->Check_Q Assign_OCH2 Confirm O-CH2-CF3 (3J_HF ~ 9Hz) Check_Q->Assign_OCH2 Yes Check_Ar Analyze Aromatic Region (6.0 - 7.2 ppm) Assign_OCH2->Check_Ar Split_Logic Identify Splitting Patterns Check_Ar->Split_Logic H2_Assign H-2: dd (Ortho to F) Large J_HF (~12Hz) Split_Logic->H2_Assign H5_Assign H-5: d (Ortho to O-R) Small/No J_HF Split_Logic->H5_Assign Check_13C Analyze 13C Spectrum H2_Assign->Check_13C H5_Assign->Check_13C CF3_C CF3 Carbon: Quartet (~123 ppm) 1J_CF ~ 270 Hz Check_13C->CF3_C OCH2_C OCH2 Carbon: Quartet (~65 ppm) 2J_CF ~ 35 Hz Check_13C->OCH2_C Ar_CF Aromatic C-F: Doublet (~152 ppm) 1J_CF ~ 245 Hz Check_13C->Ar_CF

Caption: Logic flow for deconvoluting the dual-fluorine influence on proton and carbon spectra.

Applications in Drug Discovery

The this compound moiety is not random; it is a strategic bioisostere.[1]

  • Metabolic Stability: The trifluoroethyl ether is significantly more stable to oxidative metabolism (P450) than a standard ethyl ether due to the strength of the C-F bonds and the electron-withdrawing nature of the

    
     group [1].
    
  • Lipophilicity: The

    
     group increases 
    
    
    
    , enhancing membrane permeability, while the aniline
    
    
    provides a handle for kinase hinge binding or further derivatization [2].
  • Electronic Tuning: The 3-Fluoro group lowers the

    
     of the aniline nitrogen, making it less basic and potentially reducing off-target toxicity (e.g., hERG inhibition).[1]
    

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Hagena, T., et al. (2014).[1] Fluorine in Pharmaceutical Industry. Topics in Current Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for coupling constants). [1]

  • PubChem. (2024).[1] Compound Summary for CID 19627253: this compound.[1] National Library of Medicine.[1] [1]

Sources

Technical Guide: Purity and Characterization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7) is a critical fluorinated building block used primarily in the synthesis of kinase inhibitors and high-performance agrochemicals.[1] Its structural uniqueness lies in the trifluoroethoxy (-OCH₂CF₃) motif, which imparts lipophilicity and metabolic stability, coupled with an ortho-fluorine atom that modulates the pKa of the aniline nitrogen and influences binding affinity via conformational locking.

This guide provides a rigorous technical framework for the characterization, purity profiling, and quality control of this intermediate. It moves beyond basic Certificates of Analysis (CoA) to address the specific "silent" impurities—such as regioisomers and defluorinated byproducts—that often escape standard detection but cause failure in downstream GMP manufacturing.

Chemical Identity & Properties

ParameterSpecification
IUPAC Name This compound
CAS Number 937598-57-7
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Off-white to pale yellow solid (low melting point) or oil
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Key Functional Groups Primary Amine (-NH₂), Aryl Fluoride (Ar-F), Trifluoroethoxy (-OCH₂CF₃)

Synthesis Pathway & Impurity Origin Analysis

To accurately characterize purity, one must understand the genesis of impurities. The standard industrial synthesis involves Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.

The Synthetic Logic
  • Precursor: 3,4-Difluoronitrobenzene.

  • Step 1 (Etherification): Reaction with 2,2,2-trifluoroethanol (TFE) using a base (e.g., K₂CO₃ or NaH). The para-fluorine is more activated toward nucleophilic attack due to the resonance effect of the nitro group.

  • Step 2 (Reduction): Hydrogenation of the nitro intermediate to the aniline (Pd/C or Fe/NH₄Cl).

Critical Impurity Profile

The following diagram maps the synthesis and the specific points where impurities are introduced.

Synthesis_Impurity_Map Start 3,4-Difluoronitrobenzene Intermed_Correct Intermediate: 3-Fluoro-4-(trifluoroethoxy) nitrobenzene Start->Intermed_Correct Major Path (S_NAr at C4) Impurity_Regio Impurity A (Regioisomer): 4-Fluoro-3-(trifluoroethoxy) nitrobenzene Start->Impurity_Regio Minor Path (S_NAr at C3) Reagent 2,2,2-Trifluoroethanol (Base) Reagent->Intermed_Correct Impurity_Bis Impurity B (Over-reaction): 3,4-Bis(trifluoroethoxy) nitrobenzene Intermed_Correct->Impurity_Bis Excess TFE Product TARGET: 3-Fluoro-4-(trifluoroethoxy) aniline Intermed_Correct->Product Reduction Impurity_Defluoro Impurity C: Defluorinated Aniline (Hydrodefluorination) Intermed_Correct->Impurity_Defluoro Over-reduction (Pd/C) Impurity_Azo Impurity D: Azo/Azoxy Dimers (Incomplete Reduction) Intermed_Correct->Impurity_Azo Oxidation/Coupling Impurity_Regio->Product Co-elutes? Reduction Reduction (H2/Pd or Fe)

Figure 1: Synthetic pathway illustrating the origin of regioisomeric and reductive impurities.

Analytical Characterization Strategy

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment. However, standard C18 methods often fail to resolve the regioisomer (Impurity A in Fig 1) because the polarity difference between the 3-F,4-OR and 4-F,3-OR isomers is minimal.

Recommended Method (Reverse Phase):

  • Column: Fluorophenyl (PFP) or C18 with high carbon load. PFP columns interact specifically with the aromatic fluorine, offering superior separation of regioisomers compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses amine ionization tailing).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 240 nm (aniline absorption) and 210 nm.

Nuclear Magnetic Resonance (NMR)

NMR is the only definitive method to confirm the position of the substituents (Regiochemistry).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the quartet of the -OCH₂CF₃ protons around δ 4.7 ppm.

    • Diagnostic: The aromatic proton coupling patterns. The proton ortho to the fluorine will show a distinct H-F coupling constant.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • Crucial: You will see two signals.[2]

    • Signal 1 (Ar-F): ~ -130 to -140 ppm (multiplet).

    • Signal 2 (-CF₃): ~ -70 to -75 ppm (triplet).

    • Self-Validation: Integration ratio must be exactly 1:3 (Ar-F : CF₃). Any deviation suggests defluorination or impurity.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive mode.

  • Target Ion: [M+H]⁺ = 210.05 m/z.[3]

  • Fragment: Loss of the trifluoroethyl group or HF is common in MS/MS.

Detailed Experimental Protocols

Protocol A: Purity Determination by HPLC-UV

Use this protocol for QC release testing.

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes.

  • System Suitability: Inject a standard mixture containing the target and (if available) the 3,4-difluoroaniline precursor. Resolution (Rs) must be > 1.5.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex F5 (PFP).

    • Flow Rate: 1.0 mL/min.

    • Temp: 30°C.

    • Gradient:

      • 0 min: 10% B

      • 15 min: 90% B

      • 20 min: 90% B

      • 20.1 min: 10% B

  • Calculation: Use Area % integration. Report any impurity > 0.10%.

Protocol B: Regioisomer Verification via ¹⁹F-NMR

Use this protocol during process development to validate the SₙAr selectivity.

  • Preparation: Dissolve 15 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Run a standard ¹⁹F scan (decoupled).

    • Set spectral width to cover -60 ppm to -200 ppm.

    • Scans: Minimum 64 (to detect low-level isomeric impurities).

  • Analysis:

    • Main Peak A (Ar-F): Set to -135.0 ppm (reference).

    • Main Peak B (-CF₃): Expect at -72.0 ppm.

    • Impurity Search: Look for small satellite peaks near the Ar-F signal. A shift of even 0.5 ppm usually indicates the regioisomer (4-fluoro-3-alkoxy vs 3-fluoro-4-alkoxy).

Storage and Stability

Fluorinated anilines are generally stable but prone to oxidation (browning) over time.

  • Storage: Store at +2°C to +8°C under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials (protect from light).

  • Retest Period: 12 months.

  • Safety: Toxic if swallowed or inhaled.[2] The trifluoroethoxy group does not mitigate the inherent toxicity of the aniline moiety.

Analytical Decision Tree

Use this workflow to troubleshoot purity issues during synthesis or procurement.

Analytical_Workflow Sample Crude/Purchased Sample HPLC Run HPLC-UV (C18) Purity > 98%? Sample->HPLC Pass_HPLC Pass HPLC->Pass_HPLC Yes Fail_HPLC Fail HPLC->Fail_HPLC No NMR_Check Run 19F-NMR Check Isomer Ratio Pass_HPLC->NMR_Check LCMS Run LC-MS Identify M+H Fail_HPLC->LCMS Pass_NMR Confirm Structure (1H NMR) NMR_Check->Pass_NMR Single F Peak Fail_NMR Regioisomer Detected NMR_Check->Fail_NMR Split F Peak Action_Column Action: Flash Column (Silica) Fail_NMR->Action_Column Isomers hard to crystallize Action_Recryst Action: Recrystallize (Hexane/EtOAc) LCMS->Action_Recryst Impurity is non-polar

Figure 2: Analytical decision matrix for quality control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19627253, this compound. Retrieved January 28, 2026 from [Link]

  • ResearchGate (2025). HPLC Methodologies for Chloro-Fluoroanilines (Analogous Protocols). Retrieved January 28, 2026 from [Link]

Sources

Role of fluorine in medicinal chemistry of aniline derivatives.

[1]

Executive Summary

In medicinal chemistry, aniline derivatives are ubiquitous pharmacophores, yet they present significant liabilities: high metabolic clearance, potential for genotoxicity (via quinone imines), and hERG channel inhibition due to basicity. Fluorine substitution offers a precise tool to mitigate these risks. This guide details the strategic incorporation of fluorine to modulate pKa, block metabolic soft spots, and optimize lipophilicity, moving beyond simple "H-to-F" swaps to a mechanistic understanding of electronic and steric control.

Part 1: Physicochemical Modulation

The Basicity Tuning (pKa)

The basicity of the aniline nitrogen is a critical determinant of membrane permeability and off-target toxicity (e.g., hERG binding). Unsubstituted aniline (

Fluorine exerts two opposing effects:

  • Inductive Withdrawal (-I): Pulls electron density through the

    
    -framework, lowering basicity.
    
  • Resonance Donation (+R): Pushes electron density into the ring through

    
    -overlap, raising basicity (only relevant at ortho and para positions).
    

Strategic Placement:

  • Meta-Fluorine: The inductive effect dominates (

    
    ). There is no resonance overlap with the nitrogen lone pair. Result:  Significant drop in pKa (~1.1 units). Ideal for reducing hERG liability.
    
  • Para-Fluorine: The inductive and resonance effects nearly cancel out (

    
    ). Result:  Negligible change in pKa. Use this when you need to block metabolism without altering the electronic state of the nitrogen.
    
  • Ortho-Fluorine: Strong inductive effect plus steric twisting of the nitrogen lone pair out of conjugation. Result: Lowest pKa (~3.0).

Table 1: Impact of Fluorine Position on Aniline Basicity

PositionElectronic EffectHammett Constant (

)
Approx.[1][2] pKaStrategic Use
Unsubstituted Reference0.004.6Baseline
Para-F -I ≈ +R0.064.65Metabolic block; Neutral electronics
Meta-F -I (Dominant)0.343.5Lowering basicity; Improving permeability
Ortho-F -I + StericN/A (Ortho effect)3.0Conformational locking; Max pKa reduction
Lipophilicity and Conformation

Fluorination typically increases lipophilicity (


Conformational Control: An ortho-fluorine can lock the aniline conformation via an intramolecular hydrogen bond (N-H

Part 2: Metabolic Stability & Toxicology

The "Soft Spot" Strategy vs. The Defluorination Trap

The para-position of aniline is the primary site for CYP450-mediated oxidation. Replacing hydrogen with fluorine is a classic strategy to block this pathway because the C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond.

The Mechanism:

  • Blockade: F prevents the formation of the para-aminophenol intermediate.

  • The Liability (Oxidative Defluorination): If the P450 oxidant is sufficiently potent, it can attack the ipso-carbon. This leads to a tetrahedral intermediate that expels the fluoride ion, generating the Quinone Imine —a highly reactive electrophile capable of alkylating DNA or proteins (idiosyncratic toxicity).

Mitigation: To prevent defluorination, ensure the aromatic ring is deactivated (electron-deficient) or introduce steric bulk (e.g., meta-substitution) that disfavors the P450 approach trajectory.

MetabolicPathwayscluster_legendPathway RiskAnilineAniline DerivativeParaOHp-Aminophenol(Phase II Clearance)Aniline->ParaOHCYP450 (Hydroxylation)FluoroAnilinep-FluoroanilineAniline->FluoroAnilineMedicinal Chem(H -> F)QuinoneQuinone Imine(TOXIC ELECTROPHILE)ParaOH->Quinone-2e- / -2H+DefluorinationOxidative Defluorination(F- Elimination)FluoroAniline->DefluorinationHigh CYP ActivityStableMetabolically Stable(Excreted Unchanged)FluoroAniline->StablePrimary Outcome(Metabolic Block)Defluorination->QuinoneGenerates Reactive Species

Caption: Metabolic divergence of anilines. While Fluorine blocks direct hydroxylation, oxidative defluorination can still lead to toxic quinone imines if not carefully managed.

Part 3: Synthetic Methodologies

Protocol: Catalytic Hydrogenation of Fluoronitrobenzenes

The most robust, scalable method for accessing fluoroanilines is the reduction of commercially available fluoronitrobenzene precursors. This avoids the harsh conditions of direct nitration/fluorination.

Scope: Applicable to ortho, meta, and para isomers.[3] Safety: Hydrogen gas is flammable; Pd/C is pyrophoric.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve 3-chloro-4-fluoronitrobenzene (1.0 equiv) in Methanol (10 mL/g).

    • Add 10% Pd/C catalyst (5 wt% loading relative to substrate). Note: Wet the catalyst with toluene or water before adding solvent to prevent ignition.

    • Optional: If the substrate contains halogens sensitive to hydrogenolysis (like I or Br), use Pt/C or add a poison like diphenylsulfide , or switch to Fe/NH4Cl reduction.

  • Hydrogenation:

    • Purge the reaction vessel with Nitrogen (

      
      ) x 3 cycles.
      
    • Purge with Hydrogen (

      
      ) x 3 cycles.
      
    • Stir vigorously under

      
       balloon pressure (1 atm) at Room Temperature (RT) for 2–4 hours.
      
    • Monitoring: Check TLC or LCMS for disappearance of starting material (SM) and appearance of the amine (M+H).

  • Workup (Self-Validating Step):

    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the filter cake dry out completely (fire hazard).

    • Wash the pad with Methanol.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • The crude fluoroaniline is often pure enough for the next step.

    • If oxidation (browning) occurs, purify via Acid-Base Extraction :

      • Dissolve in EtOAc.

      • Extract with 1M HCl (Product goes to aqueous layer).

      • Wash organic layer (removes non-basic impurities).

      • Basify aqueous layer with 2M NaOH to pH 10.

      • Extract back into EtOAc, dry over

        
        , and concentrate.
        

Part 4: Case Studies in Drug Design

Gefitinib (Iressa): The Para-F Interaction

Gefitinib, an EGFR inhibitor, features a 3-chloro-4-fluoroaniline moiety.

  • Role of Fluorine:

    • Metabolic Block: The para-position is blocked from oxidation.

    • Binding: The fluorine atom extends into a hydrophobic pocket in the ATP binding cleft, interacting with residues Leu-788 and Met-766.

    • Electronic: The 3-Cl, 4-F combination reduces the electron density of the aniline ring, lowering the pKa of the quinazoline N1, which modulates solubility and binding affinity.

Linezolid (Zyvox): The Meta-F Effect

Linezolid contains a 3-fluoro-4-morpholinophenyl ring.

  • Role of Fluorine:

    • Potency: The fluorine atom at the meta position (relative to the amine linkage) improves antibacterial potency by a factor of 4–8 compared to the non-fluorinated analog.

    • Mechanism: It induces a conformational preference that aligns the molecule optimally within the bacterial ribosome (50S subunit).

References

  • The role of fluorine in medicinal chemistry. ResearchGate. (2025). Link

  • Bioactivation of 4-fluorinated anilines to benzoquinoneimines. PubMed. (1990). Link

  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Protocol. BenchChem. (2025). Link

  • Hammett Substituent Constants. Stenutz.eu. Link

  • Gefitinib Structure and Binding. ACS Chemical Reviews. (2011). Link

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7), a specialized fluorinated building block used in the design of kinase inhibitors and metabolically stable pharmaceutical candidates.

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a primary tool for modulating physicochemical properties without drastically altering steric bulk. This compound represents a "privileged scaffold" component. It combines an electron-withdrawing fluorine atom at the meta position (relative to the amine) with a bulky, lipophilic 2,2,2-trifluoroethoxy group at the para position.

Key Value Proposition:

  • Metabolic Stability: The trifluoroethoxy tail blocks the typically labile para-position from oxidative metabolism (CYP450 oxidation).

  • Electronic Modulation: The 3-fluoro substituent lowers the pKa of the aniline nitrogen, reducing the basicity and potentially improving the bioavailability of derived amides or ureas.

  • Lipophilicity: The -OCH₂CF₃ moiety increases logP compared to a standard methoxy group, enhancing membrane permeability.

Physicochemical Profile

The following data establishes the baseline identity of the compound for procurement and analytical verification.

PropertySpecification
Chemical Name This compound
CAS Number 937598-57-7
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Off-white to pale brown solid or oil (depending on purity)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~3.5 (Aniline nitrogen, lowered by F-induction)
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)

Synthetic Route & Reaction Engineering

The synthesis of this building block relies on the principle of Regioselective Nucleophilic Aromatic Substitution (


) .
The Mechanism

The starting material, 3,4-difluoronitrobenzene , possesses two electrophilic sites (C3 and C4). However, the nitro group (-NO₂) is a strong electron-withdrawing group that activates the ring positions ortho and para to it.

  • C4 Position: Para to the nitro group. Highly activated.

  • C3 Position: Meta to the nitro group. Less activated.

Consequently, nucleophilic attack by the 2,2,2-trifluoroethoxide anion occurs almost exclusively at the C4 position, displacing the fluorine atom.

Synthesis Workflow Visualization

The following diagram illustrates the two-stage industrial synthesis:


 etherification followed by nitro reduction.

SynthesisPath cluster_legend Process Logic SM 3,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy) nitrobenzene SM->Inter SNAr (Regioselective) DMF, 60°C Reagent 2,2,2-Trifluoroethanol + Base (K2CO3) Reagent->Inter Product Target Product: 3-Fluoro-4-(2,2,2-trifluoroethoxy) aniline Inter->Product Nitro Reduction Reduct Reduction: H2, Pd/C or Fe/NH4Cl Reduct->Product

Caption: Two-step synthesis exploiting the para-directing activation of the nitro group for regioselective etherification.

Experimental Protocols

Note: The following protocols are standardized procedures derived from the reactivity profiles of 3,4-difluoronitrobenzene and fluorinated alcohols. Always perform a risk assessment before handling fluorinated aromatics.

Step 1: Etherification ( )

Objective: Synthesis of 3-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene.

  • Setup: Charge a dry round-bottom flask with 3,4-difluoronitrobenzene (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Reagent Prep: Add 2,2,2-trifluoroethanol (1.1 eq) and Potassium Carbonate (K₂CO₃) (1.5 eq). Note: K₂CO₃ is preferred over NaH for safety and ease of handling, though NaH provides faster kinetics.

  • Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by TLC or LC-MS. The reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If oil separates, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Validation: Confirm regiochemistry by ¹H-NMR (Look for the specific coupling constants of the aromatic protons; the C3-F prevents coupling patterns typical of the C4-F isomer).

Step 2: Nitro Reduction

Objective: Conversion to the final aniline.

  • Setup: Dissolve the nitro intermediate (from Step 1) in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) at room temperature. Alternative: For scale-up, Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O is a cheaper, non-pyrophoric alternative.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Storage: Store the resulting aniline under inert gas (Argon/Nitrogen) in the dark to prevent oxidation (browning).

Applications in Medicinal Chemistry

This aniline is a versatile nucleophile used to construct pharmacophores found in oncology and immunology drugs.

Functionalization Pathways

The aniline amine (-NH₂) serves as the attachment point for various scaffolds:

  • Urea Linkages (Kinase Inhibitors): Reacting with isocyanates or using triphosgene/CDI to couple with other amines. This is the classic "Sorafenib/Lenvatinib" style linkage.

  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form stable amide bonds.

  • Heterocycle Formation: Reaction with 4-chloropyrimidines or 4-chloroquinolines via Buchwald-Hartwig coupling or acid-catalyzed

    
    .
    

Applications Core This compound Urea Urea Derivatives (Kinase Inhibitors) Core->Urea Linker Design Amide Amide Analogs (Peptidomimetics) Core->Amide Stability Scan Hetero Quinazoline/Pyrimidine Scaffolds Core->Hetero Core Assembly R_Urea + Isocyanates or Triphosgene Urea->R_Urea R_Amide + Carboxylic Acids (HATU/EDC) Amide->R_Amide R_Hetero + 4-Chloro-heterocycles (Pd-Catalysis) Hetero->R_Hetero

Caption: Primary synthetic utility in generating diverse pharmacophores.

Safety and Handling

  • Toxicity: Anilines are generally toxic and can cause methemoglobinemia. Absorption through skin is a major route of exposure.

  • Fluorinated Alcohols: 2,2,2-Trifluoroethanol is toxic (acute oral/inhalation) and can cause reproductive damage. Handle in a fume hood.

  • Waste: Fluorinated compounds must not be disposed of in general organic waste if incineration capabilities are not equipped for HF scrubbing. Segregate as halogenated waste.

References

  • SynHet. (2025).[1][2][3] Product Analysis: this compound (CAS 937598-57-7).[4] Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: 3-Fluoro-4-(trifluoromethoxy)aniline (Analogous Chemistry). National Library of Medicine. Retrieved from [5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on Fluorine effects).
  • Chemical Engineering Transactions. (2023). Kinetic studies for the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene. Retrieved from

Sources

High-Purity Synthesis of Fluorinated Scaffolds: 4-Ethoxy-2,3,5,6-tetrafluoroaniline (C₈H₇F₄NO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Scope

The molecular formula C₈H₇F₄NO represents a critical class of polyfluorinated aromatic intermediates used in the development of liquid crystals, agrochemicals, and pharmaceutical "warheads" (e.g., covalent inhibitors). While several isomers exist, this guide focuses on the most synthetically significant scaffold: 4-Ethoxy-2,3,5,6-tetrafluoroaniline .

This molecule combines a lipophilic tetrafluorobenzene core with an electron-donating ethoxy group and a reactive amine handle. Its synthesis demonstrates the fundamental principles of Regioselective Nucleophilic Aromatic Substitution (SₙAr) in perfluoroarenes, a cornerstone technique in modern fluorine chemistry.

Key Chemical Properties
PropertySpecification
IUPAC Name 4-Ethoxy-2,3,5,6-tetrafluoroaniline
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Core Moiety Tetrafluorobenzene
Key Reactivity Nucleophilic attack (SₙAr), Diazotization, Amide coupling

Retrosynthetic Analysis & Strategy

The synthesis of 4-ethoxy-2,3,5,6-tetrafluoroaniline is best approached via a two-step sequence starting from commercially available pentafluoronitrobenzene .

Mechanistic Logic
  • Step 1: Regioselective SₙAr: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack.[1] In pentafluorophenyl systems, nucleophilic attack occurs almost exclusively at the para position relative to the strongest EWG due to the maximization of Meisenheimer complex stabilization and steric factors.

  • Step 2: Chemoselective Reduction: The nitro group is reduced to an amine (-NH₂) using catalytic hydrogenation or metal-mediated reduction, preserving the C-F and C-O bonds.

Reaction Pathway Diagram[4]

ReactionScheme Start Pentafluoronitrobenzene (C6F5NO2) Inter Intermediate: 4-Ethoxy-2,3,5,6- tetrafluoronitrobenzene Start->Inter  SₙAr (Para-selective)   Reagent1 NaOEt / EtOH -78°C to RT Product Target: 4-Ethoxy-2,3,5,6- tetrafluoroaniline Inter->Product  Nitro Reduction   Reagent2 H2, Pd/C or Fe/NH4Cl

Figure 1: Retrosynthetic pathway leveraging the para-directing effect of the nitro group in perfluoroarenes.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2,3,5,6-tetrafluoronitrobenzene

Principle: The reaction relies on the controlled addition of ethoxide to prevent bis-substitution. Temperature control is critical to maintain regioselectivity.

Materials:

  • Pentafluoronitrobenzene (21.3 g, 100 mmol)

  • Sodium Ethoxide (21% wt in Ethanol, 1.05 equiv)

  • Ethanol (anhydrous, 200 mL)

  • Dichloromethane (DCM) for extraction

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with pentafluoronitrobenzene and anhydrous ethanol. Equip with a magnetic stir bar, internal thermometer, and addition funnel.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature minimizes ortho-substitution byproducts.

  • Addition: Add the sodium ethoxide solution dropwise over 60 minutes. Maintain internal temperature below -70°C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 2 hours.

  • Quench: Pour the reaction mixture into 500 mL of ice-cold 1M HCl.

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexane/ethanol to yield yellow crystals.

Step 2: Reduction to 4-Ethoxy-2,3,5,6-tetrafluoroaniline

Principle: Catalytic hydrogenation is the cleanest method, but iron-mediated reduction is safer if high-pressure equipment is unavailable.

Protocol (Catalytic Hydrogenation):

  • Setup: Dissolve the nitro intermediate (10 g) in Ethanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

  • Reduction: Pressurize to 3 atm (45 psi) H₂ gas and shake/stir for 6 hours at RT.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate to yield the crude amine.

  • Final Purification: Vacuum distillation (bp ~110°C @ 5 mmHg) or silica gel chromatography (Hexane:EtOAc 9:1).

Characterization & Validation

To certify the identity and purity of C₈H₇F₄NO, the following spectral signatures must be confirmed.

NMR Spectroscopy Data
NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 1.42Triplet (t)3H-OCH₂CH₃
¹H NMR 3.85Broad Singlet2H-NH₂ (Exchangeable)
¹H NMR 4.15Quartet (q)2H-OCH₂ CH₃
¹⁹F NMR -156.5Multiplet (AA'BB')2Fmeta-F (to amine)
¹⁹F NMR -162.1Multiplet (AA'BB')2Fortho-F (to amine)

Note: ¹⁹F NMR shifts are referenced to CFCl₃ (0 ppm) or C₆F₆ (-164.9 ppm). The AA'BB' pattern confirms the para-disubstituted symmetry of the tetrafluorobenzene ring.

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: m/z 209.1 [M]⁺

  • Fragmentation: Loss of ethyl group (M-29) is a common diagnostic fragment.

Process Workflow & Quality Control

The following diagram outlines the critical decision points and quality checks required to ensure >98% purity suitable for pharmaceutical applications.

Workflow Start Start: Raw Materials QC (GC Purity >99%) Step1 Step 1: Ethoxylation (-78°C, Inert Atm) Start->Step1 Check1 IPC: TLC/GC (Check for bis-substitution) Step1->Check1 Check1->Step1 Fail (Adjust Stoichiometry) Step2 Step 2: Reduction (H2/Pd-C) Check1->Step2 Pass Workup Workup & Filtration (Remove Catalyst) Step2->Workup Purify Purification (Distillation/Column) Workup->Purify Final Final QC (1H, 19F NMR, HPLC) Purify->Final

Figure 2: Operational workflow for the synthesis of C₈H₇F₄NO with integrated quality checkpoints.

Safety & Handling (HSE)

  • Pentafluoronitrobenzene: Highly irritating and a potential skin sensitizer. Use double nitrile gloves.

  • Sodium Ethoxide: Moisture sensitive and corrosive.

  • Hydrogenation: Risk of fire/explosion. Ensure proper grounding of the vessel.

  • Waste Disposal: Fluorinated aromatics do not biodegrade easily. All aqueous waste (containing NaF) and organic waste must be segregated for high-temperature incineration.

References

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Journal of Fluorine Chemistry. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry.[2][3][4][5] Blackwell Publishing. (Standard text for SₙAr regioselectivity rules).

  • Sigma-Aldrich. (2023). 2,3,5,6-Tetrafluoroaniline Safety Data Sheet.Link

  • Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic compounds.[6] Journal of Fluorine Chemistry, 86(1), 1-76. (Comprehensive review of polyfluoroarene synthesis).

Sources

Technical Guide: Starting Materials & Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the starting materials and synthetic methodology for 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 937598-57-7).[1] Targeted at process chemists and drug development researchers, this document moves beyond basic recipes to explore the critical material attributes (CMAs), regiochemical control strategies, and safety engineering required for high-purity synthesis. The core pathway focuses on the regioselective nucleophilic aromatic substitution (


) of 3,4-difluoronitrobenzene followed by chemoselective reduction.

Retrosynthetic Analysis & Strategic Logic

The synthesis of this compound hinges on the construction of the ether linkage between the fluorinated aromatic core and the trifluoroethyl side chain.

Structural Disconnection

The most robust disconnection is the C–O bond at the 4-position. This suggests a precursor with a leaving group at the 4-position activated by an electron-withdrawing group (EWG), typically a nitro group, which is subsequently reduced to the amine.

Primary Pathway:

  • 
     Coupling:  Reaction of 3,4-difluoronitrobenzene with 2,2,2-trifluoroethanol (TFE).
    
  • Reduction: Conversion of the nitro group to the aniline.

Why this route?

  • Regiocontrol: The nitro group activates the para-fluorine (position 4) significantly more than the meta-fluorine (position 3) towards nucleophilic attack. This intrinsic electronic bias ensures high regioselectivity for the desired isomer.

  • Commercial Availability: Both starting materials are commodity chemicals in the fluorochemical industry.

Reaction Pathway Diagram[2]

SynthesisPathway cluster_0 Step 1: Ether Formation SM1 3,4-Difluoronitrobenzene (Electrophile) Int Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene SM1->Int SNAr (Regioselective) SM2 2,2,2-Trifluoroethanol (Nucleophile) SM2->Int Base Base (K2CO3 / KOH) Base->Int Product Target: This compound Int->Product Chemoselective Reduction RedAgent Reduction Agent (H2/Pd-C or Fe/NH4Cl) RedAgent->Product

Figure 1: Synthetic logic flow from commodity starting materials to the target aniline.

Primary Starting Materials: Deep Dive

3,4-Difluoronitrobenzene (CAS 369-34-6)

This is the electrophilic scaffold. Its purity profile is critical because isomeric impurities (e.g., 2,4-difluoronitrobenzene) will carry through to the final product and are difficult to separate.

PropertySpecification TargetRationale
Purity (GC) > 99.0%Minimizes formation of isomeric anilines.
Water Content < 0.1%Water competes with TFE as a nucleophile, generating phenolic impurities.
2,4-Difluoro isomer < 0.5%This isomer leads to 2-fluoro-4-(...) byproduct, a regioisomer of the target.[1][2][3][4][5][6][7][8][9][10][11]
Appearance Pale yellow liquidDarkening indicates oxidative degradation or thermal stress.

Handling Insight: 3,4-Difluoronitrobenzene is a potent skin sensitizer and methemoglobinemia inducer. Handling requires strict containment (fume hood, permeation-resistant gloves).

2,2,2-Trifluoroethanol (TFE) (CAS 75-89-8)

TFE acts as the nucleophile. It differs from ethanol in two key ways: it is more acidic (


 vs. 16) and less nucleophilic due to the electron-withdrawing fluorine atoms.
PropertySpecification TargetRationale
Purity > 99.5%Impurities like ethanol will form non-fluorinated ether byproducts.
Water Content < 0.05%Critical. Hydroxide ions (from water + base) are better nucleophiles than trifluoroethoxide, leading to phenol formation.
Acidity NeutralFree acid can neutralize the base catalyst.

Safety Insight: TFE is toxic (oral/inhalation) and causes severe eye damage.[12][13] It has a flash point of 29°C (84°F), classifying it as a flammable liquid. Engineering controls must account for its volatility.

Experimental Protocol & Process Control

Step 1: Regioselective Reaction

Objective: Displace the 4-fluoro substituent with the trifluoroethoxy group.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)[2]

  • 2,2,2-Trifluoroethanol (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv) or KOH
    
  • Solvent: DMF or NMP (Polar aprotic solvents accelerate

    
    )
    

Protocol:

  • Charge: To a dry reactor under

    
    , charge DMF and finely ground anhydrous 
    
    
    
    .
  • Activation: Add 2,2,2-trifluoroethanol. Stir at ambient temperature for 15-30 minutes to allow partial deprotonation (formation of trifluoroethoxide in situ).

  • Addition: Add 3,4-difluoronitrobenzene dropwise, maintaining temperature

    
     (exothermic).
    
  • Reaction: Heat the mixture to 60–80°C . Monitor by HPLC.

    • Process Control Point: Monitor the disappearance of the starting material. If the reaction stalls, increase temperature cautiously. Avoid exceeding 100°C to prevent ether cleavage or decomposition.

  • Workup: Cool to room temperature. Pour into ice water. The product, 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene, typically precipitates as a solid. Filter, wash with water, and dry.

Mechanism & Regioselectivity: The reaction proceeds via a Meisenheimer complex. Attack at C4 (para to


) creates a resonance structure where the negative charge resides on the nitro oxygens—a highly stable intermediate. Attack at C3 (meta to 

) does not allow this delocalization. Consequently, the C4-substitution product is formed with >95:5 selectivity.
Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without defluorinating the aromatic ring.

Reagents:

  • Intermediate Nitro compound[2][8]

  • Hydrogen gas (

    
    ) or Iron powder
    
  • Catalyst: 5% Pd/C (careful monitoring) or Fe/NH4Cl (chemically robust)

Protocol (Catalytic Hydrogenation):

  • Charge: Dissolve the nitro intermediate in Methanol or Ethanol.

  • Catalyst: Add 5% Pd/C (5-10 wt% loading).

  • Reduction: Pressurize with

    
     (30-50 psi) at ambient temperature.
    
    • Critical Caution: Over-reduction can lead to hydrodefluorination (loss of the aromatic fluorine). If defluorination is observed, switch to Fe/NH4Cl or SnCl2 reduction, or add a catalyst poison (e.g., sulfided Pt/C).

  • Isolation: Filter catalyst over Celite. Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to achieve API-grade purity.

Quality Control & Impurity Profile

The following table summarizes the critical impurities to track during synthesis.

Impurity TypeOriginControl Strategy
Phenolic Impurity Hydrolysis of starting material by water (

attack).
Use anhydrous solvents and reagents.
Regioisomer Attack of TFE at the 3-position (meta).Controlled by intrinsic electronics, but temperature control prevents "forcing" the minor pathway.
Bis-ether Substitution of both fluorine atoms.Avoid large excess of TFE; monitor stoichiometry.
Defluorinated Aniline Over-reduction during Step 2.Optimize hydrogenation pressure/time or use chemical reduction (Fe/Acid).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Product HPLC HPLC (Reverse Phase) Detects: Regioisomers, Phenols Sample->HPLC GCMS GC-MS Detects: Residual Solvents, TFE Sample->GCMS NMR 19F-NMR Confirm Regiochemistry (F-F coupling) Sample->NMR Decision Pass / Fail HPLC->Decision GCMS->Decision NMR->Decision

Figure 2: Analytical control strategy for validating intermediate and final product quality.

Safety & Engineering Controls

  • TFE Toxicity: 2,2,2-Trifluoroethanol causes severe reproductive toxicity and eye damage. All transfers must occur in a closed system or high-velocity fume hood.

  • Exotherm Management: The

    
     reaction is exothermic. On a kilogram scale, dosing of the nitrobenzene must be rate-limited by the cooling capacity of the reactor.
    
  • Hydrogenation Risks: Handling dry Pd/C presents an ignition hazard (pyrophoric). Keep catalyst wet with water or solvent at all times.

References

  • Preparation of 3,4-difluoronitrobenzene

    • Source: PrepChem. "Synthesis of 3,4-difluoronitrobenzene."
    • URL:[Link]

  • Regioselectivity in SNAr Reactions

    • Title: Predicting Regioselectivity in Nucleophilic Arom
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Safety Data Sheet: 2,2,2-Trifluoroethanol

    • Source: Carl Roth / Sigma-Aldrich.
    • URL:[Link]

  • Target Molecule Data

    • Title: this compound (CAS 937598-57-7).[1]

    • Source: SynHet / PubChem.
    • URL:[Link][1]

Sources

Physicochemical Properties of Fluorinated Anilines: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and physicochemical analysis of fluorinated anilines, specifically tailored for medicinal chemists and process scientists.[1] Unlike standard data sheets, this document focuses on the causality between the fluorine atom's position and the resulting changes in basicity (pKa), lipophilicity (LogP), and metabolic stability.

The Fluorine Effect in Aromatic Amines

The introduction of a fluorine atom into the aniline scaffold is not merely a steric modification; it is a profound electronic perturbation.[1] The high electronegativity of fluorine (4.0 Pauling scale) induces strong


-bond polarization (Inductive effect, 

), while its lone pairs allow for

-system donation (Resonance effect,

).[1]

The net physicochemical outcome depends entirely on the position of substitution relative to the amine group.[1]

Electronic Modulation Mechanism[1]
  • Inductive Effect (

    
    ):  Fluorine withdraws electron density through the 
    
    
    
    -framework.[1][2] This destabilizes the anilinium cation (conjugate acid), lowering the pKa (making the amine less basic).[1][3] This effect decays with distance (
    
    
    ).[1][2]
  • Resonance Effect (

    
    ):  Fluorine donates electron density into the aromatic 
    
    
    
    -system.[1][2][3] This can stabilize the positive charge of the anilinium ion or increase electron density at the nitrogen, opposing the
    
    
    effect.[1] This is only possible at ortho and para positions.[1][2]

Physicochemical Profiling

Basicity (pKa) and Hammett Correlation

The basicity of fluorinated anilines is the most critical parameter for salt formation and bioavailability.[1]

CompoundSubstitutionpKa (Conjugate Acid)Electronic Rationale
Aniline -4.60Reference standard.[1][2]
4-Fluoroaniline Para4.65Cancellation Effect: The strong

withdrawal is nearly perfectly offset by

resonance donation.[1][2]
3-Fluoroaniline Meta3.57Dominant Withdrawal: No resonance stabilization is possible at the meta position.[1][2] The

effect dominates, significantly reducing basicity.
2-Fluoroaniline Ortho2.95Ortho Effect: Strongest

effect due to proximity.[1] Steric inhibition of resonance and repulsive field effects further destabilize the cation.[1][2]
Theoretical Validation (Hammett Equation)

Researchers can predict the pKa of polysubstituted anilines using the Hammett equation.[1][2] The reaction constant (


) for aniline dissociation is approximately 2.77 .[1][2]

[1]
  • 
     (para-F):  0.06 (Small value indicates opposing effects).[1][2]
    
  • 
     (meta-F):  0.34 (Large positive value indicates pure electron withdrawal).[1][2]
    

Calculation for 3-Fluoroaniline:



(This aligns closely with the experimental value of 3.57, validating the model.)
Lipophilicity (LogP) and Solubility

Fluorination typically increases lipophilicity (LogP) by increasing the molecular volume and reducing the polarizability of the ring, but the effect is non-linear due to hydrogen bonding changes.[1]

CompoundLogP (Octanol/Water)Boiling Point (°C)Solubility (g/L H₂O)
Aniline 0.9018436
4-Fluoroaniline 1.1518733
3-Fluoroaniline 1.30186~30
2-Fluoroaniline 1.1218317

Key Insight: 2-Fluoroaniline has a lower water solubility and distinct LogP profile because the internal hydrogen bond (intramolecular H-bond between N-H and F) reduces its ability to hydrogen bond with the solvent water.[1]

Metabolic Stability & Strategic Design

In drug discovery, the primary utility of fluorinated anilines is to block metabolic "soft spots."

Blocking CYP450 Oxidation

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para position (relative to the directing amine group).[1][2]

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the para position inert to oxidative defluorination under physiological conditions.

  • Outcome: Replacing an aniline with 4-fluoroaniline often extends the half-life (

    
    ) of a drug candidate without significantly altering its steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1]
    
Visualization of Metabolic Blocking

The following diagram illustrates the metabolic fate of aniline versus 4-fluoroaniline.

MetabolicPathways Aniline Aniline Scaffold CYP CYP450 Enzyme Aniline->CYP Oxidation Metabolite p-Aminophenol (Toxic/Excreted) CYP->Metabolite Hydroxylation @ Para Blocked Metabolically Stable (Extended t1/2) CYP->Blocked C-F Bond Resists Cleavage FluoroAniline 4-Fluoroaniline Scaffold FluoroAniline->CYP Attempted Oxidation

Caption: Comparative metabolic stability.[1][2] The C-F bond prevents the formation of the p-aminophenol metabolite, a common pathway for aniline clearance.

Synthesis & Reactivity

Nucleophilic Aromatic Substitution ( )

Fluorinated anilines are unique electrophiles.[1][2] The high electronegativity of fluorine activates the ring for


 reactions at the ortho or para positions if strong electron-withdrawing groups (like nitro) are present.[1]
  • The "Fluorine Effect" in

    
    :  Fluorine is the best leaving group in 
    
    
    
    not because the bond is weak, but because its high electronegativity stabilizes the Meisenheimer complex intermediate.
Experimental Protocol: pKa Determination

For precise pKa measurement of fluorinated anilines (range 2.5 - 5.0), standard potentiometric titration is recommended.[1][2]

Protocol:

  • Preparation: Dissolve

    
     M of the fluorinated aniline in 0.1 M KCl (ionic strength adjustor).
    
  • Acidification: Acidify to pH 2.0 using 0.5 M HCl to fully protonate the amine.

  • Titration: Titrate with 0.1 M KOH (standardized, carbonate-free) under

    
     atmosphere to exclude 
    
    
    
    .
  • Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (inflection).[1]

  • Correction: Apply the Bjerrum difference plot method if the pKa is < 3.0 to account for free proton concentration.

Visual Summary of Electronic Effects

The following diagram summarizes how the position of the fluorine atom dictates the electronic environment of the amine.

ElectronicEffects Aniline Fluorinated Aniline Para 4-Fluoro (Para) Aniline->Para Meta 3-Fluoro (Meta) Aniline->Meta Ortho 2-Fluoro (Ortho) Aniline->Ortho Resonance +M Resonance (Donation) Para->Resonance Strong Inductive -I Inductive (Withdrawal) Para->Inductive Strong Meta->Resonance None Meta->Inductive Dominant Ortho->Inductive Very Strong OrthoEffect Ortho Effect (Steric/Field) Ortho->OrthoEffect HighpKa pKa ~ 4.65 (Similar to Aniline) Resonance->HighpKa Inductive->HighpKa Cancels Out MidpKa pKa ~ 3.57 (Weak Base) Inductive->MidpKa LowpKa pKa ~ 2.95 (Very Weak Base) OrthoEffect->LowpKa

Caption: Mechanistic flow of electronic perturbations. Note how the interplay of Inductive (-I) and Resonance (+M) effects dictates the final basicity.

References

  • ChemicalBook. (2024).[1][2] 2-Fluoroaniline Properties and Safety. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [1][2]

  • Hansch, C., Leo, A., & Hoekman, D. (1995).[2][4][5] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1][2][4][5] (Cited via HSDB).[1][2][4][5]

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1][2]

  • Smart, B. E. (2001).[1][2] Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

  • Sigma-Aldrich. (2024).[1][2] 3-Fluoroaniline Product Specification. Retrieved from [1]

Sources

Technical Guide: Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis mechanism and protocol for 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7). This molecule is a critical fluorinated building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors and other small-molecule therapeutics.

Executive Summary

  • Target Molecule: this compound[1]

  • Core Challenge: Installing the electron-deficient 2,2,2-trifluoroethoxy group regioselectively while preserving the 3-fluoro substituent.

  • Primary Pathway: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

  • Key Mechanistic Driver: The para-directing activation of the nitro group on the 3,4-difluoronitrobenzene scaffold, enabling selective displacement of the C4-fluorine.

Retrosynthetic Analysis & Strategy

The synthesis is most efficiently approached via a two-step sequence starting from commercially available 3,4-difluoronitrobenzene .

  • C–O Bond Formation (SNAr): The 4-position fluorine is highly activated for nucleophilic attack by the strong electron-withdrawing nitro group (para-relationship). The 3-position fluorine is only activated inductively (meta-relationship) and is significantly less reactive.

  • Functional Group Interconversion (Reduction): Chemoselective reduction of the nitro group to the aniline.

Reaction Scheme

ReactionScheme SM 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene SM->Inter Step 1: SNAr (Regioselective) Reagent1 2,2,2-Trifluoroethanol Base (e.g., K2CO3) Reagent1->Inter Product Target: This compound Inter->Product Step 2: Reduction Reagent2 H2, Pd/C or Fe/NH4Cl Reagent2->Product

Caption: Two-step synthesis pathway via regioselective SNAr and nitro reduction.

Step 1: Regioselective Etherification (SNAr)

Mechanistic Insight

The reaction between 3,4-difluoronitrobenzene and 2,2,2-trifluoroethanol (TFE) proceeds via an addition-elimination mechanism.

  • Nucleophile Generation: TFE is less acidic (pKa ~12.4) than phenol but more acidic than ethanol. However, it is a weak nucleophile due to the electron-withdrawing CF3 group. Deprotonation by a base (K2CO3 or NaH) generates the trifluoroethoxide anion.

  • Regioselectivity: The nucleophile attacks C4.[2] The resulting Meisenheimer complex is stabilized by resonance delocalization of the negative charge onto the nitro group oxygens. Attack at C3 would only allow inductive stabilization, making the activation energy for C4 substitution significantly lower.

Experimental Protocol

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.2 eq)

  • Potassium Carbonate (K2CO3) (1.5 eq)

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and leave the alkoxide "naked" and reactive).

Procedure:

  • Setup: Charge a round-bottom flask with 3,4-difluoronitrobenzene and anhydrous DMF (5 mL/g).

  • Addition: Add K2CO3 followed by the dropwise addition of 2,2,2-trifluoroethanol at room temperature.

  • Reaction: Heat the mixture to 60–80°C . Monitor by HPLC/TLC. The reaction typically completes in 4–6 hours.

    • Note: Higher temperatures (>100°C) may promote minor substitution at the C3 position or bis-substitution.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product, 3-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene , will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and dry.[3] Recrystallization from ethanol/heptane if necessary.

Critical Control Point: Ensure the DMF is dry. Water competes as a nucleophile, potentially forming the phenol impurity (3-fluoro-4-nitrophenol).

Step 2: Nitro Reduction[4]

Mechanistic Insight

The reduction of the nitro group to the primary amine can be achieved via catalytic hydrogenation or dissolving metal reduction.

  • Catalytic Hydrogenation: H2 is adsorbed onto the metal surface (Pd). The nitro group accepts electrons and protons sequentially (–NO2 → –NO → –NHOH → –NH2).

  • Selectivity: Care must be taken to avoid hydrodefluorination (loss of the aryl fluoride), which can occur with Pd/C under vigorous conditions.

Experimental Protocol (Recommended: Fe/NH4Cl)

While catalytic hydrogenation is cleaner, the Iron/Ammonium Chloride method is robust, avoids defluorination, and requires no special pressure equipment.

Reagents:

  • 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene (1.0 eq)

  • Iron powder (3.0 eq, reduced grade)

  • Ammonium Chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Setup: Suspend the nitro intermediate in Ethanol/Water.[4]

  • Activation: Add NH4Cl and Iron powder.

  • Reaction: Heat to reflux (approx. 78°C) with vigorous stirring.

    • Observation: The reaction is heterogeneous. Completion is usually rapid (1–3 hours).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.[5] Wash organics with brine, dry over Na2SO4, and concentrate.

  • Product: This compound is obtained as an off-white solid or oil.

Mechanistic & Pathway Visualization

The following diagram illustrates the molecular orbital interactions and transition states governing the regioselectivity.

Mechanism cluster_reduction Reduction Phase Start 3,4-Difluoronitrobenzene TS_Para Meisenheimer Complex (Para) Negative charge delocalized onto Nitro group (Stable) Start->TS_Para Attack at C4 (Favored) TS_Meta Meisenheimer Complex (Meta) Charge localized on ring carbon (Unstable) Start->TS_Meta Attack at C3 (Disfavored) Nu Trifluoroethoxide (CF3CH2O-) Nu->TS_Para Prod_Nitro 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene TS_Para->Prod_Nitro - F- (Elimination) Final This compound Prod_Nitro->Final Fe / NH4Cl

Caption: Mechanistic pathway highlighting the energetic preference for C4 substitution due to resonance stabilization.

Process Safety & Troubleshooting

ParameterSpecificationRationale
Exotherm Control SNAr StepThe reaction of fluoronitrobenzenes with alkoxides is exothermic. Add TFE/Base slowly to prevent thermal runaway.
Impurity Profile HydrolysisPresence of water leads to 3-fluoro-4-nitrophenol. Use anhydrous solvents (KF < 0.1%).
Defluorination Reduction StepIf using H2/Pd, avoid acidic conditions or high pressures to prevent loss of the C3-fluorine.
Toxicity TFE Handling2,2,2-Trifluoroethanol is toxic (reproductive toxin). Handle in a fume hood with appropriate PPE.[4]

References

  • Nucleophilic Aromatic Substitution of Fluoronitrobenzenes

    • Title: Regioselective Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene.
    • Context: Establishes the preference for C4 substitution due to para-nitro activ
    • Source: (Generalized reference for SNAr regioselectivity).

  • Iron-Mediated Reduction Protocols

    • Title: Selective Reduction of Nitro Compounds to Amines.[6]

    • Context: Validates Fe/NH4Cl as a chemoselective method for fluorin
    • Source:

  • Synthesis of Fluorinated Ethers

    • Title: Practical Synthesis of Aryl Trifluoroethyl Ethers.
    • Context: Details conditions for using trifluoroethanol as a nucleophile.
    • Source:

(Note: Specific patent literature for CAS 937598-57-7 aligns with the general methodology of "Preparation of fluorinated phenyl ethers" found in patents such as WO2006040520).

Sources

Electronic Modulation and Geometric Distortion: A Guide to the Theoretical Structural Analysis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Introduction: The Aniline Scaffold in Modern Therapeutics

Aniline (phenylamine) is not merely a precursor for dyes; it is a fundamental pharmacophore in medicinal chemistry. From sulfonamide antibiotics to local anesthetics (lidocaine) and modern kinase inhibitors, the aniline substructure serves as a critical hydrogen bond donor/acceptor and a scaffold for orienting side chains within a binding pocket.

However, the structural integrity and metabolic fate of an aniline derivative depend heavily on its electronic environment. The nitrogen atom in aniline is not static; it exists in a delicate equilibrium between a planar (


-like) and pyramidal (

-like) geometry. This guide details the theoretical frameworks and computational protocols required to predict these structural nuances, providing a robust method for rational drug design.

The Physico-Chemical Landscape: Geometry Meets Electronics

To analyze substituted anilines, one must first abandon the textbook oversimplification that the nitrogen atom is purely


 hybridized due to resonance.
The Pyramidalization Continuum

In the gas phase, the amine nitrogen of unsubstituted aniline is pyramidal, with the


 plane tilted approximately 

relative to the phenyl ring plane [1]. This geometry results from a competition between:
  • Steric/VSEPR forces: Favoring a tetrahedral

    
     geometry to minimize lone-pair repulsion.
    
  • Resonance (

    
    ):  Favoring a planar 
    
    
    
    geometry to maximize overlap between the nitrogen lone pair (
    
    
    ) and the aromatic
    
    
    -system.
Substituent Effects (The Hammett Connection)

The introduction of substituents alters this equilibrium:

  • Electron Withdrawing Groups (EWGs) (e.g.,

    
    , 
    
    
    
    ):
    Enhance resonance delocalization, pulling the lone pair into the ring. This flattens the pyramid, shortening the
    
    
    bond and increasing the double-bond character.
  • Electron Donating Groups (EDGs) (e.g.,

    
    , 
    
    
    
    ):
    Depending on position (ortho/meta/para), these can destabilize the planar form or induce steric clash, often retaining or enhancing pyramidalization.
Visualizing the Mechanism

The following diagram illustrates the causal relationship between electronic substitution and geometric distortion.

AnilineMechanistics subst Substituent Nature ewg EWG (-NO2, -CF3) Inductive/Mesomeric Pull subst->ewg edg EDG (-OMe, -NH2) Electron Push subst->edg deloc Lone Pair Delocalization (n -> pi*) ewg->deloc Increases edg->deloc Decreases geom N-Geometry (Pyramidalization) deloc->geom High Deloc = Planar (sp2) Low Deloc = Pyramidal (sp3) react Reactivity Profile (Nucleophilicity / pKa) geom->react Planar = Low pKa (Acidic) Pyramidal = High pKa (Basic)

Figure 1: Mechanistic flow detailing how substituent electronics dictate nitrogen geometry and subsequent reactivity.

Computational Methodology: Validated Protocols

Accuracy in aniline analysis requires specific levels of theory. Standard force fields are insufficient for capturing the subtle electronic delocalization effects.

Level of Theory Selection

Based on recent benchmarking studies [2, 3], the following functionals and basis sets are recommended:

ParameterRecommended MethodRationale
Geometry Optimization B3LYP or

B97X-D
B3LYP is the historical standard for organic geometries.

B97X-D includes dispersion corrections, crucial for ortho-substituted anilines with intramolecular H-bonding.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for describing the nitrogen lone pair and anion stability.
pKa Prediction M06-2X / CBS-QB3 M06-2X outperforms B3LYP for thermodynamics and pKa calculations of aniline radical cations [4].
Solvation SMD (Solvation Model based on Density)Superior to IEF-PCM for calculating

, especially in aqueous media.
The "Explicit Water" Protocol for pKa

Calculating the pKa of anilines using only implicit solvation (continuum models) often yields errors


 pKa units. The amine group forms strong, specific hydrogen bonds with water.
  • Protocol: Include 1–3 explicit water molecules around the

    
     / 
    
    
    
    group during optimization.
  • Result: This "cluster-continuum" approach reduces Root Mean Square Error (RMSE) to < 0.5 pKa units [4].

Step-by-Step Analysis Protocol

This workflow ensures self-validating results. If Step 2 fails, do not proceed to Step 3.

Step 1: Conformer Generation

Anilines with flexible substituents (e.g.,


) have multiple minima.
  • Action: Run a coarse conformational search (Molecular Mechanics) to identify the global minimum.

Step 2: Geometry Optimization & Frequency Analysis
  • Input: Optimize using opt freq B3LYP/6-311++G(d,p) scrf=(smd,solvent=water).

  • Validation: Ensure zero imaginary frequencies .

    • Note: If a small imaginary frequency (

      
      ) corresponds to amine inversion, the potential energy surface is extremely flat. Re-optimize with a tighter grid (int=ultrafine).
      
Step 3: Structural Extraction

Extract the following parameters from the log file:

  • 
    :  Bond length (Å). Shorter = higher double bond character.
    
  • 
    :  Sum of angles around Nitrogen.
    
    • 
       Planar (
      
      
      
      ).
    • 
       Pyramidal (
      
      
      
      ).
Step 4: Electronic Mapping
  • HOMO/LUMO Gap: Calculate

    
    .[1]
    
  • MEP (Molecular Electrostatic Potential): Map electron density to visualize nucleophilic sites (red) vs. electrophilic sites (blue). This is critical for predicting metabolic attack by CYPs [5].

Case Study: Quantitative Comparison

The table below summarizes theoretical data comparing unsubstituted aniline with electron-poor and electron-rich derivatives.

DerivativeSubstituent Effect

(Deg)

(Å)
Predicted pKa (Calc)*Reactivity Insight
Aniline Reference~342.01.4024.6Moderate nucleophile.
p-Nitroaniline Strong EWG (-M, -I)~359.5 (Planar)1.3561.0Poor nucleophile; highly conjugated.
p-Anisidine Strong EDG (+M)~338.0 (Pyramidal)1.4105.3Strong nucleophile; prone to oxidation.
2,6-Dichloroaniline Steric + EWG~325.0 (Pyramidal)1.3952.1Steric hindrance prevents planarity despite EWG.

*pKa values approximated based on M06-2X/SMD correlations [4].

Experimental Workflow Diagram

The following Graphviz diagram outlines the computational pipeline for high-throughput analysis of aniline derivatives.

Workflow start Input Structure (2D Drawing) conf Conformational Search (MMFF94 / OPLS3) start->conf dft_opt DFT Optimization B3LYP/6-311++G(d,p) Solvation: SMD(Water) conf->dft_opt freq Frequency Check (NImag = 0?) dft_opt->freq refine Refine Grid / Re-orient Substituents freq->refine No (Imag Freq) props Property Calculation freq->props Yes (Minima) refine->dft_opt sub_geom Geometric: Pyramidalization Angle Bond Lengths props->sub_geom sub_elec Electronic: HOMO-LUMO Gap MEP Surface NBO Charges props->sub_elec sub_pka Thermodynamic: pKa Prediction (Explicit Water Model) props->sub_pka

Figure 2: Standardized computational workflow for the structural verification of aniline derivatives.

References

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. 2

  • Sci-Hub/Journal of Molecular Structure. (1999). Density functional studies of aniline and substituted anilines. 3

  • ResearchGate. (2025).[4] Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. 4

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. 5

  • ResearchGate. (2025). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. 6

Sources

Methodological & Application

Use of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in Drug Discovery

Executive Summary

This compound (CAS: 937598-57-7 ) is a high-value pharmacophore building block used primarily in the lead optimization phase of small molecule drug discovery. It is specifically engineered to address metabolic instability issues common to methoxy-substituted anilines.

By replacing a standard methoxy group with a trifluoroethoxy moiety and adding an ortho-fluorine, medicinal chemists can significantly alter the metabolic soft spot (preventing O-dealkylation), modulate the pKa of the aniline nitrogen (affecting solubility and H-bond donor capability), and increase lipophilicity (LogP) to improve membrane permeability. This application note details the rationale, synthesis, and coupling protocols for integrating this moiety into Type II kinase inhibitors (e.g., c-Met, VEGFR2 targets).

Scientific Rationale & Mechanism

The "Fluorine Effect" in Lead Optimization

The structural logic behind using this specific aniline rests on three physicochemical pillars:

  • Metabolic Blocking (Cytochrome P450):

    • Problem: 4-Methoxy anilines are prone to rapid oxidative O-dealkylation by CYP450 enzymes, leading to short half-lives (

      
      ) and high clearance.
      
    • Solution: The C-F bonds in the 2,2,2-trifluoroethoxy group are metabolically inert. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction required for oxidative dealkylation.

  • Electronic Modulation (Hammett

    
     Constants): 
    
    • The 3-Fluoro substituent exerts an inductive electron-withdrawing effect (-I). This lowers the pKa of the aniline nitrogen, making it less nucleophilic but a better Hydrogen Bond Donor (HBD) once part of a urea or amide linkage. This is critical for binding to the "hinge region" or the conserved Glu/Asp residues in kinase active sites.

  • Conformational Bias:

    • The 3-Fluoro atom induces a preferred conformation due to dipole-dipole repulsion with the ether oxygen, often locking the rotamer in a bioactive conformation that reduces the entropic penalty upon protein binding.

Target Class Relevance

This aniline is a "privileged structure" for synthesizing Diaryl Urea or Amide linkers found in:

  • VEGFR2 Inhibitors: Analogous to the structural logic of Regorafenib.

  • c-Met Inhibitors: Used to access the hydrophobic back-pocket of the ATP binding site.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Aniline Intermediate

Rationale: Commercial supplies can be expensive or inconsistent. This self-validating protocol ensures high purity starting from commodity chemicals. The key challenge is regioselectivity during the S_NAr step.

Reagents:

  • 3,4-Difluoronitrobenzene (Starting Material)

  • 2,2,2-Trifluoroethanol (TFE)

  • Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K2CO3)

  • DMSO (anhydrous)

  • Palladium on Carbon (10% Pd/C)

Workflow:

  • Nucleophilic Aromatic Substitution (S_NAr):

    • Dissolve 2,2,2-trifluoroethanol (1.1 equiv) in anhydrous DMSO.

    • Add KOtBu (1.2 equiv) at 0°C to generate the alkoxide in situ.

    • Add 3,4-difluoronitrobenzene (1.0 equiv) dropwise.

    • Critical Control Point: Maintain temperature < 25°C. The para-fluorine (relative to nitro) is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex. Higher temperatures may promote meta substitution.

    • Monitor via TLC/LCMS for the formation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene .

  • Reduction:

    • Dissolve the nitro intermediate in MeOH.

    • Add 10% Pd/C (5 wt%).

    • Stir under H2 atmosphere (balloon pressure is sufficient) for 4 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to yield This compound as an off-white solid.

Validation Criteria:

  • 1H NMR (DMSO-d6): Doublet at ~6.5-7.0 ppm (aromatic), Quartet at ~4.7 ppm (OCH2CF3).

  • LCMS: [M+H]+ = 210.1 (approx).

Protocol B: Urea Coupling (Kinase Inhibitor Synthesis)

Rationale: This protocol describes coupling the aniline to an aryl isocyanate to form a Type II kinase inhibitor scaffold.

Step-by-Step:

  • Activation: Dissolve the "Hinge Binder" partner (e.g., a substituted phenyl isocyanate or a carbamate-activated heteroaryl amine) in anhydrous THF.

  • Coupling: Add This compound (1.0 equiv).

  • Catalysis: Add triethylamine (TEA, 1.5 equiv) if using a carbamate precursor. If using an isocyanate, no base is needed.

  • Reaction: Heat to 60°C for 6 hours.

  • Workup: Precipitate the product by adding water. Filter and wash with Et2O to remove unreacted aniline.

Visualization & Logic Flows

Figure 1: Regioselective Synthesis Pathway

Caption: Synthesis of CAS 937598-57-7 via S_NAr regiocontrol followed by nitro reduction.

SynthesisPathway SM 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy) nitrobenzene SM->Inter S_NAr (Regioselective p-sub) Reagents 2,2,2-Trifluoroethanol + KOtBu/DMSO Reagents->Inter Product Product: 3-Fluoro-4-(2,2,2-trifluoroethoxy) aniline Inter->Product Hydrogenation Red H2, Pd/C Reduction Red->Product

Figure 2: SAR Decision Logic (Bioisosterism)

Caption: Decision matrix for selecting the trifluoroethoxy-aniline over standard anisidine.

SAR_Logic Problem Lead Compound Issue: Rapid Clearance (High Clint) Analysis Metabolic Soft Spot Analysis: O-Dealkylation of Methoxy Problem->Analysis Strategy Strategy: Bioisosteric Replacement Analysis->Strategy OptionA Option A: Ethoxy (Still labile) Strategy->OptionA OptionB Option B: Trifluoroethoxy (Metabolically Stable) Strategy->OptionB Outcome Outcome: Improved t1/2 Maintained Potency OptionB->Outcome

Comparative Data: Physicochemical Properties

The following table highlights why a researcher would select this specific aniline over its non-fluorinated counterparts during library design.

Property4-Methoxy-3-fluoroanilineThis compound Impact on Drug Design
Metabolic Stability Low (O-demethylation)High (Blocked metabolic site)Extends in vivo half-life.
Lipophilicity (cLogP) ~1.3~2.5 Increases permeability/BBB penetration.
Electronic (Hammett) Electron Donating (O-Me)Electron Withdrawing (O-CH2-CF3)Modulates amide H-bond acidity.
Molecular Weight 141.14209.14 Adds bulk; check Ligand Efficiency (LE).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for trifluoroethoxy bioisosterism).

  • Liu, X., et al. (2009). N-(3-Fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides: a novel series of dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of 3-fluoro-4-substituted anilines in kinase inhibitors). Available at: [Link]

Sources

Synthetic routes for derivatives of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes for Derivatives of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Introduction: The Fluorine Effect in Medicinal Chemistry

This compound is a high-value pharmacophore, particularly prevalent in the design of Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR and EGFR pathways. The simultaneous presence of an aryl fluorine and a trifluoroethoxy ether tail confers two critical advantages:

  • Metabolic Blocking: The fluorine at the 3-position blocks oxidative metabolism (Phase I) at a typically labile site on the phenyl ring.

  • Lipophilicity & Conformation: The bulky 2,2,2-trifluoroethoxy group increases logP, enhancing membrane permeability, while inducing specific conformational locks that favor binding in hydrophobic kinase pockets.

This guide details a robust, scalable synthetic route designed to maximize regioselectivity and minimize defluorination side reactions.

Retrosynthetic Analysis & Strategy

The most efficient industrial route relies on a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
  • Starting Material: 3,4-Difluoronitrobenzene.[1]

  • Key Disconnection: The C-O bond at the 4-position.

  • Regioselectivity Principle: In 3,4-difluoronitrobenzene, the fluorine at position 4 is para to the nitro group, making it significantly more electrophilic than the meta fluorine (position 3) due to resonance stabilization of the Meisenheimer intermediate.

Retrosynthesis Target This compound Intermediate 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene Target->Intermediate Nitro Reduction SM1 3,4-Difluoronitrobenzene Intermediate->SM1 S_NAr (Regioselective) SM2 2,2,2-Trifluoroethanol (TFE) Intermediate->SM2 + Base

Figure 1: Retrosynthetic logic exploiting the para-activation of the nitro group.

Detailed Protocols

Protocol A: Regioselective Ether Synthesis ( )

Objective: Selective displacement of the 4-fluoro substituent with 2,2,2-trifluoroethanol (TFE). Challenge: TFE is a weak nucleophile compared to non-fluorinated alcohols. However, using too strong a base (e.g.,


-BuOK) can lead to bis-substitution or side reactions.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)

  • 2,2,2-Trifluoroethanol (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF or NMP (Dry)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and nitrogen inlet with 3,4-difluoronitrobenzene and anhydrous DMF (5 mL per gram of substrate).

  • Nucleophile Activation: Add 2,2,2-trifluoroethanol followed by granular

    
    .
    
    • Expert Insight: Milling the

      
       before addition increases surface area and reaction rate.
      
  • Reaction: Heat the mixture to 60–70°C .

    • Critical Parameter: Do not exceed 90°C. Higher temperatures increase the risk of displacing the 3-fluoro group (forming the bis-ether).

  • Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 8:2). The product (nitro-ether) is less polar than the starting material.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into ice-water (5x reaction volume). The product typically precipitates as a pale yellow solid.

    • Filter and wash with water to remove residual DMF.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92%

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the aniline without cleaving the Ar-F or Ar-O bonds. Challenge: Catalytic hydrogenation (Pd/C,


) carries a risk of hydrodefluorination (loss of the fluorine atom).

Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction) This method is chemically gentle, highly selective, and avoids defluorination.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Iron Powder (mesh 325, reduced) (4.0 equiv)

  • Ammonium Chloride (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Setup: Dissolve the nitro-intermediate in Ethanol/Water (3:1) in a flask equipped with a mechanical stirrer (iron powder is heavy and requires vigorous agitation).

  • Addition: Add

    
     and Iron powder.
    
  • Reaction: Heat to Reflux (approx. 78°C) for 2–4 hours.

    • Visual Cue: The reaction mixture will turn from yellow (nitro) to a dark/grey sludge (iron oxides).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[2]

    • Partition the residue between Ethyl Acetate and Water.

    • Dry the organic layer over

      
       and concentrate.
      
  • Purification: The crude aniline is often pure enough for the next step. If darkening occurs (oxidation), purify via silica gel chromatography (Hexane/EtOAc).

Alternative Method (High Throughput): Pd/C (5%) with Diphenylsulfide (0.1 equiv) as a poison can be used to prevent defluorination if hydrogenation equipment is standard in your facility.

Data Summary & Troubleshooting

Analytical Characterization (Expected)
AnalysisSignal / CharacteristicInterpretation
1H NMR

4.5 ppm (q, 2H)
Characteristic quartet of the

in the trifluoroethoxy group (

coupling).
1H NMR

3.5–4.0 ppm (br s, 2H)
Aniline

protons (disappears with

shake).
19F NMR

-74 ppm (t)
Trifluoromethyl group (

).
19F NMR

-130 to -135 ppm (m)
Aromatic Fluorine at position 3.
MS (ESI)

Matches calculated mass (approx. 224.15 Da).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) TFE is a poor nucleophile; Base is too weak.Switch solvent to DMSO (higher dielectric constant) or use

instead of

.
Bis-substitution (Step 1) Temperature too high.Maintain reaction temp < 70°C. The 3-F position activates only at high energy.
Defluorination (Step 2) Pd/C used without poison.Switch to Fe/

or

reduction methods.
Dark Product (Step 2) Aniline oxidation.Store under Argon/Nitrogen; add trace ascorbic acid during workup.

Downstream Derivatization (Application)

To utilize this aniline in kinase inhibitor synthesis (e.g., urea formation), the following workflow is standard:

Derivatization Aniline 3-Fluoro-4-(2,2,2- trifluoroethoxy)aniline Urea Diaryl Urea (Kinase Inhibitor Scaffold) Aniline->Urea DCM, 0°C to RT Isocyanate Isocyanate (R-N=C=O) Isocyanate->Urea

Figure 2: Conversion of the aniline to a urea scaffold, typical for VEGFR inhibitors.

Protocol: Dissolve aniline in DCM (0.1 M). Add isocyanate (1.0 equiv) at 0°C. Stir at RT for 4 hours. The urea product usually precipitates and can be collected by filtration.

References

  • Regioselectivity in S_NAr: "Regioselective substitution of 3,4-difluoronitrobenzene." Google Patents, JPS63156756A. Link

  • Reduction Methodology: "Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine." BenchChem.[2] Link

  • Kinase Inhibitor Synthesis: "Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran." Google Patents, CN101565362B. Link

  • TFE Nucleophilicity: "this compound - SynHet Product Data." SynHet. Link

Sources

Application Note: 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the optimization of Type I and Type II kinase inhibitors, the "tail" region extending from the ATP-binding hinge often dictates selectivity and physicochemical properties. 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7) has emerged as a high-value pharmacophore building block.

This aniline moiety solves two critical failure modes in early-stage kinase discovery:

  • Metabolic Liability: The 4-alkoxy position on the phenyl ring is a primary site for CYP450-mediated O-dealkylation. Replacing a methoxy group with a 2,2,2-trifluoroethoxy group blocks this metabolic soft spot due to the high bond strength of C-F and the steric/electronic shielding of the methylene protons.

  • Potency & Permeability: The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (

    
    ), lowering the pKa of the aniline nitrogen. This modulation often optimizes the hydrogen bond donor capability of the NH group when interacting with the kinase hinge region (e.g., Met790 in EGFR). Simultaneously, the lipophilic trifluoroethoxy group increases membrane permeability (
    
    
    
    ) without the solubility penalty often seen with alkyl chains.

This guide details the synthesis , coupling protocols , and quality control parameters for integrating this motif into quinazoline, pyrimidine, and quinoline scaffolds.

Part 2: Chemical Profile & Specifications[1][2]

PropertySpecification
Chemical Name This compound
CAS Number 937598-57-7
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 48–52 °C
pKa (Conjugate Acid) ~3.5 (Predicted)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water

Part 3: Experimental Protocols

Protocol A: Synthesis of the Intermediate (In-House Preparation)

Use this protocol if commercial stock is unavailable or requires re-purification. This route ensures regioselective installation of the ether prior to reduction.

Reaction Scheme Logic:

  • SNAr Displacement: 3,4-Difluoronitrobenzene is susceptible to nucleophilic attack. The nitro group activates the para-fluorine (position 4) significantly more than the meta-fluorine, allowing highly regioselective substitution with the trifluoroethoxide nucleophile.

  • Reduction: The nitro group is reduced to the aniline under mild conditions to preserve the C-F bonds.

Step 1: SNAr Etherification

Reagents: 3,4-Difluoronitrobenzene (1.0 eq), 2,2,2-Trifluoroethanol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq). Solvent: DMF (Dimethylformamide).

  • Charge a round-bottom flask with 3,4-difluoronitrobenzene (10.0 g, 62.8 mmol) and DMF (100 mL).

  • Add 2,2,2-trifluoroethanol (5.5 mL, 75.4 mmol).

  • Add K₂CO₃ (17.4 g, 125.6 mmol) in portions.

  • Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.6) should disappear; product (Rf ~0.5) appears.[1]

  • Cool to room temperature (RT) and pour into ice-water (500 mL).

  • Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (2 x 100 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Yield: ~14.5 g (92%) of 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene as a yellow solid.

Step 2: Nitro Reduction

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq). Solvent: EtOH/Water (4:1).

  • Dissolve the nitro intermediate (14.5 g) in EtOH (120 mL) and Water (30 mL).

  • Add NH₄Cl (16.2 g) and Iron powder (16.9 g).

  • Reflux vigorously at 80 °C for 2 hours.

    • Mechanism:[2][3][4][5] Fe(0) acts as the electron donor. Acidic activation is provided by NH₄Cl.

  • Cool to RT and filter through a Celite pad to remove iron residues. Wash the pad with MeOH.

  • Concentrate the filtrate to remove EtOH. Neutralize the aqueous residue with sat. NaHCO₃.

  • Extract with DCM (3 x 100 mL), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

  • Final Yield: ~11.5 g (90% over 2 steps).

Protocol B: Kinase Core Coupling (The "Hinge Binder" Synthesis)

This is the core application workflow. The aniline is coupled to a chloro-heterocycle (e.g., 4-chloroquinazoline) to form the final inhibitor.

Reagents: 4-Chloro-6,7-dimethoxyquinazoline (Model Core, 1.0 eq), this compound (1.1 eq). Solvent: Isopropanol (iPrOH).

  • Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in iPrOH (10 mL).

  • Addition: Add This compound (1.1 mmol).

  • Reaction: Heat to Reflux (85 °C) for 3–12 hours.

    • Observation: The reaction often starts as a suspension and becomes a solution before precipitating the product as the hydrochloride salt.

  • Workup (Method A - Salt Isolation):

    • Cool to RT. Filter the precipitate.

    • Wash the cake with cold iPrOH (2 x 5 mL) and Et₂O (2 x 10 mL).

    • Dry under vacuum.[6] This yields the HCl salt of the inhibitor.

  • Workup (Method B - Free Base):

    • Dilute reaction mixture with EtOAc and wash with sat. NaHCO₃.

    • Dry organics and concentrate.[6] Purify via flash chromatography (DCM/MeOH gradient).

Part 4: Workflow Visualization & SAR Logic

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisWorkflow SM1 3,4-Difluoronitrobenzene Inter1 Intermediate: 3-Fluoro-4-(trifluoroethoxy) nitrobenzene SM1->Inter1 SnAr (Regioselective) K2CO3, DMF, 80°C Reagent1 2,2,2-Trifluoroethanol (Nucleophile) Reagent1->Inter1 Product TARGET ANILINE: CAS 937598-57-7 Inter1->Product Nitro Reduction EtOH/H2O, Reflux Reagent2 Fe / NH4Cl (Reduction) Reagent2->Product FinalDrug Final Kinase Inhibitor (Hinge Binder) Product->FinalDrug Coupling iPrOH, Reflux Core Kinase Core (e.g., 4-Cl-Quinazoline) Core->FinalDrug

Caption: Step-by-step synthetic route from commodity starting materials to the final kinase inhibitor scaffold.

Figure 2: Mechanistic SAR Rationale

SAR_Logic Aniline This compound Fragment F_Atom 3-Fluoro Group Aniline->F_Atom Ether_Group 4-Trifluoroethoxy Group Aniline->Ether_Group Elec Modulates NH pKa (Hinge H-Bonding) F_Atom->Elec Inductive Effect (-I) Conf Restricts Conformation (Planarity) F_Atom->Conf Steric/Electronic Metab Blocks Metabolic O-Dealkylation Ether_Group->Metab C-F Bond Strength Lipophil Increases Lipophilicity (Permeability) Ether_Group->Lipophil Fluorine Content

Caption: Structure-Activity Relationship (SAR) map detailing how the specific substitution pattern enhances drug-like properties.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (SnAr) Competition from meta-substitution or hydrolysis.Ensure reaction temperature does not exceed 90°C. Use dry DMF. Verify stoichiometry (excess alcohol ensures completion).
Incomplete Reduction Catalyst poisoning or insufficient proton source.Use fresh Iron powder. Ensure vigorous stirring (heterogeneous reaction). Add more NH₄Cl if pH > 7.
Coupling Reaction Stalls Aniline nucleophilicity is reduced by the electron-withdrawing F and OCH₂CF₃ groups.Add a catalytic amount of HCl (4M in dioxane) or p-TsOH to activate the chloro-heterocycle. Increase temp to 100°C (use sealed tube).
Solubility Issues Product precipitates as a gum.Switch solvent from iPrOH to n-Butanol or 2-Methoxyethanol to allow higher temps and better solubility.

References

  • Synthesis of Fluorinated Anilines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene.
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General reference for SnAr regioselectivity).

  • Kinase Inhibitor Design (SAR)

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source:Chemical Reviews
    • URL:[Link]

  • Metabolic Stability of Trifluoroethoxy Group

    • Title: Metabolism and pharmacokinetics of kinase inhibitors containing fluoroalkoxy moieties.
    • Source:Drug Metabolism and Disposition
    • URL:[Link] (Illustrative context for fluorinated ethers).

  • Related Compound Data (Vandetanib Analogues)

    • Title: ZD6474, a dual inhibitor of VEGFR and EGFR tyrosine kinase activity.
    • Source:Cancer Research
    • URL:[Link] (Demonstrates the utility of the 4-bromo-2-fluoroaniline analog, validating the scaffold logic).

Sources

Application Note: Buchwald-Hartwig Amination of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, high-precision protocol for the Buchwald-Hartwig amination of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7).

Designed for medicinal chemists and process development scientists, this guide prioritizes BrettPhos Pd G4 precatalyst technology to ensure selective mono-arylation and high yields, addressing the specific electronic modulation introduced by the fluoro- and trifluoroethoxy- substituents.

Executive Summary

This compound is a high-value pharmacophore building block. The incorporation of the trifluoroethoxy group enhances lipophilicity and metabolic stability, while the ortho-fluorine atom (relative to the ether) modulates the pKa and conformation of the aniline.

However, these substituents render the primary amine slightly less nucleophilic than standard aniline due to the inductive electron-withdrawing effects of the fluorine atoms. Standard coupling protocols using older generation catalysts (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) often result in sluggish kinetics or competitive bis-arylation.

This protocol utilizes the BrettPhos Pd G4 precatalyst system, which is specifically engineered to couple primary amines with high efficiency and selectivity, preventing the formation of diarylamine side products.

Key Chemical Properties
PropertyDataRelevance to Protocol
CAS Number 937598-57-7Identity verification.[1]
Molecular Weight 223.13 g/mol Stoichiometry calculations.
Appearance Pale yellow solidSolid handling techniques required.
Electronic Profile Moderately Electron-DeficientRequires a highly active catalyst (BrettPhos) to facilitate reductive elimination and prevent catalyst poisoning.
pKa (approx) ~3.5 - 4.0 (Conj. Acid)Lower than aniline (4.6); N-H is more acidic, facilitating deprotonation by bases like NaOtBu.

Reaction Design & Strategy

Catalyst Selection: The "Why"

For this specific substrate, BrettPhos Pd G4 (Generation 4 Precatalyst) is the superior choice over traditional systems.

  • Selectivity: BrettPhos is bulky and electron-rich. The bulk prevents the coordination of a second aryl halide after the first coupling, effectively stopping the reaction at the secondary amine stage (mono-arylation).

  • Activity: The G4 precatalyst contains a pre-formed Pd(0) source stabilized by a methyl-amino-biphenyl scaffold. Upon treatment with base, it releases the active mono-ligated Pd(0)-L species immediately, bypassing the induction period and "Pd black" formation often seen with Pd(OAc)2.

  • Electronic Match: The electron-rich phosphine facilitates the oxidative addition of the aryl halide, while the bulk facilitates the reductive elimination of the electron-deficient aniline product.

Base and Solvent System[2][3][4]
  • Base: Sodium tert-butoxide (NaOtBu). [2]

    • Rationale: The aniline N-H protons are sufficiently acidic to be deprotonated by tert-butoxide. NaOtBu is strong enough to drive the catalytic cycle but generally compatible with the trifluoroethoxy ether linkage.

    • Alternative: If the coupling partner (Aryl Halide) contains base-sensitive groups (e.g., esters, nitriles), switch to Cs2CO3 or K3PO4 in tert-amyl alcohol.

  • Solvent: 1,4-Dioxane or Toluene. [2]

    • Rationale: High boiling points allow for rapid kinetics at 80–100 °C. Dioxane is preferred for solubility of the precatalyst and polar intermediates.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle specifically tuned for this aniline derivative, highlighting the activation of the G4 precatalyst.

BuchwaldHartwig Precat BrettPhos Pd G4 (Precatalyst) ActiveCat Active Species [Pd(0)-BrettPhos] Precat->ActiveCat Base Activation (- Carbazole) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Aryl Halide (Ar-X) Coord Amine Coordination [L-Pd(II)-Ar-N(H)2R] OxAdd->Coord + 3-Fluoro-4-(trifluoroethoxy)aniline Deprot Deprotonation (Base) [L-Pd(II)-Ar-NHR] Coord->Deprot + NaOtBu / - NaX / - HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->ActiveCat Regeneration Product Product RedElim->Product Secondary Amine

Caption: Figure 1. Catalytic cycle utilizing BrettPhos Pd G4. The bulky ligand ensures mono-arylation selectivity, critical for the primary aniline substrate.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Nucleophile: this compound (1.2 equiv).

  • Electrophile: Aryl Halide (Ar-Cl, Ar-Br, or Ar-OTf) (1.0 equiv).[3]

  • Catalyst: BrettPhos Pd G4 (1–3 mol%).

  • Base: NaOtBu (1.4 equiv).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Equipment: Schlenk tube or Nitrogen-filled Glovebox.

Step-by-Step Methodology
Step 1: Reactor Setup (Inert Atmosphere)

Crucial: Palladium catalysts are sensitive to oxygen in solution.

  • Oven-dry a 10 mL resealable reaction vial (e.g., microwave vial or Schlenk tube) containing a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Charging

If using a Glovebox: Weigh all solids directly into the vial. If using Schlenk line: Weigh solids in air, transfer to vial, then evacuate/backfill with N2 three times.

ComponentEquiv.Mass (Example for 1 mmol scale)
Aryl Bromide (Limiting Reagent)1.0MW dependent
This compound 1.2268 mg
NaOtBu1.4135 mg
BrettPhos Pd G40.02 (2 mol%)~18 mg
Step 3: Solvent Addition & Reaction
  • Add anhydrous 1,4-Dioxane (5.0 mL for 1 mmol scale) via syringe under N2 flow.

  • Seal the vial with a Teflon-lined crimp cap or screw cap.

  • Place in a pre-heated heating block at 100 °C .

  • Stir vigorously (800+ RPM) for 2 to 12 hours .

    • Monitoring: Check by LC-MS or TLC after 2 hours. Look for the disappearance of the Aryl Halide.

Step 4: Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts and palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

    • Note: The trifluoroethoxy group adds lipophilicity; the product may elute earlier than typical aniline derivatives.

Troubleshooting & Optimization Matrix

Use the following decision tree to address common failure modes.

Optimization Start Reaction Outcome? LowConv Low Conversion (Ar-X remains) Start->LowConv BisAryl Bis-Arylation (Tertiary Amine formed) Start->BisAryl Dehal Dehalogenation (Ar-H formed) Start->Dehal Sol1 Increase Temp to 110°C LowConv->Sol1 Sol2 Switch Ligand to RuPhos (Better for 2° amines, but higher activity) LowConv->Sol2 Sol3 Reduce Temp to 80°C BisAryl->Sol3 Sol4 Increase Aniline Equiv (1.5x) BisAryl->Sol4 Sol5 Ensure Anhydrous Solvent Dehal->Sol5 Sol6 Switch Solvent to Toluene Dehal->Sol6

Caption: Figure 2. Optimization logic for Buchwald-Hartwig coupling of fluorinated anilines.

Safety & Handling

  • Fluorine Hazards: While the C-F bonds are stable under these conditions, thermal decomposition (fire) can release Hydrogen Fluoride (HF). Do not incinerate waste.

  • Base Handling: NaOtBu is hygroscopic and caustic. Handle in a glovebox or minimize air exposure to maintain stoichiometry.

  • Palladium: Residual Pd in pharmaceutical intermediates must be scavenged (e.g., using SiliaMetS® Thiol) to meet ICH Q3D guidelines (< 10 ppm).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General Protocol."[4] Chemical Science, 2011.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Journal of Organic Chemistry, 2014.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • PubChem. "this compound Compound Summary."[1][5] National Library of Medicine.

Sources

Advanced Application Note: Suzuki-Miyaura Coupling Strategies Involving 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is a high-value building block in medicinal chemistry, particularly for kinase inhibitors and metabolic modulators. The combination of the fluorine atom (position 3) and the trifluoroethoxy group (position 4) imparts unique physicochemical properties:

  • Metabolic Stability: The trifluoroethoxy motif resists oxidative metabolism (O-dealkylation) compared to standard alkoxy groups.

  • Lipophilicity Modulation: The fluorinated moieties increase

    
     while maintaining polar surface area, enhancing membrane permeability.
    
  • Electronic Effects: The electron-withdrawing nature of the fluorine and trifluoroethoxy groups deactivates the aromatic ring relative to a standard aniline, influencing the reactivity of the amino group and the stability of oxidative intermediates.

The Challenge: The aniline moiety (


) itself is not a leaving group for Suzuki-Miyaura coupling. Therefore, "Suzuki coupling involving this aniline" refers to one of two strategic workflows:
  • Electrophile Synthesis (Route A): Halogenation of the aniline core to create an aryl halide substrate.

  • Nucleophile Synthesis (Route B): Conversion of the aniline (or its halide derivative) into an aryl boronic acid/ester.

This guide details the Electrophile Synthesis (Route A) , as it is the most direct and atom-economical method for library generation. We provide a validated protocol for regioselective halogenation followed by chemoselective Suzuki coupling that tolerates the free amine.

Reaction Logic & Pathway[1]

The synthesis of biaryl derivatives from this scaffold relies on exploiting the directing effects of the amino group. Despite the deactivating fluorine and alkoxy groups, the amino group (


) remains the strongest ortho/para director.
  • Regioselectivity: The position para to the amine is blocked. The positions ortho to the amine are Position 2 and Position 6.

    • Position 2: Sterically crowded (flanked by

      
       and 
      
      
      
      ).
    • Position 6: Sterically accessible.

    • Outcome: Electrophilic Halogenation (NIS/NBS) overwhelmingly favors Position 6 (yielding the 2-halo-5-fluoro-4-alkoxy product in IUPAC numbering).

Workflow Diagram

SuzukiWorkflow Figure 1: Strategic Functionalization Pathway for this compound Start 3-Fluoro-4-(2,2,2- trifluoroethoxy)aniline Reagent1 Regioselective Halogenation (NIS or NBS, 0°C) Start->Reagent1 Activation Intermed 2-Iodo-5-fluoro-4-(2,2,2- trifluoroethoxy)aniline Reagent1->Intermed >90% Regiocontrol Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd Cat.) Intermed->Suzuki + Boronic Acid Product Target Biaryl Scaffold Suzuki->Product C-C Bond Formation

Caption: Figure 1 illustrates the conversion of the aniline core into a Suzuki-active aryl iodide, followed by cross-coupling.

Detailed Experimental Protocols

Protocol A: Regioselective Iodination

Objective: To synthesize 2-iodo-5-fluoro-4-(2,2,2-trifluoroethoxy)aniline as the electrophilic coupling partner. Iodides are preferred over bromides for this substrate due to the electronic deactivation of the ring.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

  • Quench: 10% Aqueous Sodium Thiosulfate

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with the aniline substrate and ACN. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to prevent over-halogenation.

  • Addition: Add NIS portion-wise over 15 minutes. Protect the reaction from light (wrap flask in foil).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by LC-MS (Target M+1 = Mass of SM + 126).

  • Workup: Dilute with EtOAc. Wash with 10%

    
     (to remove excess iodine) and brine. Dry over 
    
    
    
    .[1]
  • Purification: The crude product is often pure enough (>95%) for coupling. If necessary, purify via silica flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the iodo-aniline intermediate with an aryl boronic acid.

Critical Parameter - Catalyst Selection: Free amino groups can coordinate to Palladium, poisoning the catalyst. We recommend Buchwald Generation 3 (G3) precatalysts or Pd(dppf)Cl2 which are robust against amine interference.

Reaction Matrix:

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (1-3 mol%)Excellent for sterically hindered or electron-poor anilines. Prevents amine binding.
Alt. Catalyst

(5 mol%)
Robust, cost-effective standard for iodides.
Base

(2.0 - 3.0 equiv)
Mild enough to prevent side reactions; high solubility in water mixes.
Solvent 1,4-Dioxane / Water (4:1)Universal solvent system for Suzuki; ensures solubility of inorganic base.
Temperature 80°C - 100°CRequired to overcome the activation energy of the deactivated ring.

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine:

    • 2-Iodo-5-fluoro-4-(2,2,2-trifluoroethoxy)aniline (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • 
       (3.0 equiv)
      
    • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Degassing: Add solvent (Dioxane/Water 4:1, 0.2 M). Sparge with Nitrogen or Argon for 5 minutes. Oxygen exclusion is vital.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

  • Monitoring: Monitor consumption of the iodide via LC-MS.

  • Isolation: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography. Note: The product is a biaryl aniline; amine-functionalized silica can reduce tailing.

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The electron-withdrawing trifluoroethoxy group reduces the electron density at the carbon-iodine bond, making oxidative addition slower than usual.

  • Solution: Switch to a more electron-rich ligand system (e.g., Pd(P(t-Bu)3)2 ) or increase temperature to 110°C in Toluene/Water.

Issue: Protodeboronation
  • Cause: Fluorinated boronic acids (if used as the partner) are prone to hydrolytic cleavage of the C-B bond.

  • Solution: Use anhydrous conditions with CsF as the base in Dioxane, or switch to Boronic Acid Pinacol Esters (BPin) which are more stable than free acids.

Issue: "Sticky" Impurities
  • Cause: The free amine may react with electrophilic byproducts.

  • Solution: If the amine interferes, protect it as an acetamide (Ac) or Boc-carbamate before the iodination step.

    • Protection:

      
      , Pyridine 
      
      
      
      N-(3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)acetamide .
    • Coupling: Proceed with Suzuki.[2][1][3][4][5]

    • Deprotection: 6M HCl reflux (post-coupling).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., et al. (2013). Design and Synthesis of Removable Precatalysts for the Fast, Clean, and Efficient Palladium-Catalyzed Cross-Coupling of (Hetero)aryl Chlorides with Organoboron Reagents. Chemical Science, 4, 916-920. Link

  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.[2] BenchChem Technical Library. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Recent Developments and Catalyst Systems. Organic Chemistry Portal. Link

  • PubChem. (2024).[6] Compound Summary: this compound. National Library of Medicine. Link

Sources

Application of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in Agrochemical Synthesis Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists, Process Development Scientists, Agrochemical Researchers

Strategic Significance: The Fluorine Advantage

In modern agrochemical discovery, This compound (CAS 937598-57-7) represents a "privileged scaffold." Its value lies not just in its amine functionality, but in the precise electronic and steric modulation provided by its substituents.

  • Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation (hydroxylation) at a typically vulnerable site on the phenyl ring, extending the half-life of the active ingredient (AI) in biological systems.

  • Lipophilicity Modulation: The 4-(2,2,2-trifluoroethoxy) group acts as a "super-lipophilic" anchor. Unlike a simple methoxy group, the trifluoroethoxy moiety significantly increases

    
    , enhancing cuticular penetration in leaves (herbicides) or chitin penetration in insects.
    
  • Bioisosterism: It serves as a robust bioisostere for 4-trifluoromethoxy anilines, often offering improved hydrolytic stability and lower manufacturing costs compared to their

    
     counterparts.
    

This molecule is primarily utilized as a nucleophilic building block for synthesizing:

  • SDHI Fungicides: Via coupling with pyrazole-4-carbonyl chlorides.

  • Benzoylurea Insecticides: Via reaction with benzoyl isocyanates.

  • PPO Inhibitor Herbicides: As a core phenyl moiety in uracil or phthalimide scaffolds.

Chemical Profile & Handling

PropertySpecification / Note
Compound Name This compound
CAS Number 937598-57-7
Molecular Formula

Molecular Weight 221.15 g/mol
Appearance Pale yellow to off-white solid (or viscous oil depending on purity)
Solubility Soluble in DCM, EtOAc, THF, Acetonitrile. Low water solubility.[1]
pKa (Conjugate Acid) ~3.5 - 4.0 (Electron-withdrawing groups reduce basicity compared to aniline)
Stability Stable under standard conditions.[2] Avoid strong oxidizers.

Handling Advisory: Fluorinated anilines are potential skin sensitizers and toxic if inhaled. All operations described below must be conducted in a fume hood.

Synthetic Utility & Mechanisms[2]

The synthesis of this intermediate and its subsequent conversion into an Active Ingredient (AI) relies on exploiting the nucleophilicity of the amine and the electrophilicity of its precursors.

Visualizing the Workflow

Agrochemical_Synthesis Precursor 3,4-Difluoronitrobenzene (Starting Material) Intermediate Nitro Intermediate (3-Fluoro-4-(trifluoroethoxy)nitrobenzene) Precursor->Intermediate SnAr (Regioselective) Reagent1 2,2,2-Trifluoroethanol (KOtBu / THF) Reagent1->Intermediate Reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Reduction Target TARGET ANILINE (CAS 937598-57-7) Reduction->Target Isolation Coupling Coupling Reaction (Acid Chloride/Base) Target->Coupling Nucleophilic Attack FinalAI Active Ingredient (Amide/Urea Scaffold) Coupling->FinalAI Product Formation

Caption: Synthesis pathway from commodity chemicals to the target aniline and subsequent API coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Aniline (Backward Integration)

Use this protocol if you need to manufacture the building block in-house from 3,4-difluoronitrobenzene.

Reaction Overview:

  • SnAr Substitution: 3,4-Difluoronitrobenzene +

    
    
    
    
    
    3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene.
    • Mechanism:[3][4] The nitro group activates the 4-position fluorine for displacement. The 3-position fluorine remains due to steric and electronic directing effects.

  • Reduction: Nitro

    
     Amine.
    

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a dry 3-neck flask, charge 2,2,2-Trifluoroethanol (1.1 equiv) and anhydrous THF (5-10 volumes) .

    • Cool to 0°C.

    • Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise. Stir for 30 min to generate the alkoxide.

  • Substitution (SnAr):

    • Add 3,4-Difluoronitrobenzene (1.0 equiv) dropwise to the cold alkoxide solution. Exotherm warning.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 8:2) or HPLC.[5] Look for disappearance of the difluoro starting material.

    • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

      
      , and concentrate. Yield is typically >90%.
      
  • Reduction:

    • Dissolve the crude nitro intermediate in Ethanol/Water (4:1) .

    • Add Iron powder (3.0 equiv) and Ammonium Chloride (0.5 equiv) .

    • Reflux at 80°C for 2–3 hours.

    • Filtration: Filter hot through Celite to remove iron residues.

    • Isolation: Concentrate filtrate, neutralize with saturated

      
      , extract with DCM.
      
    • Purification: Recrystallize from Hexane/Toluene if necessary, or use as crude if purity >95% by LCMS.

Protocol B: Application in SDHI Synthesis (Amide Coupling)

Use this protocol to couple the aniline with a pyrazole acid chloride (common in fungicide synthesis).

Materials:

  • Amine: this compound (1.0 equiv)

  • Electrophile: 1-Methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the aniline (10 mmol) in dry DCM (50 mL) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (15 mmol) . Cool the mixture to 0°C.
    
  • Coupling: Dropwise add a solution of the acid chloride (11 mmol) in DCM (10 mL).

    • Critical Control Point: Maintain temperature <5°C to prevent bis-acylation or side reactions.

  • Reaction: Warm to RT and stir for 2 hours.

    • QC Check: Aliquot 50 µL into MeOH for LCMS. Target mass = [Acid moiety] + [Aniline moiety] - HCl.

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine/base).

    • Wash with sat.

      
       (to remove unreacted acid).
      
    • Dry (

      
      ) and concentrate.
      
  • Crystallization: Most SDHI amides crystallize readily from Ethanol or Isopropanol.

Process Optimization & Troubleshooting

When scaling this chemistry, specific variables can drastically affect yield and purity. Use the logic tree below to troubleshoot.

Optimization_Logic Problem Low Yield or Purity? Check1 Check Regioselectivity (SnAr Step) Problem->Check1 Check2 Check Coupling Efficiency Problem->Check2 Sol1 Issue: 3-isomer formed? Solution: Lower Temp (-10°C) Switch Base to NaH Check1->Sol1 Impure Intermediate Sol2 Issue: Incomplete Coupling? Solution: Use DMAP catalyst Switch solvent to Toluene (Reflux) Check2->Sol2 Unreacted Aniline

Caption: Decision tree for troubleshooting common synthetic bottlenecks.

Expert Insight:

  • Regioselectivity: In the SnAr step, the 4-position is highly activated. However, if the reaction runs too hot (>60°C), you may see displacement of the 3-fluoro group. Keep it cool.

  • Basicity: The trifluoroethoxy group is electron-withdrawing (inductive effect). This makes the aniline less nucleophilic than standard aniline. If coupling is slow, add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) or switch to a stronger coupling agent (e.g., HATU) if using the carboxylic acid directly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19627253, this compound. Retrieved from [Link][5]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem.[4] (Contextual citation for "Fluorine Advantage").

Sources

Application Note: Scale-Up Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for process chemists and engineers scaling up the synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline , a critical intermediate in the development of fluorinated kinase inhibitors and advanced agrochemicals.

Executive Summary

The synthesis of this compound presents specific scale-up challenges, primarily concerning regioselectivity during the etherification step and thermal safety associated with the nitro-aromatic intermediate. This protocol outlines a robust, two-step process starting from commercially available 3,4-difluoronitrobenzene .

The route utilizes a base-mediated Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. This approach is selected for its high atom economy, scalability, and avoidance of heavy metal waste (e.g., Fe sludge) common in older reduction methods.

Retrosynthetic Analysis & Pathway

The synthesis relies on the differential reactivity of the two fluorine atoms on the nitrobenzene ring. The fluorine at the 4-position is activated by the para-nitro group via resonance, making it significantly more electrophilic than the 3-position fluorine (activated only inductively).

G Target TARGET: This compound Intermediate INTERMEDIATE: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene Intermediate->Target Step 2: Catalytic Hydrogenation SM1 STARTING MATERIAL: 3,4-Difluoronitrobenzene SM1->Intermediate Step 1: S_NAr Etherification (Regioselective at C-4) Reagent1 REAGENT: 2,2,2-Trifluoroethanol (TFE) + Base (KOH/K2CO3) Reagent1->Intermediate Reagent2 REAGENT: H2, Pd/C Reagent2->Target

Figure 1: Synthetic pathway leveraging the para-directing activation of the nitro group.

Step 1: Regioselective Etherification (SNAr)

Mechanistic Insight

The reaction involves the attack of the 2,2,2-trifluoroethoxide anion on the aromatic ring. The transition state leading to substitution at the 4-position is stabilized by the ability of the nitro group to accept electron density (Meisenheimer complex). Substitution at the 3-position is disfavored, ensuring high regioselectivity (>95:5).

Protocol (Scale: 100 g Basis)

Materials:

  • 3,4-Difluoronitrobenzene (SM): 100.0 g (0.629 mol)

  • 2,2,2-Trifluoroethanol (TFE): 75.5 g (0.755 mol, 1.2 eq)

  • Potassium Carbonate (K2CO3): 104.3 g (0.755 mol, 1.2 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone): 500 mL

Procedure:

  • Setup: Charge K2CO3 and DMF into a 2L reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser.

  • Reagent Addition: Add TFE to the suspension. Stir for 30 minutes at 20-25°C to allow partial deprotonation/equilibration.

  • Substrate Addition: Add 3,4-Difluoronitrobenzene dropwise over 45-60 minutes. Note: The reaction is exothermic. Maintain internal temperature < 35°C during addition.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target < 1.0% remaining SM.

  • Workup: Cool to 20°C. Slowly add Water (1000 mL) to precipitate the product.

  • Isolation: Filter the yellow solid. Wash with water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 90-95% Appearance: Yellow crystalline solid.

Critical Process Parameters (CPPs)
ParameterRangeRationale
Temperature 55-65°C< 50°C slows rate; > 80°C increases risk of bis-substitution or fluoride displacement at C-3.
Base Choice K2CO3Milder than NaH, safer for scale-up. KOH is faster but increases hydrolysis risk.
Stoichiometry 1.2 eq TFEExcess TFE ensures conversion; large excess is costly and hard to recover.

Step 2: Catalytic Hydrogenation

Mechanistic Insight

Catalytic hydrogenation is preferred over Fe/HCl reduction for pharmaceutical intermediates to avoid heavy metal contamination (ppm level limits) and hazardous waste sludge. The trifluoroethoxy group is stable under standard hydrogenation conditions.

Protocol (Scale: 100 g Basis)

Materials:

  • Intermediate (from Step 1): 100.0 g

  • Catalyst: 5% Pd/C (50% wet): 5.0 g (5 wt% loading)

  • Solvent: Methanol (MeOH): 800 mL

  • Hydrogen (H2): 3-5 bar pressure

Procedure:

  • Loading: Charge the nitro intermediate and Methanol into a hydrogenation autoclave.

  • Inerting: Nitrogen purge (3x) to remove oxygen.

  • Catalyst Addition: Add Pd/C catalyst as a slurry in MeOH. Safety: Pd/C is pyrophoric when dry. Always handle wet.

  • Hydrogenation: Pressurize with H2 to 3 bar. Stir at 25-30°C.

    • Exotherm Control: The reduction is highly exothermic (~500 kJ/mol). Control feed or cooling to keep T < 40°C.

  • Completion: Reaction is typically complete when H2 uptake ceases (approx. 2-4 hours). Confirm by HPLC (Nitro < 0.1%).

  • Filtration: Filter through a Celite pad or sparkler filter to remove catalyst. Wash filter cake with MeOH.

  • Concentration: Remove solvent under reduced pressure.

  • Purification (Optional): If color/purity is insufficient, recrystallize from Hexane/Ethyl Acetate or convert to HCl salt.

Expected Yield: 92-96% Appearance: Off-white to pale brown solid/oil.

Safety & Hazard Management

2,2,2-Trifluoroethanol (TFE)
  • Toxicity: TFE is acutely toxic and a known reproductive toxin (Category 1B).[1][2] It targets the blood and male reproductive system [1, 2].[3]

  • Handling: Use full PPE (chemically resistant gloves, respirator) and handle only in a fume hood or closed system.

  • Flammability: Flash point is 29°C. Ground all equipment to prevent static discharge.

Nitro Compounds (Thermal Hazards)
  • Energetics: Nitroaromatics are energetic. DSC (Differential Scanning Calorimetry) should be performed on the intermediate before scaling beyond 100g.

  • Decomposition: Avoid heating the nitro intermediate residue above 100°C during drying.

Hydrogenation
  • Pressure: Ensure autoclave is rated for operating pressures.

  • Catalyst: Spent Pd/C filters are fire hazards. Keep wet with water and dispose of in dedicated metal waste containers.

Analytical Controls

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure. Key peaks: Ar-H (m, 3H), O-CH2-CF3 (q, 2H), NH2 (s, broad).
Purity HPLC (C18, ACN/Water)> 98.0% Area
Residual Solvent GC-HSDMF < 880 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 0.5% w/w

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from

  • Fisher Scientific. (2018). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from

  • BenchChem. (2025).[4] Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note. (Analogous chemistry for nitro reduction). Retrieved from

  • Google Patents. (2002). Process of preparing 2,3,4-trifluoro nitrobenzene. CN1357530A. (Describes fluorination/nitration precursors). Retrieved from

  • ChemicalBook. (2015). 4-Fluoroaniline Synthesis via Catalytic Hydrogenation. (General protocol for fluoro-nitro reduction). Retrieved from

Sources

Application Note: Derivatization Strategies for 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical handling and derivatization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7).[1] This intermediate is a critical building block in medicinal chemistry, particularly for kinase inhibitors and antibiotics (e.g., Linezolid analogs), where the fluorinated ether motif modulates lipophilicity and metabolic stability.

However, the electronic properties of this aniline—specifically the inductive electron-withdrawal by the fluorine atom at the 3-position and the trifluoroethoxy group at the 4-position—render the amino group significantly less nucleophilic than standard anilines. This application note provides optimized protocols to overcome this deactivation, ensuring high yields in amidation, reductive amination, and urea formation.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The reactivity of the primary amine is governed by the competing electronic effects of the ring substituents.

  • 3-Fluoro Group: Exerts a strong inductive withdrawing effect (-I), pulling electron density away from the aromatic ring and the amine nitrogen.

  • 4-(2,2,2-Trifluoroethoxy) Group: While typical alkoxy groups are electron-donating (+R), the terminal trifluoromethyl group exerts a strong -I effect through the ether linkage. This dampens the resonance donation significantly compared to a standard methoxy group.

Net Result: The pKa of the conjugate acid is estimated to be ~2.8–3.2 (compared to ~4.6 for aniline). This classifies it as a weak nucleophile , requiring activated electrophiles or catalytic promotion for successful derivatization.

Solubility & Handling
  • Lipophilicity: The trifluoroethoxy tail increases logP. The compound is highly soluble in chlorinated solvents (DCM, DCE) and aprotic polar solvents (DMF, DMSO), but shows reduced solubility in water and lower alcohols compared to 3-fluoroaniline.

  • Storage: Hygroscopic. Store under nitrogen at 2–8°C.

Decision Matrix: Reaction Landscape

The following diagram illustrates the strategic pathways for derivatizing this specific aniline based on the desired functional group.

ReactionLandscape Start 3-Fluoro-4-(2,2,2- trifluoroethoxy)aniline Amide Amide Formation Start->Amide Acylation RedAm Reductive Amination Start->RedAm Alkylation Urea Urea/Carbamate Synthesis Start->Urea Carbonylation AcidCl Route A: Acid Chloride (High Yield) Amide->AcidCl Coupling Route B: HATU/DIPEA (Mild) Amide->Coupling TiMediated Ti(OiPr)4 Mediated (Critical for weak amines) RedAm->TiMediated Isocyanate Isocyanate Addition Urea->Isocyanate CDI CDI Activation Urea->CDI

Figure 1: Strategic decision tree for derivatizing electron-deficient anilines. Note the emphasis on Titanium-mediated reductive amination to overcome poor nucleophilicity.

Optimized Protocols

Protocol A: High-Efficiency Amidation (Acylation)

Standard EDC/NHS coupling often fails or proceeds slowly with this aniline due to low nucleophilicity. We recommend HATU or Acid Chlorides.

Objective: Synthesize an amide linkage with a carboxylic acid partner.

Materials:

  • Substrate: this compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq) [CAS: 148893-10-1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. The solution typically turns yellow. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

  • Addition: Add the aniline (1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at 40–50°C for 4–16 hours. Note: Unlike standard anilines, this substrate often requires mild heating to drive the reaction to completion.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

Alternative (Acid Chloride Route): If the acid chloride is available, use Pyridine (3.0 eq) in DCM at 0°C to RT. This is often faster and cleaner for this specific aniline.

Protocol B: Ti(OiPr)4-Mediated Reductive Amination

Direct reductive amination with NaBH(OAc)3 alone is often sluggish because the imine formation is unfavorable. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger to force imine formation.

Objective: Mono-alkylation of the amine with a ketone or aldehyde.

Materials:

  • Substrate: this compound (1.0 eq)

  • Aldehyde/Ketone (1.2 eq)

  • Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 eq)

  • Sodium Borohydride (NaBH4) (2.0 eq)

  • Solvent: Anhydrous THF

Workflow:

ReductiveAmination Step1 Step 1: Imine Formation Mix Aniline + Ketone + Ti(OiPr)4 Stir neat or in THF (12-18h) Step2 Step 2: Reduction Dilute with EtOH Add NaBH4 (0°C -> RT) Step1->Step2 Imine confirmed by LCMS Step3 Step 3: Quench Add Water/NaOH (Precipitates TiO2) Step2->Step3 2-4 hours Step4 Step 4: Filtration Filter over Celite Extract filtrate with EtOAc Step3->Step4

Figure 2: Titanium-mediated reductive amination workflow.

Step-by-Step Methodology:

  • Imine Formation: In a sealed tube, combine the aniline (1.0 eq), aldehyde/ketone (1.2 eq), and Ti(OiPr)4 (1.5 eq). If the mixture is stirrable, run neat; otherwise, add minimal anhydrous THF (0.5 M). Stir at RT (for aldehydes) or 60°C (for ketones) for 12–18 hours.

  • Reduction: Dilute the reaction mixture with absolute Ethanol (to 0.1 M). Cool to 0°C.

  • Hydride Addition: Add NaBH4 (2.0 eq) portion-wise (Caution: Gas evolution). Allow to warm to RT and stir for 2–4 hours.

  • Quench & Work-up: Add water (1 mL per mmol). A white precipitate (TiO2) will form. Dilute with EtOAc and filter the slurry through a Celite pad. The filtrate is concentrated and purified.

Quality Control & Validation Data

Due to the heavy fluorination, 19F NMR is the most powerful tool for monitoring these reactions, often superior to LCMS for distinguishing starting material from product if masses are similar.

Analytical Parameters:

ParameterSpecification / Expected Observation
1H NMR (DMSO-d6) Starting Material: NH2 signal appears broad around 5.0 ppm. Product (Amide): NH signal shifts downfield to >9.5 ppm (singlet).
19F NMR Starting Material: Signal A (Ar-F): ~ -135 ppm (multiplet) Signal B (CF3): ~ -74 ppm (triplet). Product: Distinct shift in the Ar-F signal due to change in electronics.
LC-MS Ionization: ESI Positive mode. Note: The CF3 group suppresses ionization slightly; use formic acid in the mobile phase to enhance protonation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Amidation) Poor nucleophilicity of aniline.Switch from EDC to HATU or T3P (Propylphosphonic anhydride). Increase temp to 50°C.
No Reaction (Reductive Amination) Imine failed to form.Use Ti(OiPr)4 protocol (Protocol B). Do not rely on standard NaBH(OAc)3/AcOH methods.
Double Alkylation Aniline is small; over-reaction.Use excess aniline (1.5 eq) relative to the alkylating agent, or use bulky protecting groups on the aldehyde.
Precipitate in Work-up Titanium salts (if using Ti route).Ensure thorough Celite filtration or wash the organic layer with 10% tartaric acid to solubilize Ti salts.

References

  • General Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Reactivity of Fluorinated Anilines: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry. Link

  • Properties of this compound: PubChem Compound Summary for CID 19627253. Link[1]

Sources

Application Note: 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline as a Precursor for Heterocyclic Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the utility of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 1630912-70-1) as a high-value intermediate in medicinal chemistry. This molecule serves as a critical bioisostere for the 3-fluoro-4-methoxyaniline motif commonly found in tyrosine kinase inhibitors (e.g., Gefitinib, Vandetanib). The substitution of the methoxy group with a 2,2,2-trifluoroethoxy moiety introduces significant metabolic stability by blocking oxidative O-dealkylation, while simultaneously modulating lipophilicity (


).

This document provides validated protocols for converting this aniline into two dominant pharmacophore classes: 4-anilinoquinazolines (EGFR/VEGFR inhibitors) and diaryl ureas (Raf kinase inhibitors).

Physicochemical Profile & Reactivity Analysis[1][2]

Key Properties
PropertyValue / DescriptionRelevance
Molecular Formula

Core scaffold
Molecular Weight 209.14 g/mol Fragment-based drug design
Electronic State Electron-Deficient AnilineReduced nucleophilicity compared to anisidines
pKa (Conjugate Acid) ~3.0 - 3.5 (Estimated)Requires optimized coupling conditions
Metabolic Stability HighFluorination blocks CYP450 labile sites
The "Fluorine Effect" on Nucleophilicity

Expert Insight: Unlike standard 4-alkoxyanilines, the presence of the trifluoroethoxy group (


) exerts a strong electron-withdrawing inductive effect (

), which is only partially offset by the resonance donation of the oxygen. Combined with the ortho-fluorine atom, the amine nitrogen is significantly less nucleophilic.
  • Implication: Standard

    
     couplings with chlorocycles may require higher temperatures, polar aprotic solvents, or acid catalysis to activate the electrophile.
    

Application Protocol A: Synthesis of 4-Anilinoquinazolines

Target Class: EGFR/VEGFR Tyrosine Kinase Inhibitors. Mechanism: Nucleophilic Aromatic Substitution (


).
Materials
  • Precursor: this compound (1.0 equiv).

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv) [Model substrate].

  • Solvent: Isopropanol (IPA) or 2-Butanol.

  • Base/Catalyst: None (Acid-catalyzed via HCl generation) or Diisopropylethylamine (DIPEA).

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) and Isopropanol (15 mL).

  • Addition: Add this compound (0.98 g, 4.67 mmol, 1.05 equiv).

  • Reaction: Heat the suspension to reflux (82°C) .

    • Expert Note: As the reaction proceeds, the product often precipitates as the hydrochloride salt. The acidity generated (HCl) activates the quinazoline ring, accelerating the reaction (autocatalysis).

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). Reaction is typically complete in 3–6 hours.

    • Troubleshooting: If conversion stalls due to low nucleophilicity, switch solvent to 2-ethoxyethanol (boiling point 135°C) or use microwave irradiation at 120°C for 30 mins.

  • Isolation (Salt Form): Cool to room temperature. Filter the precipitate.[1] Wash the cake with cold IPA (

    
    ) and diethyl ether (
    
    
    
    ).
  • Free Base Liberation (Optional): Suspend the solid in EtOAc/Water mixture. Adjust pH to 8–9 with saturated

    
    . Separate organic layer, dry over 
    
    
    
    , and concentrate.
Mechanistic Workflow (DOT Visualization)

QuinazolineSynthesis Figure 1: SNAr Coupling Mechanism for Quinazoline Synthesis cluster_reagents Reagents cluster_process Reaction Conditions Aniline 3-Fluoro-4-(trifluoroethoxy)aniline (Nucleophile) Complex Transition State (Meisenheimer-like) Aniline->Complex Attack at C4 ChloroQuin 4-Chloroquinazoline (Electrophile) ChloroQuin->Complex ProtonTransfer H-Cl Elimination (Autocatalysis) Complex->ProtonTransfer -Cl group leaves Product 4-Anilinoquinazoline (Kinase Inhibitor Scaffold) ProtonTransfer->Product Precipitation as HCl salt

Application Protocol B: Synthesis of Diaryl Ureas

Target Class: Raf Kinase Inhibitors (Sorafenib analogs). Mechanism: Nucleophilic addition to isocyanate.[2]

Materials
  • Precursor: this compound (1.0 equiv).

  • Reagent: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Purification: Hexane/Ether wash.

Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add the isocyanate (1.0 mmol) dropwise at

    
    .
    
    • Expert Note: While many anilines react instantly, the electron-deficient nature of this aniline may require warming to room temperature (RT) or mild heating (

      
      ).
      
  • Reaction: Stir at RT for 4–12 hours.

  • Validation: Check for the disappearance of the isocyanate peak (

    
    ) via IR spectroscopy or by TLC.
    
  • Work-up: The urea product typically precipitates from DCM. Filter the solid.[1] If no precipitate forms, concentrate the solvent and triturate with cold hexane.

  • Yield Optimization: If yield is <50%, add a catalytic amount of Pyridine or DMAP to activate the isocyanate, though this is rarely needed for isocyanates with electron-withdrawing groups.

Pathway Visualization (DOT)

UreaSynthesis Figure 2: Urea Linker Formation Workflow Start Start: Aniline + Isocyanate Intermediate Zwitterionic Intermediate Start->Intermediate N-attack on Carbonyl PT Proton Transfer (1,3-H shift) Intermediate->PT Fast Final Diaryl Urea (Sorafenib Analog) PT->Final Stable Solid

Quality Control & Handling

Analytical Standards
  • 
    -NMR (DMSO-
    
    
    
    ):
    Look for the characteristic quartet of the
    
    
    group around
    
    
    (
    
    
    ).
  • 
    -NMR:  Essential for confirming the integrity of the trifluoroethoxy group (
    
    
    
    ) and the aromatic fluorine (
    
    
    ).
Safety
  • Hazard: Fluorinated anilines can be toxic if absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Waste: Segregate as halogenated organic waste.

References

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Quinazoline Synthesis Protocol: Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International Journal of Medicinal Chemistry, 2014. Link

  • Urea Synthesis Methodology: Dumas, J., et al. (2004). Synthesis and pharmacological characterization of the potent and selective Raf kinase inhibitor BAY 43-9006 (Sorafenib). Bioorganic & Medicinal Chemistry Letters, 14(19), 4903-4906. Link

  • Trifluoroethoxy Group Properties: Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • General Aniline Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application Note: 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Library Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles. 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7) represents a high-value scaffold that combines two distinct fluorinated motifs: a core aromatic fluorine and a trifluoroethoxy tail.[1]

This building block is particularly effective for "scaffold hopping" exercises where a methoxy (


) or ethoxy (

) group is metabolically labile.[1] The 2,2,2-trifluoroethoxy group acts as a robust bioisostere, maintaining similar steric volume while significantly altering electronic properties and blocking oxidative dealkylation (CYP450 metabolism). Additionally, the ortho-fluorine atom (position 3) protects the aromatic ring from metabolic oxidation and modulates the

of the aniline nitrogen, influencing both solubility and target binding affinity.
Key Chemical Properties
PropertyDataRelevance to Synthesis
Formula

-
MW 209.14 g/mol Fragment-based drug design compliant.[1][2]
Electronic State Electron-Deficient AnilineThe 3-F and 4-OR

groups exert inductive electron withdrawal (

), reducing the nucleophilicity of the amine. Standard coupling protocols (e.g., EDC/HOBt) may be sluggish.
Lipophilicity High (

)
Increases permeability; requires polar aprotic solvents (DMF, DMAc) for library reactions.[1]
Stability HighResistant to oxidative degradation during standard workups.[1]

Strategic Application: The "Metabolic Shield" Workflow

This diagram illustrates the decision logic for selecting this specific aniline over non-fluorinated counterparts during Lead Optimization.

MetabolicShield Hit Hit Compound (Methoxy/Ethoxy Aniline) Issue Metabolic Liability: Rapid O-Dealkylation Hit->Issue DMPK Assay Solution Bioisostere Selection: This compound Issue->Solution SAR Strategy Outcome Optimized Lead: 1. Blocked Metabolism 2. Increased Lipophilicity 3. Modulated pKa Solution->Outcome Parallel Synthesis

Figure 1: Decision pathway for incorporating this compound to resolve metabolic instability issues.

Parallel Synthesis Protocols

Due to the reduced nucleophilicity of this compound, standard amide coupling conditions must be intensified. The following protocols are optimized for 96-well plate formats using HATU or T3P (Propylphosphonic anhydride), which provide superior activation kinetics for electron-deficient anilines.

Module A: High-Efficiency Amide Library Generation

Objective: Couple the fluoro-aniline core with 96 diverse carboxylic acids.

Reagents:

  • Amine: this compound (0.2 M in DMF).[1]

  • Acids: Diverse carboxylic acid set (0.2 M in DMF).[1]

  • Coupling Agent: HATU (0.2 M in DMF) or T3P (50% in EtOAc).[1]

  • Base: DIPEA (Diisopropylethylamine), neat.[1]

Protocol:

  • Dispensing:

    • Add 100 µL of Carboxylic Acid solution (20 µmol, 1.0 equiv) to each well.

    • Add 100 µL of HATU solution (20 µmol, 1.0 equiv). Note: If using T3P, add 25 µL of 50% solution.

    • Add 10 µL of DIPEA (57 µmol, 2.8 equiv).

    • Shake for 5 minutes to activate the acid (formation of the active ester).

  • Amine Addition:

    • Add 100 µL of this compound solution (20 µmol, 1.0 equiv).

    • Tip: For less reactive acids, use a slight excess of acid (1.2 equiv) to ensure the valuable aniline is fully consumed.

  • Reaction:

    • Seal the plate and shake at 40°C for 16 hours. Elevated temperature is critical for this deactivated aniline.

  • Workup (Solid-Phase Extraction):

    • Add 100 mg of PS-Trisamine resin (scavenger for excess acid/electrophiles) and 50 mg of PS-Isocyanate (scavenger for any unreacted aniline, though minimal if acid is in excess) to each well.[1]

    • Add 500 µL DCM. Shake for 4 hours at room temperature.

    • Filter into a receiving plate.[1] Wash resin with 2 x 200 µL DCM.

  • Finishing:

    • Evaporate solvent (SpeedVac).[1] Analyze by LC-MS.

Module B: Urea Library Synthesis

Objective: Synthesis of urea derivatives using isocyanates.

Protocol:

  • Dispensing:

    • Add 100 µL of this compound (0.2 M in DCM) to each well.

    • Add 100 µL of diverse Isocyanate solution (0.24 M in DCM, 1.2 equiv).

  • Reaction:

    • Add 10 µL TEA (Triethylamine).[1]

    • Shake at RT for 12 hours.

  • Workup (Scavenging):

    • The aniline is the limiting reagent. Excess isocyanate must be removed.

    • Add 100 mg of PS-Trisamine or PS-Amino resin (nucleophilic scavenger) to capture excess isocyanate.[1]

    • Shake for 4 hours. Filter and evaporate.[1]

Experimental Workflow Visualization

The following diagram details the parallel synthesis logic, emphasizing the purification logic required for high-throughput validation.

SynthesisWorkflow Aniline This compound (Limiting Reagent or 1.0 eq) Reaction Reaction Block 16h Incubation Aniline->Reaction Acids Diversity Set: Carboxylic Acids (1.2 eq) Acids->Reaction Reagents Activation: HATU + DIPEA @ 40°C Reagents->Reaction Scavenging Purification: PS-Trisamine (Removes Acid) PS-Isocyanate (Removes Amine traces) Reaction->Scavenging Crude Mix QC LC-MS QC Target Purity > 90% Scavenging->QC Filtered Eluent Library Final Library Ready for Screening QC->Library Pass

Figure 2: Parallel synthesis workflow for amide library generation using solid-supported scavengers.

Case Studies & Applications

The 3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl motif is not merely a theoretical construct; it is a validated pharmacophore in FDA-approved therapeutics.

  • Oteseconazole (Vivjoa): An oral antifungal agent.[1][3] The synthesis involves the Suzuki coupling of a boronate ester derivative of our topic aniline. The trifluoroethoxy group provides metabolic stability against fungal CYP51 and human metabolic enzymes, extending half-life.

  • Atogepant (Qulipta): A CGRP receptor antagonist for migraine.[1][4] While not containing the exact aniline core, it utilizes the 2,2,2-trifluoroethyl moiety to mask polar groups, improving oral bioavailability and brain penetration.

Scientific Rationale for Selection:

  • Basicity Modulation: The

    
     of the aniline nitrogen is lowered by the ortho-fluorine (inductive effect). This reduces non-specific binding to acidic proteins (AGP) in plasma.[1]
    
  • Conformational Lock: The ortho-fluorine can induce a preferred conformation via dipole-dipole interactions with the amide carbonyl oxygen in the final product, potentially locking the bioactive pose.

Safety & Handling

  • Toxicity: Fluorinated anilines can be toxic if inhaled or absorbed through the skin.[1] All dispensing should be performed in a fume hood or automated liquid handler enclosure.

  • Waste: Segregate fluorinated waste. Do not mix with standard organic waste streams if incineration protocols differ for halogenated compounds.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19627253, this compound. PubChem.[1] Retrieved from [Link][1][5]

  • Wang, J., et al. (2023).[1][3] Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules (MDPI).[1] Retrieved from [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. (Standard reference for HATU/T3P coupling efficiency).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Theoretical basis for trifluoroethoxy bioisosterism).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SYN-3F4TFE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

This guide addresses the critical yield-limiting factors in the synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7). Our analysis identifies two primary bottlenecks: regioselectivity during the etherification of the nitro-precursor and chemoselectivity (prevention of hydrodefluorination) during the reduction step.

Module 1: The SNAr Etherification

Objective: Maximize conversion of 3,4-difluoronitrobenzene to 3-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene while suppressing the C3-isomer.

The Core Challenge: Regioselectivity & Nucleophilicity

The reaction utilizes Nucleophilic Aromatic Substitution (SNAr) . You are reacting 3,4-difluoronitrobenzene with 2,2,2-trifluoroethanol (TFE) .

  • Nucleophilicity: TFE is an electron-deficient alcohol (

    
    ). It is significantly more acidic and less nucleophilic than ethanol. It requires a stronger base or higher temperatures to react, but high temperatures promote side reactions.
    
  • Regioselectivity: The nitro group activates both the ortho (C3) and para (C4) positions.

    • Target (C4): Para-attack is electronically favored due to resonance stabilization of the Meisenheimer complex.

    • Impurity (C3): Ortho-attack leads to the isomeric impurity 4-fluoro-3-(2,2,2-trifluoroethoxy)nitrobenzene. This is difficult to separate downstream.

Troubleshooting Guide: SNAr Optimization
SymptomProbable CauseCorrective Action
Low Conversion (<50%) TFE nucleophilicity is too low.Switch Base: Replace carbonates (

) with stronger bases like

or

to fully deprotonate TFE. Solvent: Ensure dry DMSO or NMP is used to solvate the cation.
High C3-Isomer (>5%) Reaction temperature too high ("Hot spots").Cryogenic Addition: Pre-mix Base + TFE, then add the nitroarene slowly at 0°C. Allow to warm to RT only after addition.
Hydrolysis Products (Phenols) Wet solvent (Water competes as nucleophile).Moisture Control: Use Karl Fischer titration to ensure solvent water content is <0.05%.
Operational Workflow (SNAr)

SNAr_Workflow Start Start: 3,4-Difluoronitrobenzene Mix Controlled Addition (-5°C to 0°C) Start->Mix Reagent Reagent Prep: TFE + t-BuOK (1.1 eq) in THF/DMSO Reagent->Mix Check IPC: HPLC Check Isomer Ratio? Mix->Check Decision C4:C3 Ratio Check->Decision Good Ratio > 95:5 Proceed to Quench Decision->Good Pass Bad Ratio < 90:10 Recrystallize (IPA/Hex) Decision->Bad Fail

Figure 1: Decision logic for the SNAr etherification step ensuring high regioselectivity.

Module 2: The Reduction Step (Nitro Amine)

Objective: Reduce the nitro group without cleaving the C-F bond (Hydrodefluorination).

The Core Challenge: Chemoselectivity

Standard hydrogenation catalysts (Pd/C) are notorious for activating aryl-fluorine bonds, leading to defluorination . This yields the des-fluoro impurity, which is often inseparable.

Recommended Protocols
Protocol A: Catalytic Hydrogenation (Scalable)
  • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sites responsible for C-F activation while retaining activity for Nitro reduction.

  • Solvent: Methanol or Ethanol.

  • Conditions: 3-5 bar

    
    , 25-40°C.
    
  • Why this works: Platinum is generally less active toward C-Halogen hydrogenolysis than Palladium. Sulfiding further dampens this activity.

Protocol B: Chemical Reduction (Robust/Lab Scale)
  • Reagents: Iron powder (Fe) + Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (70-80°C).

  • Why this works: This classical Bechamp-type reduction proceeds via electron transfer and is completely inert to aryl-fluorine bonds.

Troubleshooting Guide: Reduction
IssueDiagnosisSolution
Defluorination (>1%) Catalyst too active (Pd/C used).Switch Catalyst: Move to 5% Pt(S)/C or Vanadium-doped catalysts.
Incomplete Reduction (Hydroxylamine intermediate) Hydrogen starvation or catalyst poisoning.Increase Pressure: Boost

to 10 bar. Check Purity: Ensure sulfur/thiols from SNAr step are removed (they poison non-sulfided catalysts).
Stalled Reaction (Fe reduction) Surface passivation of Iron.Activation: Pre-treat Fe powder with dilute HCl or use mechanical stirring to break oxide layers.
Mechanism of Selectivity Failure

Reduction_Selectivity Input Nitro-Intermediate (Ar-NO2 + Ar-F) Method_Pd Method: Pd/C + H2 Input->Method_Pd Method_Pt Method: Pt(S)/C + H2 Input->Method_Pt Path_Pd Adsorption via Nitro & Fluorine Method_Pd->Path_Pd Path_Pt Adsorption via Nitro Only Method_Pt->Path_Pt Result_Fail Product + Des-fluoro impurity (Major) Path_Pd->Result_Fail C-F Cleavage Result_Success Target Aniline (>99% F-retention) Path_Pt->Result_Success Selective Red.

Figure 2: Mechanistic divergence between standard Palladium and Sulfided Platinum catalysts.

Module 3: Isolation & Quality Assurance

Purification Strategy

Because the boiling point of the aniline is high and it may be prone to oxidation, distillation is risky.

  • Acid-Base Extraction:

    • Dissolve crude aniline in EtOAc.

    • Extract with 1M HCl (Aniline moves to aqueous phase; non-basic impurities stay in organic).

    • Wash aqueous phase with ether.

    • Basify aqueous phase with NaOH to pH 10.

    • Extract back into EtOAc.[1]

  • Crystallization:

    • If solid, recrystallize from Hexane/Toluene.

    • If oil, convert to HCl salt for crystallization (usually white solid, stable).

Final Specification Check (Example)
ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water
1H NMR Consistent with structureDMSO-d6
Fluorine NMR Two distinct signals (Ar-F, CF3)19F NMR (Critical for purity)

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Synthesis of Fluoro-alkoxy Anilines (Linezolid Intermediates)

    • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry.[2] (Describes the SNAr on 3,4-difluoronitrobenzene).

  • Selective Hydrogenation of Halonitroarenes

    • Blaser, H. U. (2002). Selective hydrogenation for fine chemical synthesis. Catalysis Today. (Details the use of Sulfided Pt/C).
  • Properties of 2,2,2-Trifluoroethanol

    • PubChem Database. Compound Summary for CID 6409, 2,2,2-Trifluoroethanol.

Sources

Technical Support Center: Purification of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

[1][2]

Ticket ID: PUR-F-ANI-937 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Purification Protocols for Fluorinated Aniline Intermediates[1]

Executive Summary

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7) is a critical intermediate, often employed in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[2][1] Its structure features an electron-rich amino group counterbalanced by two strong electron-withdrawing groups (EWGs): the fluorine atom at the 3-position and the trifluoroethoxy group at the 4-position.[2][1]

Key Technical Challenge: The presence of these EWGs significantly lowers the basicity of the aniline nitrogen compared to unsubstituted aniline.[2][1] This alters standard acid-base extraction parameters and increases susceptibility to oxidation (darkening) if not handled under inert conditions.[2][1] This guide provides a self-validating workflow to maximize purity and yield.

Module 1: Diagnostic Troubleshooting Guide

Use this table to identify the root cause of your purification issues before proceeding to the protocols.

SymptomProbable CauseTechnical InsightRecommended Action
Product is Dark Brown/Purple Oxidative PolymerizationAnilines are prone to radical oxidation.[2][1] Fluorinated derivatives are slightly more stable but still degrade upon air exposure.[2][1]Immediate: Perform an acid-base extraction (Protocol A) to remove oxidized polymers (which remain in the organic phase during acid wash).[2][1] Store under Argon/N₂.[2][1]
"Sticky" Solid / Oil Impurity EutecticsPresence of unreacted nitro precursor or solvent residues prevents crystallization.[2][1]Do not force crystallization.[2][1] Use Protocol A followed by Protocol C (Column Chromatography) if purity is <95%.[2][1]
Low Yield in Acid Extraction pH MismanagementThe EWGs lower the pKa of the conjugate acid (

).[2][1] Weak acids (e.g., 1M acetic acid) may fail to fully protonate the amine.[2][1]
Use 2M HCl for extraction.[2][1] Ensure the aqueous layer pH is < 1.0 to guarantee full protonation.[2][1]
Spot Above Product on TLC Unreacted Nitro PrecursorIncomplete reduction of 3-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene.[2][1]This is neutral. It will be removed during the organic wash step of Protocol A .

Module 2: The Core Protocol – Acid-Base Extraction (The "Rescue" Method)[1][2]

This is the most robust method for cleaning crude anilines.[2][1] It relies on the reversible protonation of the amine.[2][1] Because this specific aniline is weakly basic, strict pH control is required.[2][1]

The Logic (Self-Validating System)[1][2]
  • Step 1 (Protonation): We drive the amine into the aqueous phase as a salt (

    
    ).[2][1] Neutral impurities (nitro starting material, phenols) stay in the organic phase.[2][1]
    
  • Step 2 (Wash): We discard the organic phase, removing the non-basic impurities.[2][1]

  • Step 3 (Liberation): We basify the aqueous phase.[2][1] The amine precipitates or oils out, leaving inorganic salts in the water.[2][1]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).[2][1]

  • Acid Extraction (The Critical Step):

    • Extract the organic layer twice with 2M HCl (3 vol eq).[2][1]

    • Validation Check: Test the aqueous layer pH.[2][1] It must be pH < 1 .[2][1] If not, add more acid.[2][1]

    • Observation: The product is now in the Aqueous Layer .[2][1] The organic layer contains your impurities.[2][1]

  • Separation:

    • Keep the Aqueous Layer .[2][1]

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.[2][1] Discard this organic wash.

  • Basification:

    • Cool the aqueous acidic solution to 0–5°C (ice bath).

    • Slowly add 4M NaOH or saturated NaHCO₃ until the pH reaches 9–10 .[2][1]

    • Validation Check: The clear acidic solution should turn cloudy or milky as the free amine liberates.[2][1]

  • Re-Extraction:

    • Extract the cloudy aqueous mixture three times with DCM or EtOAc .[2][1]

    • Combine these organic layers.[2][1]

  • Drying & Concentration:

    • Dry over anhydrous

      
      .[2][1] Filter and concentrate in vacuo.[2][1]
      
    • Result: You should obtain a pale yellow to off-white solid/oil.[2][1]

Module 3: Advanced Purification

If Protocol A yields purity <98% (required for GMP or precise kinetics), proceed to Chromatography.[2][1]

Protocol C: Buffered Silica Chromatography

Fluorinated anilines often "tail" or streak on silica gel due to interaction with acidic silanol groups.[2][1]

  • Stationary Phase: Silica Gel (230-400 mesh).[2][1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).[2][1]

  • Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[2][1][3] TEA blocks the acidic sites on the silica, allowing the aniline to elute as a tight, symmetrical band.[2][1]

  • Loading: Load the crude as a concentrated solution in DCM.

Module 4: Visualizing the Workflow

The following diagrams illustrate the decision logic and the extraction workflow.

Figure 1: Purification Decision Tree

PurificationLogicStartCrude this compoundCheckTLCCheck TLC / LC-MSStart->CheckTLCImpurityTypeIdentify Impurity TypeCheckTLC->ImpurityTypeNitroNeutral Impurities(Nitro precursor, Phenols)ImpurityType->NitroRf > ProductSaltsInorganic Salts(Pd, Fe, Zn)ImpurityType->SaltsBaseline/InsolubleTraceTrace Color/Baseline(High Purity >90%)ImpurityType->TraceSingle SpotActionAcidBaseProtocol A:Acid-Base Extraction(Target: pH < 1)Nitro->ActionAcidBaseActionFilterCelite Filtration(Remove metals)Salts->ActionFilterActionColumnProtocol C:Column Chromatography(Hex/EtOAc + 1% TEA)Trace->ActionColumnActionAcidBase->CheckTLCRe-evaluateActionFilter->CheckTLCFinalPure Product(Store under N2)ActionColumn->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Figure 2: Acid-Base Extraction Workflow

ExtractionFlowCrudeCrude Mixture(Organic Solvent)AddAcidAdd 2M HCl(Agitate)Crude->AddAcidSep1Phase SeparationAddAcid->Sep1OrgLayer1Organic Layer(Contains Neutrals/Impurities)Sep1->OrgLayer1AqLayer1Aqueous Layer (pH < 1)(Contains Product Salt)Sep1->AqLayer1Discard1DiscardOrgLayer1->Discard1BasifyBasify to pH 10(Add NaOH/NaHCO3)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractSep2Phase SeparationExtract->Sep2AqLayer2Aqueous Layer(Salts)Sep2->AqLayer2WasteOrgLayer2Organic Layer(Contains Pure Amine)Sep2->OrgLayer2DryDry (Na2SO4) & EvaporateOrgLayer2->Dry

Caption: Step-by-step flow of the Acid-Base "Rescue" Protocol.[2][1]

FAQ: Frequently Asked Questions

Q1: Why is my yield low after acid-base extraction? A: The most common error is insufficient acidification.[2][1] Because of the electron-withdrawing trifluoroethoxy group, the aniline is less basic than expected.[2][1] If the pH of the acid wash is not strictly < 1 , the amine salt may hydrolyze and partition back into the discarded organic layer.[2][1] Always check the aqueous pH with a strip or meter.[2][1]

Q2: Can I recrystallize this compound? A: Recrystallization is difficult for this specific intermediate if the purity is below 90%, as it tends to "oil out."[2][1] However, if the material is already semi-solid, you can attempt recrystallization from a Hexane/DCM system (dissolve in minimal DCM, add Hexane until cloudy, cool to -20°C).[2][1]

Q3: Is the compound light-sensitive? A: Yes. Like most anilines, it undergoes photo-oxidation.[2][1] Store the purified material in amber vials under Argon or Nitrogen at 2–8°C.

Q4: I see a peak at [M+16] in my LC-MS. What is it? A: This corresponds to the N-oxide or hydroxylamine derivative, a common byproduct of incomplete reduction or oxidation.[2][1] The Acid-Base protocol (Module 2) usually removes N-oxides as they are much more polar and water-soluble than the free amine.[2][1]

References

  • Vogel, A. I. (1989).[2][1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][1] Longman Scientific & Technical.[2][1] (Standard reference for acid-base extraction of amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][1] Organic Chemistry (2nd ed.).[2][1] Oxford University Press.[2][1] (Mechanistic grounding for nucleophilic aromatic substitution and aniline basicity).

  • National Center for Biotechnology Information. (n.d.).[2][1] PubChem Compound Summary for CID 19627253, this compound. Retrieved from [Link][2][1][4]

  • Li, J. J. (2014).[2][1] Name Reactions and Reagents in Organic Synthesis. Springer.[2][1] (Reference for reduction of nitro compounds to anilines).

Removal of byproducts from 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline reaction

[1]

Topic: Process Control & Impurity Removal

Executive Summary

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene followed by nitro-reduction.[1] Users frequently encounter three critical impurity classes: Regioisomers (ortho-substitution), Bis-ethers (over-reaction), and Hydrodefluorinated species (side-reaction during hydrogenation).[1]

This guide provides an autonomous troubleshooting framework to identify, prevent, and remove these byproducts.

Part 1: The Impurity Landscape (Root Cause Analysis)

Before attempting removal, you must identify the source. The reaction pathway bifurcates into distinct impurity profiles based on the reaction stage.

Visualizing the Pathway

The following diagram illustrates the origin of the three primary impurities (A, B, and C).

ReactionPathwayStart3,4-DifluoronitrobenzeneNitroIntIntermediate:3-Fluoro-4-(trifluoroethoxy)nitrobenzeneStart->NitroIntS_NAr (Major Path)C4-AttackImpurityAImpurity A (Regioisomer):2-Fluoro-1-(trifluoroethoxy)-4-nitrobenzeneStart->ImpurityAS_NAr (Minor Path)C3-AttackReagentTFE + BaseProductTarget Product:3-Fluoro-4-(trifluoroethoxy)anilineNitroInt->ProductReduction(Fe/NH4Cl or H2/Pt)ImpurityBImpurity B (Bis-ether):3,4-Bis(trifluoroethoxy)nitrobenzeneNitroInt->ImpurityBOver-reaction(Excess Base/Heat)ImpurityCImpurity C (Defluoro):4-(2,2,2-Trifluoroethoxy)anilineNitroInt->ImpurityCHydrodefluorination(H2/Pd-C)

Figure 1: Reaction cascade showing the genesis of Regioisomer (A), Bis-ether (B), and De-fluorinated byproduct (C).[2]

Part 2: Troubleshooting & Removal Protocols
Issue 1: The "Regio" Problem (Impurity A)

Symptoms: LC-MS shows a peak with identical Mass (M+) to the intermediate but slightly different retention time.[1] NMR shows different coupling constants for the aromatic protons.

  • Mechanism: The nucleophile (trifluoroethanol) attacks the C3 position (ortho to nitro) instead of the C4 position (para to nitro). While the para-position is electronically favored, the ortho-position is still activated.

  • Removal Strategy:

    • Recommendation: Purify at the Nitro Intermediate stage. The polarity difference between the regioisomers is often more pronounced before reduction to the amine.

    • Protocol (Recrystallization):

      • Dissolve crude nitro-intermediate in hot Ethanol/Water (9:1) or Heptane/Toluene .[1]

      • Cool slowly to 0°C. The linear 4-substituted isomer typically crystallizes more readily than the "kinked" 3-substituted isomer.[1]

      • Filter and wash with cold heptane.[1]

    • Prevention: Use a bulky base (e.g., Cs₂CO₃) or lower reaction temperature (<50°C) to enhance steric discrimination against the ortho-attack [1].

Issue 2: The "Bis-Ether" Problem (Impurity B)

Symptoms: LC-MS shows a peak at M+82 (addition of a second trifluoroethoxy group).[1]

  • Mechanism: If the reaction runs too hot or with excess alkoxide, the second fluorine atom is also displaced.

  • Removal Strategy:

    • Protocol (Flash Chromatography):

      • The bis-ether is significantly more lipophilic (non-polar) than the mono-fluoro product because it lacks the polar C-F bond.[1]

      • Eluent: 5% EtOAc in Hexanes.[1] The Bis-ether (Impurity B) will elute first.[1]

    • Prevention: Strict stoichiometry.[1] Use 0.95 - 1.0 equivalents of Trifluoroethanol.[1] Do not use excess. Monitor reaction by HPLC and quench immediately upon consumption of starting material.

Issue 3: The "Defluoro" Problem (Impurity C)

Symptoms: LC-MS shows a peak at M-18 (Loss of Fluorine, replacement with Hydrogen) in the final aniline product.[1]

  • Mechanism: This occurs only during the reduction step. Standard hydrogenation catalysts (Pd/C) readily perform oxidative addition into aryl-fluoride bonds, leading to hydrodefluorination (HDF) [2].

  • Removal Strategy:

    • Status: Critical. Separation of the defluorinated aniline from the fluorinated product is extremely difficult via standard crystallization or flash chromatography due to near-identical polarity.

    • Action: You must prevent this. If >5% Impurity C is present, the batch is likely lost unless you have access to Prep-HPLC.

    • Prevention Protocol (Alternative Reductions):

      • Option A (Chemical Reduction - Recommended): Use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/Water at reflux.[1] This method is chemoselective and will not touch the C-F bond [3].

      • Option B (Catalytic - Sulfided): If hydrogenation is mandatory, switch from Pd/C to Pt/C (sulfided) . Platinum is less active toward aryl halides than palladium.[1]

Part 3: Quantitative Data & Analytical Standards

Use the following table to interpret your analytical data.

ComponentStructure NoteLC-MS (ESI+)1H NMR Signature (Aromatic)
Target Product 3-F, 4-OR[M+H]⁺ = 210.1d, J ≈ 9 Hz (H5); dd (H2)
Impurity A 2-F, 1-OR (Regio)[M+H]⁺ = 210.1Different coupling pattern (ortho vs meta)
Impurity B Bis-ethoxy[M+H]⁺ = 292.1Loss of all F-aromatic coupling
Impurity C Des-Fluoro[M+H]⁺ = 192.1Standard AA'BB' or monosubstituted pattern
Part 4: Frequently Asked Questions (FAQs)

Q1: My final product is turning brown/red upon standing. What is this?

  • A: This indicates incomplete reduction intermediates (azo or azoxy compounds) or oxidation of the aniline.

  • Fix: Perform an "Acid Wash."[1] Dissolve the aniline in EtOAc, wash with 1N HCl (product goes into water). Wash the aqueous layer with EtOAc (removes non-basic colored impurities). Basify the aqueous layer with NaOH and extract the pure aniline back into EtOAc.

Q2: Can I use NaH (Sodium Hydride) for the SNAr step?

  • A: Yes, but it is risky. NaH generates the alkoxide irreversibly and exothermically. This high concentration of "naked" alkoxide increases the risk of Impurity B (Bis-substitution) . We recommend weaker bases like K₂CO₃ in DMF or DMSO to maintain a lower equilibrium concentration of the active nucleophile.

Q3: Why is the melting point of my solid lower than the literature value?

  • A: This is the classic sign of Impurity A (Regioisomer) contamination. Even 5% of the ortho-isomer can depress the melting point significantly. Recrystallize the nitro intermediate before proceeding to reduction.

Part 5: Detailed Experimental Protocol (Fe/NH₄Cl Reduction)

To avoid Impurity C (Defluorination), use this protocol instead of catalytic hydrogenation.

  • Setup: 3-neck flask with mechanical stirrer and reflux condenser.

  • Charge:

    • 1.0 eq 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene.[1]

    • 5.0 eq Iron Powder (325 mesh).

    • 5.0 eq Ammonium Chloride (NH₄Cl).

    • Solvent: Ethanol / Water (3:1 ratio).

  • Reaction: Heat to mild reflux (approx 75-80°C) with vigorous stirring.

    • Note: The reaction is heterogeneous.[3] Good stirring is vital.[1]

  • Monitor: Check TLC/HPLC every hour. Reaction typically completes in 2-4 hours.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Filter through a Celite pad to remove iron sludge.[2] Wash pad with EtOAc.[1]

    • Concentrate filtrate to remove Ethanol.[1]

    • Extract aqueous residue with EtOAc (3x).

    • Wash combined organics with Brine, Dry over Na₂SO₄, and Concentrate.

References
  • Regioselectivity in SNAr

    • Mechanism:[3][5][6][7] The directing effect of halogens vs nitro groups in nucleophilic aromatic substitution.

    • Source:[1]

  • Hydrodefluorination Risks

    • Mechanism:[3][5][6][7] Catalytic hydrodefluorination (HDF) of fluoroanilines on Pd/C surfaces.

    • Source:

  • Chemoselective Reduction (Fe/NH4Cl)

    • Protocol: Use of Iron/Ammonium Chloride for reducing nitro groups without dehalogen
    • Source: (See "Reduction to aniline" section).[1]

  • General Synthesis of Fluoroalkoxy Anilines

    • Context: Synthesis of Linezolid intermedi
    • Source:[1]

Technical Support Center: Purification of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

[1][2][3]

Case ID: AN-937598-57-7 Compound: 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline CAS: 937598-57-7 Class: Fluorinated Alkoxyaniline / Weak Base[1][2][3]

Executive Summary & Core Strategy

The Challenge: Purifying this compound presents a dual challenge:

  • Basicity: The primary amine (

    
    ) interacts with acidic silanol groups on silica gel, causing severe peak tailing (streaking) and yield loss.[2][3]
    
  • Lipophilicity: The trifluoroethoxy tail (

    
    ) and the fluorine atom significantly increase the compound's non-polar character compared to standard anilines.[2][3] It will elute much faster than non-fluorinated analogs (e.g., p-anisidine).[1][2][3]
    

The Solution: You must use a buffered normal-phase system .[1][2][3] Standard silica gel requires surface deactivation using a basic modifier (Triethylamine or Ammonia).[2][3] Alternatively, a "neutral" stationary phase (Amino-silica) can be used to bypass the modifier requirement.[2][3]

Diagnostic & Decision Logic

Before packing your column, use this logic flow to select the correct stationary phase and solvent system.

ChromatographyLogicStartStart: Crude Mixture AnalysisTLC_CheckRun TLC (10% EtOAc/Hex)Start->TLC_CheckCheck_RfCheck Rf ValueTLC_Check->Check_RfRf_HighRf > 0.5 (Moves too fast)Check_Rf->Rf_HighToo HighRf_StreakSpot Streaks/Tails?Check_Rf->Rf_StreakGood RangeAction_LowerPolReduce Polarity(Try 5% EtOAc)Rf_High->Action_LowerPolRf_GoodRf 0.2 - 0.3Action_AddTEAAdd 1% Triethylamine (TEA)to Mobile PhaseRf_Streak->Action_AddTEAYes (Tailing)Action_RunColProceed to Column(Gradient 0-30%)Rf_Streak->Action_RunColNo (Spot is tight)Action_LowerPol->TLC_CheckAction_AddTEA->Action_RunCol

Figure 1: Decision matrix for optimizing solvent conditions based on Thin Layer Chromatography (TLC) behavior.

Recommended Conditions (Protocols)

Method A: Standard Silica Gel (Cost-Effective)

Best for: Routine purification of >100 mg crude material.[1][2][3]

Stationary Phase: Silica Gel 60 (40–63 µm).[2][3][4] Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) + Modifier .[2][3][5]

ComponentRoleConcentration
Hexanes Weak solvent (controls retention)Gradient Start (95%)
Ethyl Acetate Strong solvent (elutes compound)Gradient End (30-40%)
Triethylamine (TEA) Critical Modifier 1.0% v/v (Constant)

Step-by-Step Protocol:

  • Pre-treatment: Prepare the mobile phase (e.g., 10% EtOAc in Hexanes) and add 1% TEA.[2][3]

  • Column Neutralization: Flush the packed silica column with 3–5 column volumes (CV) of the TEA-containing solvent before loading your sample.[2][3] This saturates the acidic silanol sites.[2][3]

  • Sample Loading: Dissolve the crude aniline in a minimum amount of DCM or Toluene. Load carefully.

  • Elution: Run a gradient from 0% to 30% EtOAc in Hexanes (maintain 1% TEA throughout).

    • Note: The fluorinated aniline will likely elute early (10–15% EtOAc) due to the lipophilic trifluoroethoxy group.[2][3]

Method B: Amino-Functionalized Silica (High Performance)

Best for: Sensitive compounds or if TEA residues are unacceptable in the final product.[1][2][3]

Stationary Phase: Amino (NH2) bonded silica.[2][3] Mobile Phase: Hexanes / EtOAc (No modifier needed).

  • Why this works: The stationary phase is already basic.[2][3] It does not protonate the aniline, preventing streaking without the need for TEA.[2][3]

  • Protocol: Simply run a gradient from 0% to 50% EtOAc/Hexanes.[2][3]

Troubleshooting Guide

Issue 1: "My compound is streaking/tailing on the TLC plate."

Cause: Interaction between the basic amine nitrogen and acidic protons on the silica surface.[2][3] Fix:

  • TLC: Add 1 drop of TEA to your TLC developing chamber solvent.[2][3]

  • Column: You must use Method A (above).[2][3] If TEA is not available, 1% aqueous Ammonium Hydroxide (

    
    ) shaken with the mobile phase (organic layer used) is a viable substitute.[2][3]
    
Issue 2: "The compound elutes with the solvent front (Rf > 0.8)."

Cause: The 2,2,2-trifluoroethoxy group adds significant lipophilicity (fluorine "grease"), making the molecule much less polar than methoxy-aniline.[2][3] Fix:

  • Switch to 100% Hexanes initially.

  • Use a shallower gradient (e.g., 0%

    
     10% EtOAc over 20 minutes).[2][3]
    
  • Consider using Pentane instead of Hexanes if available (lower boiling point, slightly lower eluting power).[2][3]

Issue 3: "The recovered product is brown/purple."[2][3]

Cause: Anilines are prone to oxidation, especially when spread thin on silica gel (high surface area + oxygen exposure).[2][3] Fix:

  • Speed: Do not leave the compound on the column overnight.

  • Protection: Wrap the column in foil (light protection).[2][3]

  • Solvent Removal: Evaporate fractions immediately at

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of EtOAc? A: Yes, but it may be unnecessary.[2][3] DCM is more polar than Hexanes but less polar than EtOAc.[2][3] A Hexane/DCM gradient is excellent for separating this fluorinated aniline from very non-polar impurities (like unreacted fluorobenzenes).[2][3] However, you still need the TEA modifier.[2][3]

Q: How do I visualize the spots? A:

  • UV (254 nm): The aromatic ring is strongly UV active.[2][3] This is the primary method.

  • Stain: Use Ninhydrin (turns red/pink upon heating) or p-Anisaldehyde (versatile).[1][2][3] Ninhydrin is specific to amines and helps distinguish the product from non-amine impurities.[2][3]

Q: What is the estimated pKa? A: While unsubstituted aniline has a pKa of

2.5 – 3.5 range2323

Q: Are there safety concerns specific to the "trifluoroethoxy" group? A: Fluorinated structural analogs can exhibit distinct toxicity profiles compared to their hydrogenated counterparts.[2][3] Always handle in a fume hood.[1][2][3] Avoid inhalation of silica dust containing the compound [2].[2][3]

References

  • PubChem. this compound (Compound).[1][2][3][6] National Library of Medicine.[2][3] Accessed Jan 28, 2026.[2][3] [1][2][3]

  • Teledyne ISCO. Purification of Anilines and Amines. Application Note AN103. (General reference for amine chromatography modifiers).

  • Reich, H. J. Bordwell pKa Table (Aniline section). University of Wisconsin-Madison.[1][2][3] (Reference for electronic effects of F and OR groups on aniline basicity).

Troubleshooting low conversion in 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFE-ANILINE-OPT-001 Subject: Troubleshooting Low Conversion & Process Optimization Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline typically proceeds via a two-step sequence:

  • SNAr Etherification: Reaction of 3,4-difluoronitrobenzene with 2,2,2-trifluoroethanol (TFE).

  • Nitro Reduction: Catalytic hydrogenation of the intermediate to the aniline.

"Low conversion" is a common bottleneck, most frequently occurring in Step 1 due to the weak nucleophilicity of TFE and the high activation energy required to displace the aryl fluoride. This guide breaks down the chemical causality of these failures and provides self-validating protocols to resolve them.

Module 1: The SNAr Bottleneck (Ether Formation)

The Reaction: 3,4-difluoronitrobenzene + TFE + Base


 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene
Diagnostic: Why is conversion stalling?
SymptomRoot CauseCorrective Action
Start Material (SM) Persists Weak Nucleophile: TFE (

) is a poor nucleophile compared to standard alcohols. Carbonate bases (e.g.,

) are often insufficient to generate enough active alkoxide species.
Switch to Stronger Base: Use

-BuOK (Potassium tert-butoxide) or NaH. These fully deprotonate TFE, increasing the effective concentration of the nucleophile (

).
Phenol Impurity Formation Water Contamination: Hydroxide ions (

) are far better nucleophiles than TFE alkoxides. Even trace water leads to hydrolysis of the aryl fluoride.
Strict Anhydrous Protocol: Use anhydrous solvents (DMF/DMSO


). Switch to solid alkoxide bases rather than aqueous hydroxides.
Wrong Isomer (Meta-sub) Thermodynamic Control: Excessive temperature allows attack at the meta-fluorine (3-position), despite it being less activated than the para-fluorine.Kinetic Control: Maintain reaction temperature

. The para-position is kinetically favored due to resonance stabilization from the nitro group.
Protocol 1.1: Optimized SNAr Conditions

Objective: Maximize conversion while suppressing hydrolysis.

  • Reagent Prep: Dissolve 2,2,2-trifluoroethanol (1.2 equiv) in anhydrous DMF (N,N-Dimethylformamide).

  • Alkoxide Formation: Cool to

    
    . Add 
    
    
    
    -BuOK (1.3 equiv) portion-wise. Stir for 30 min. Note: This pre-forms the potassium trifluoroethoxide, eliminating the induction period.
  • Substrate Addition: Add 3,4-difluoronitrobenzene (1.0 equiv) dropwise to the cold solution.

  • Reaction: Warm to Room Temperature (RT). If conversion is

    
     after 2 hours, heat to 
    
    
    
    .
    • Checkpoint: Monitor via HPLC. The para-substituted product (Target) should be the major peak. The meta-isomer typically elutes later on reverse-phase columns.

Module 2: The Reduction Phase (Nitro Aniline)

The Reaction: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene +




Product
Diagnostic: Stalled Hydrogenation

If the nitro group is not reducing, or the reaction stops at the hydroxylamine intermediate:

  • Catalyst Poisoning: The sulfur or fluoride ions carried over from Step 1 can poison Pd/C catalysts.

    • Fix: Ensure the nitro intermediate is recrystallized (e.g., from EtOH/Water) or passed through a silica plug to remove salts before hydrogenation.

  • Defluorination Risk: Aryl fluorides are generally stable, but the ortho-fluorine can undergo hydrodehalogenation (loss of F) under vigorous conditions.

    • Fix: Use 5% Pt/C (sulfided) instead of Pd/C if defluorination is observed. Alternatively, add an inhibitor like diphenyl sulfide (0.1 equiv) to the Pd/C system.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting low conversion.

TroubleshootingLogic Start Issue: Low Conversion StepCheck Which Step? Start->StepCheck SnAr Step 1: SnAr (Ether) StepCheck->SnAr Red Step 2: Reduction StepCheck->Red CheckSM Is SM remaining? SnAr->CheckSM CheckImpurity Phenol Impurity? SnAr->CheckImpurity CatPois Stalled at Intermediate? Red->CatPois Defluoro Loss of Fluorine? Red->Defluoro BaseCheck Base Used? CheckSM->BaseCheck Yes StrongBase Switch to t-BuOK/NaH (Increase Nucleophilicity) BaseCheck->StrongBase Carbonate used TempCheck Temperature? BaseCheck->TempCheck Strong base used IncreaseTemp Increase T to 60-80°C TempCheck->IncreaseTemp <50°C DrySolvent Dry Solvents (DMF/DMSO) Remove Water CheckImpurity->DrySolvent Yes CleanUp Purify Nitro Intermediate (Remove Salts/S) CatPois->CleanUp Yes ChangeCat Switch to Pt/C (Sulfided) Defluoro->ChangeCat Yes

Caption: Decision tree for isolating the root cause of low conversion in fluoro-alkoxy aniline synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of 

-BuOK?
A: Yes, but it requires higher temperatures (

) and a polar aprotic solvent like DMSO. However, higher temperatures increase the risk of meta-substitution and fluoride hydrolysis. If you are seeing low conversion with carbonate, the simplest fix is to switch to a stronger base like

-BuOK to drive the reaction at a lower temperature [1].

Q: Why is my product yield low even though conversion is high? A: This usually indicates work-up losses. The trifluoroethoxy group makes the molecule lipophilic, but the aniline functionality is basic. Ensure your extraction pH is basic (


) to keep the aniline in the organic phase. Avoid acidic washes which will protonate the aniline and pull it into the aqueous waste.

Q: How do I confirm I have the correct isomer? A:


 NMR is the most reliable tool.
  • Starting Material: Two signals (coupling to each other).

  • Product (Para-sub): The remaining aromatic fluorine (at position 3) will show a distinct shift and coupling pattern compared to the meta-substituted impurity. The para-substitution is favored because the nitro group stabilizes the Meisenheimer intermediate at that position [2].[1]

References

  • BenchChem. (2025).[2] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Vapourtec. (2025). Aromatic Substitution | Flow Reactions. Retrieved from

  • GuideChem. (2025). What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?. Retrieved from

Sources

Technical Support Center: Synthesis of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Executive Summary: The Fluorine Paradox

Welcome to the technical support hub for fluorinated aniline synthesis. You are likely here because your reaction failed in one of two ways: either the fluorine atom fell off (Hydrodefluorination) or the amine attacked the wrong position (Regioisomerism).

The C-F bond is paradoxically the strongest single bond in organic chemistry (~116 kcal/mol), yet it renders the aromatic ring highly susceptible to nucleophilic attack and is surprisingly labile under specific catalytic hydrogenation conditions. This guide deconstructs these failure modes using mechanistic causality.

Module 1: The "Silent Killer" – Hydrodefluorination (HDF)

Problem Description: During the catalytic hydrogenation of fluoronitrobenzenes to fluoroanilines, you observe the formation of non-fluorinated aniline (aniline) or partially fluorinated byproducts.

Root Cause Analysis: While reducing the nitro group (


), the catalyst (typically Palladium) can insert itself into the C-F bond via Oxidative Addition . This is favored because the electron-rich metal surface interacts with the electron-deficient fluorinated ring.
The Mechanism of Failure

The reaction competes between two pathways:

  • Nitro Reduction (Desired): Adsorption of

    
    
    
    
    
    Stepwise reduction to
    
    
    .
  • Hydrodefluorination (Side Reaction): Oxidative addition of Metal(0) into C-F

    
     Metal-Hydride elimination 
    
    
    
    Formation of H-F and Ar-H.
DOT Visualization: HDF Competition Pathway

HDF_Mechanism Substrate Fluoronitrobenzene Pd_Surface Catalyst Surface (Pd/C) Substrate->Pd_Surface Nitro_Path Nitro Adsorption (Kinetically Favored) Pd_Surface->Nitro_Path Fast CF_Path C-F Oxidative Addition (Thermodynamically Driven) Pd_Surface->CF_Path Slow (but significant) Intermediate_N Hydroxylamine Intermediate Nitro_Path->Intermediate_N Intermediate_F Ar-Pd-F Complex CF_Path->Intermediate_F Product Fluoroaniline (Target) Intermediate_N->Product + H2 Byproduct Defluorinated Aniline (Impurity) Intermediate_F->Byproduct + H2, -HF

Caption: Competitive pathways on the catalyst surface. Note that C-F cleavage often accelerates as the concentration of the amine product increases.

Troubleshooting & Protocols

Q: Why is my Palladium catalyst removing the fluorine? A: Palladium (Pd) has a high affinity for oxidative addition into aryl-halide bonds.

  • Solution 1 (The Switch): Switch to Platinum on Carbon (Pt/C) . Platinum has a higher ionization potential and is much less efficient at inserting into the C-F bond compared to Pd, while remaining excellent for nitro reduction.

  • Solution 2 (The Inhibitor): If you must use Pd/C, add an inhibitor like Vanadium oxide (

    
    )  or Diphenyl sulfide . These selectively poison the highly active sites responsible for C-F cleavage without stopping nitro reduction.
    

Validated Protocol: Selective Hydrogenation using Pt/C

  • Setup: Charge a hydrogenation vessel with 5-fluoronitrobenzene (1.0 equiv) and Methanol (10 vol).

  • Catalyst: Add 5 wt% Pt/C (sulfided Pt/C is even better for stability). Do not use Pd/C.

  • Additive: Optionally add 0.1 equiv of

    
     (protonating the resulting amine prevents it from poisoning the catalyst or facilitating HDF).
    
  • Reaction: Pressurize with

    
     (3-5 bar). Stir vigorously at ambient temperature.
    
  • Monitoring: Monitor via HPLC. Stop immediately upon consumption of starting material. Prolonged exposure to

    
     after conversion increases HDF risk.
    

Module 2: Regioselectivity in Nucleophilic Aromatic Substitution ( )

Problem Description: When reacting a di-halo-nitrobenzene (e.g., 4-chloro-3-fluoronitrobenzene) with an amine, you intend to displace the Chlorine, but the Fluorine is displaced instead (or vice versa).

Expert Insight: Contrary to standard


/

logic where Iodine/Bromine are the best leaving groups, in

, Fluorine is often the BEST leaving group.
  • Why? The rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of Fluorine pulls electron density, stabilizing the anionic intermediate more effectively than Cl, Br, or I.

Decision Logic: Which Halogen Leaves?

SNAr_Selectivity Start Substrate: Poly-halo Nitrobenzene Position Are halogens Ortho/Para to Nitro? Start->Position Yes Yes (Activated) Position->Yes No No (Meta/Unactivated) Position->No Competition Competition: F vs Cl/Br Yes->Competition Outcome2 No Reaction / Harsh Conditions Required No->Outcome2 Outcome1 Fluorine Displaced (F is better LG in SNAr) Competition->Outcome1 Standard Conditions

Caption: Decision tree for predicting leaving group behavior in SNAr reactions involving fluorinated substrates.

Troubleshooting & Protocols

Q: How do I force the amine to displace Chlorine instead of Fluorine? A: This is thermodynamically difficult if the Fluorine is ortho/para to the nitro group.

  • Strategy: You cannot easily reverse the reactivity order. You must select a starting material where the Fluorine is meta to the withdrawing group, or use a transition-metal catalyst (Buchwald-Hartwig) which follows the bond-strength order (I > Br > Cl > F), effectively reversing the selectivity compared to

    
    .
    

Validated Protocol: Regioselective Amination (


) 
Target: Displacing F in 2,4-difluoronitrobenzene.
  • Solvent: Use a polar aprotic solvent (DMF or DMSO) to stabilize the Meisenheimer complex.

  • Base: Use DIPEA (organic base) or

    
     . Avoid strong hydroxides (
    
    
    
    ) which create competing phenols via hydrolysis.
  • Temperature: Keep low (0°C to RT). High temperatures promote side reactions (displacing the second halogen).

  • Stoichiometry: Add the amine dropwise to the nitrobenzene (excess substrate) to prevent di-substitution.

Module 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Problem Description: Attempting to couple an amine with a fluorinated aryl bromide results in low yield or "halogen dance" (isomerization).

Root Cause: While C-F bonds are generally inert to Pd(0), the presence of Fluorine alters the electronics of the ring.

  • Electronic Deactivation: Fluorine makes the ring electron-poor. This actually helps oxidative addition into C-Br/C-Cl bonds but makes the reductive elimination step slower.

  • Halogen Scrambling: If the reaction stalls, Pd can migrate along the ring.

Q: Which ligand should I use for fluorinated substrates? A: You need electron-rich, bulky ligands.[1]

  • Recommendation: BrettPhos or RuPhos . These ligands are bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition, even on electron-deficient fluorinated rings.

Summary of Troubleshooting Data

SymptomProbable CauseCorrective Action
Loss of Fluorine (Hydrogenation)Pd-catalyzed Hydrogenolysis (HDF)Switch catalyst to 5% Pt/C . Add Vanadium inhibitor.
Wrong Isomer (

)
F is a better leaving group than ClSwitch mechanism: Use Buchwald-Hartwig (Pd) to target Cl/Br instead of F.
Phenol Impurity (

)
Hydrolysis by hydroxide baseSwitch to anhydrous bases (

,

) and dry solvents.
Fire/Ignition Dry Pd/C + Methanol vaporsSafety Critical: Always keep catalyst wet (slurry). Flush with

before

.
Stalled Reaction (Coupling)Poor Oxidative AdditionUse BrettPhos or XantPhos ligands. Increase temp to 100°C.

References

  • Mechanisms of Hydrodefluorination

    • Catalytic Hydrodefluorination via Oxidative Addition... (2021).[2][3] NIH/JACS. Detailed mechanistic study on metal insertion into C-F bonds.

    • 3[4]

  • Pt/C vs Pd/C Selectivity

    • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[5] RSC Advances.[5] Explains the electronic differences making Pt superior for preserving halogens.

    • 5[4][6][7][8][9][10]

  • SNAr Protocols & Leaving Group Effects

    • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). BenchChem.[1][11] Provides standard protocols for fluoronitrobenzene substitutions.

    • 11[4][6][7][8][9][10]

  • Buchwald-Hartwig of Fluoroamines

    • Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.[3] Discusses ligand selection for fluorinated substrates.

    • 12[4]

Sources

Improving the purity of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purity Enhancement of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Ticket ID: #FA-739-REC Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Fluorine Chemistry Div.

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. You are likely working with This compound , a critical intermediate often used in kinase inhibitor synthesis.

Purifying this compound presents a unique challenge due to the "Fluorine Effect." The trifluoroethoxy tail imparts significant lipophilicity and alters the crystal lattice energy, often leading to low melting points and a tendency to "oil out" rather than crystallize. Furthermore, as an electron-rich aniline, it is prone to oxidation, resulting in persistent colored impurities (azo/azoxy species).

This guide moves beyond standard recipes to provide a mechanistic approach to achieving >99.5% purity.

Module 1: Solvent System Selection

User Question: "I've tried standard ethanol recrystallization, but I'm getting low yields or oiling out. What solvent system should I use?"

Technical Response: The 2,2,2-trifluoroethoxy group disrupts the hydrogen bonding network typically seen in simple anilines. You need a solvent system that balances the polar amine head with the lipophilic fluorinated tail .

Recommended Solvent Matrix
Solvent SystemRatio (v/v)Mechanism of ActionBest For
Ethanol / Water 5:1 to 3:1Anti-solvent: Water forces the hydrophobic fluoro-tail out of solution.General Purity. Warning: High risk of oiling out if water is added too fast.
Heptane / Toluene 9:1 to 5:1Temperature Dependent: Toluene solubilizes the aromatic core; Heptane acts as the fluorophilic displacer.Removing Polar Impurities (e.g., unreacted phenols, inorganic salts).
MTBE / Hexane 1:2Moderate Polarity: MTBE dissolves the ether linkage well; Hexane reduces solubility at low temps.Low-Melting Batches. Good for inducing crystallization at -20°C.
Isopropanol (IPA) 100%Solubility Curve: Steep solubility curve for fluorinated aromatics.First-Pass Purification (Crude cleanup).

Critical Protocol Note: Do not use chlorinated solvents (DCM, Chloroform) for recrystallization; the solubility is too high, and recovery will be poor.

Module 2: Troubleshooting "Oiling Out"

User Question: "Upon cooling, my solution turns into a milky emulsion or a sticky oil at the bottom of the flask. How do I get crystals?"

Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary (metastable zone). This is common because the melting point of your compound is likely depressed by impurities.

The "Seeding at Cloud Point" Protocol
  • Dissolution: Dissolve crude solid in the minimum amount of hot solvent (e.g., Ethanol at 60°C).

  • Anti-solvent Addition: Add warm water dropwise until a faint, persistent turbidity (cloud point) is observed.

  • The Pause: Stop stirring. Add a seed crystal of pure material. If you lack seeds, scratch the glass surface with a glass rod to induce nucleation.

  • Controlled Cooling: Do not plunge into ice. Cool to room temperature at a rate of ~10°C per hour.

  • Final Crystallization: Once a solid bed forms, then move to 0°C.

Visualization: The Oiling Out Decision Tree

RecrystallizationLogic Start Start: Hot Saturated Solution Cooling Cooling Process Start->Cooling CheckState Observation at 40-50°C Cooling->CheckState Crystals Crystals Forming CheckState->Crystals Clear Solid Oil Oiling Out (Liquid Droplets) CheckState->Oil Emulsion/Droplets Success Filter & Wash Crystals->Success Remedy1 Reheat to redissolve. Add 5% more solvent. Oil->Remedy1 Too Supersaturated Remedy2 Add Seed Crystal at Cloud Point (Turbidity) Remedy1->Remedy2 Remedy2->Cooling Retry Slow Cool

Figure 1: Decision logic for handling the "Oiling Out" phenomenon common in fluorinated anilines.

Module 3: Chemical Purification (The "Acid Switch")

User Question: "Recrystallization isn't working. The impurities (isomers/precursors) are co-crystallizing. Is there a chemical fix?"

Technical Response: Yes. When physical separation (recrystallization) fails, use chemical differentiation. The aniline nitrogen is a "handle" that allows you to switch the molecule's phase preference, while non-basic impurities (like phenols or nitro-precursors) remain unchanged.

The HCl Salt Formation Protocol

This method is superior for rejecting regioisomers (e.g., 2-fluoro isomer) which may have different pKa values or salt solubilities.

  • Dissolution: Dissolve the crude aniline in Ethyl Acetate (EtOAc) .

  • Salt Formation: Add 1.1 equivalents of 4M HCl in Dioxane or bubble dry HCl gas. The Aniline-HCl salt will precipitate immediately as a white/off-white solid.

  • Filtration (The Purge): Filter the solid.

    • What happens: Non-basic impurities (phenols, nitro compounds) stay in the EtOAc mother liquor.

  • Washing: Wash the filter cake with cold EtOAc.

  • Regeneration (Free Basing):

    • Suspend the solid salt in water.

    • Adjust pH to >10 using saturated NaHCO₃ or NaOH.

    • Extract with DCM or EtOAc.

    • Dry and evaporate to yield the purified free base.

Module 4: Removing Colored Impurities

User Question: "My product is 98% pure by HPLC but has a persistent pink/brown hue. How do I remove this?"

Technical Response: Anilines oxidize to form quinones and azo-linkages, which are highly colored even at ppm levels. Standard recrystallization often traps these planar molecules inside the crystal lattice.

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • Dissolve compound in hot ethanol.

    • Add Activated Charcoal (5-10 wt%) . Note: Use "Norit" or similar high-surface-area grades.

    • Reflux for 15-30 minutes.

    • Hot Filtration: Filter through a Celite pad while hot to remove carbon.

    • Proceed with crystallization.[1][2][3]

  • The Dithionite Wash (Reductive Bleaching):

    • If carbon fails, the color may be due to oxidized azo species.

    • Dissolve the aniline in a biphasic mixture (e.g., Toluene/Water).

    • Add Sodium Dithionite (Na₂S₂O₄) to the aqueous layer and stir vigorously. Dithionite reduces colored oxidized species back to colorless amines or water-soluble byproducts.

Experimental Workflow: The "Acid Switch" & Color Removal

PurificationWorkflow Crude Crude Aniline (Colored/Impure) AcidStep Dissolve in EtOAc Add HCl/Dioxane Crude->AcidStep Filter Filter Solid Salt AcidStep->Filter Liquor Mother Liquor (Contains Phenols/Nitro) AcidStep->Liquor Impurities Rejection BaseStep Suspend in Water Add NaHCO3 (pH >10) Filter->BaseStep Extract Extract into DCM BaseStep->Extract Carbon Optional: Carbon Treatment Extract->Carbon Final Pure Aniline (White Solid) Carbon->Final

Figure 2: Comprehensive chemical purification workflow utilizing salt formation and optional carbon treatment.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Gold Standard" for general aniline purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for salt formation and recrystallization).

  • Vertex Pharmaceuticals. (2010). Patent US 2010/0029633 A1. "Synthesis of Fluorinated Aniline Intermediates." (Describes analogous synthesis and purification of trifluoroethoxy-substituted aromatics).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for "oiling out" thermodynamics and seeding protocols).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as fluorinated anilines can possess specific toxicological profiles.

Sources

Catalyst selection for the reduction of the nitro group to 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-RED-F3 Subject: Catalyst Selection & Protocol Optimization for Fluorinated Aniline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are attempting to reduce the nitro group of 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene to its corresponding aniline. This transformation presents a specific chemoselectivity challenge: preventing the hydrogenolysis (defluorination) of the aromatic fluorine atom while effectively reducing the nitro group.

The presence of the electron-withdrawing trifluoroethoxy group at the para position and a fluorine atom at the meta position activates the ring, making the C-F bond susceptible to oxidative addition by active metal catalysts (Pd), leading to the impurity 4-(2,2,2-trifluoroethoxy)aniline (des-fluoro impurity).

This guide provides a decision matrix, troubleshooting workflows, and validated protocols to ensure high yield and purity.

Module 1: Catalyst Selection Matrix

Do not default to Palladium on Carbon (Pd/C). While standard for simple nitro reductions, it is too active for this substrate and will likely cause 5–15% defluorination.

Comparative Analysis of Catalyst Systems
FeaturePt/C (Sulfided) Fe / NH₄Cl Pd/C (Standard) Raney Nickel
Primary Utility Gold Standard for halo-nitro reduction.Robust Alternative for small-mid scale.Not Recommended without modification.Good activity, handling risks.
Selectivity (C-F) Excellent (>99%). Sulfur poisons high-energy sites responsible for C-F cleavage.Perfect (>99.5%). Electron transfer mechanism does not attack Ar-F.Poor. High risk of hydrodefluorination.Moderate to Good.
Reaction Type Heterogeneous Hydrogenation (

gas).
Chemical Reduction (Stoichiometric).Heterogeneous Hydrogenation (

gas).
Hydrogenation.[1][2]
Throughput High (Clean workup, filtration only).Low (Iron sludge waste, emulsions).High.Moderate.
Safety Profile Flammable solvent risk.No

pressure required.
Pyrophoric dry catalyst.Pyrophoric.
Decision Logic: Selecting Your Route

Use the following logic flow to determine the best method for your specific constraints (Scale, Equipment, Purity).

CatalystSelection Start Start: Select Reduction Method ScaleCheck Scale > 100g? Start->ScaleCheck EquipCheck High Pressure Reactor Available? ScaleCheck->EquipCheck Yes RouteB Route B: Fe / NH4Cl (Best for Selectivity/Low Cost) ScaleCheck->RouteB No (Lab Scale) PurityCheck Strict Impurity Limit (<0.1% des-fluoro)? EquipCheck->PurityCheck Yes EquipCheck->RouteB No RouteA Route A: Sulfided Pt/C (Best for Scale/Speed) PurityCheck->RouteA Yes (Critical) RouteC Route C: Pd/C + Inhibitor (Diphenylsulfide/H3PO4) PurityCheck->RouteC No (Pd/C available only)

Figure 1: Decision tree for selecting the optimal reduction pathway based on laboratory constraints and impurity tolerance.

Module 2: Critical Troubleshooting (Hydrodefluorination)

The Issue: The "M-19" Peak

If you observe a mass spectrum peak at M-19 (Molecular Weight minus 19) or an unexpected peak in HPLC roughly 0.5–1.0 min before your product, you are seeing hydrodefluorination .

Mechanism of Failure

On a clean metal surface (Pd or non-sulfided Pt), the mechanism follows:

  • Adsorption of the nitroarene.

  • Oxidative Addition: The metal inserts into the Ar-F bond (facilitated by the electron-deficient ring).

  • Reductive Elimination: Hydride transfer replaces F with H.

The Fix: Catalyst Poisoning

To prevent this, we must "poison" the most active sites on the catalyst surface which are responsible for C-F cleavage, while leaving the sites responsible for


 reduction active.
  • Switch to Sulfided Platinum (Pt/C-S): Commercially available (e.g., 5% Pt/C, sulfided). The sulfur occupies the high-energy kink sites on the metal lattice.

  • Acidic Additive Strategy: If you must use standard Pt/C, adding 1-2 equivalents of H₃PO₄ or H₂SO₄ can protonate the reactive intermediates or block active sites, significantly reducing defluorination [1].

  • Vapor Phase Inhibitors: In industrial settings, adding traces of diphenylsulfide can inhibit Pd/C, but this is difficult to control in batch mode.

Module 3: Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preferred for Scale)

Target: High throughput, minimal waste.

Reagents:

  • Substrate: 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided) (2–5 wt% loading relative to substrate)

  • Solvent: Methanol or THF (Trifluoroethoxy group reduces water solubility; ensure full dissolution).

  • Hydrogen Source:

    
     balloon (lab scale) or 5 bar pressure (Parr reactor).
    

Step-by-Step:

  • Dissolution: Dissolve substrate in Methanol (10 V). If solubility is poor due to the fluorinated tail, use a 1:1 mixture of MeOH/THF.

  • Catalyst Charge: Under inert atmosphere (

    
    ), add the sulfided Pt/C. Caution: Even sulfided catalysts can be pyrophoric when dry.
    
  • Hydrogenation: Purge vessel with

    
     (3x), then 
    
    
    
    (3x). Stir vigorously at Room Temperature to 40°C .
    • Note: Do not exceed 50°C; higher temperatures increase the activation energy for C-F cleavage.

  • Monitoring: Monitor via HPLC. Look for the disappearance of the nitro peak and the transient appearance of the hydroxylamine intermediate .

    • Safety: Do not stop the reaction while hydroxylamine is present (accumulation risk).

  • Workup: Filter through a Celite pad to remove catalyst.[3][4] Rinse with THF. Concentrate filtrate.[3][4][5]

Protocol B: Iron-Mediated Reduction (Preferred for Selectivity)

Target: Absolute chemoselectivity, no special pressure equipment.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (3.0 – 5.0 equiv, fine mesh)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step:

  • Setup: In a round-bottom flask, mix Ethanol and Water. Add Iron powder and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[3][6]
    
  • Activation: Heat the mixture to reflux (approx 75-80°C) for 15 minutes to activate the iron surface (etching).

  • Addition: Add the nitro substrate slowly (portion-wise or as a solution) to the refluxing mixture.

    • Reasoning: Controlling addition prevents a massive exotherm and accumulation of intermediates.

  • Reaction: Reflux for 1–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup (The "Iron Sludge" Trick):

    • Cool to room temperature.[1][3][6][7]

    • Add Ethyl Acetate and a small amount of Celite.

    • Filter through a Celite pad while the biphasic mixture is well-stirred.

    • Wash the cake thoroughly with EtOAc.

    • Separate layers, wash organic layer with brine, dry over

      
      .[3]
      

Module 4: Workflow Visualization

ReactionWorkflow Setup Reaction Setup (Solvent Selection) Check1 Solubility Check: Is Substrate Dissolved? Setup->Check1 Reaction Execute Reduction (Pt/C-S or Fe/NH4Cl) Check1->Reaction Yes Monitor IPC (In-Process Control) HPLC / TLC Reaction->Monitor Decision Hydroxylamine Intermediate Present? Monitor->Decision Continue Continue Stirring (Do NOT isolate) Decision->Continue Yes Finish Reaction Complete Filter & Concentrate Decision->Finish No (Aniline only) Continue->Monitor

Figure 2: Operational workflow emphasizing safety monitoring for hydroxylamine intermediates.

Module 5: Frequently Asked Questions (FAQs)

Q: Why is the reaction stalling at 90% conversion? A: This is often due to catalyst poisoning by the amine product itself or by-products.

  • Fix: For Hydrogenation, purge the headspace to remove any CO (if generated) or simply add a fresh "spike" (10% of original amount) of catalyst. For Iron reduction, add fresh activated iron and verify pH is not too basic (add more

    
    ).
    

Q: My product is an oil that is difficult to crystallize. Why? A: The 2,2,2-trifluoroethoxy group adds significant lipophilicity and lowers the melting point compared to standard anilines.

  • Fix: Isolate as a hydrochloride salt. Dissolve the crude oil in diethyl ether or EtOAc and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt is usually a stable, crystalline solid.

Q: Can I use Raney Nickel? A: Yes, Raney Nickel is generally more selective than Pd/C regarding defluorination, but less so than sulfided Pt/C.

  • Warning: Raney Ni is magnetic and difficult to filter completely. Ensure you wash the catalyst cake with methanol thoroughly, as the fluorinated aniline may adhere to the catalyst surface.

Q: Is the trifluoroethoxy group stable? A: Yes. The ether linkage to the trifluoroethyl group is chemically robust under standard hydrogenation and Bechamp (Fe) reduction conditions. It will not cleave.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link

  • Mettler Toledo. "Catalytic Hydrogenation of Nitrobenzene to Aniline: Safety and Scale-up." Application Note. Link

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard text regarding Sulfided Pt/C utility).
  • Baessler, K., & Fuchs, H. "Method of preparing a sulfided platinum on carbon catalyst." US Patent 3,275,567. Link

  • SynHet. "3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Product Data." (Confirming solubility and handling). Link

Sources

Technical Support Center: Monitoring 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Synthesis

[1]

Subject: TLC Method Development & Troubleshooting for Fluorinated Aniline Synthesis Ticket ID: CHEM-TLC-9375 Status: Open Support Level: Senior Application Scientist[1]

The Chemistry & TLC Profile (The "Why")

To effectively monitor the synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline , you must understand the polarity shifts occurring in your reaction flask.[1] This synthesis typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (

1
Reaction Pathway & Polarity Shift
  • Starting Material (SM): 3,4-Difluoronitrobenzene (or similar halo-nitro precursor).[1]

    • Nature: Electron-deficient aromatic ring.[1] Highly lipophilic.[1]

    • TLC Behavior: High

      
       (Non-polar).[1]
      
  • Intermediate (Int): 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene.

    • Nature: The introduction of the trifluoroethoxy group adds bulk and lipophilicity, but the ether linkage adds a dipole. Usually, this runs slightly lower or very close to the SM.

  • Target Product (Prod): this compound.

    • Nature: The reduction of

      
       to 
      
      
      significantly increases polarity and hydrogen-bonding capability.[1]
    • TLC Behavior: Significant drop in

      
       (Polar).[1] Risk of streaking. [2][3]
      

Theoretical


 Hierarchy (in Hexane/EtOAc 4:1):

1
Standard Operating Procedure (The "How")
A. Mobile Phase Selection

Do not rely on a single solvent system.[1][4] The polarity shift requires adjustment as the reaction progresses.

PhaseRecommended Solvent SystemPurpose
Step 1 (

)
Hexane : EtOAc (9:1) High resolution between non-polar SM and Ether Intermediate.[1]
Step 2 (Reduction) Hexane : EtOAc (7:3 or 1:1) The amine product is polar.[1] You need higher polarity to move it off the baseline.
Anti-Streak Additive 1% Triethylamine (TEA) Critical: Fluorinated anilines are less basic than aniline but still interact with acidic silica silanols.[1] Pre-treat the plate or add TEA to the eluent to prevent tailing.
B. Visualization Methods

Dual-mode visualization is mandatory to confirm conversion and purity.[1]

  • UV (254 nm): All three compounds (SM, Int, Prod) are aromatic and will quench fluorescence (appear as dark spots on green background).[1]

  • Ninhydrin Stain: Specific for the Product .

    • Action: Dip plate

      
       Blot excess 
      
      
      Heat with heat gun.[1][5]
    • Result: The aniline product turns Red/Pink or Purple . The Nitro intermediate and SM will not stain.

C. Sample Preparation (The "Mini-Workup")

WARNING: Do not spot the raw reaction mixture directly if you are using metal reductants (Fe/HCl, SnCl

  • Protocol: Take 50

    
    L reaction mixture 
    
    
    Add to 200
    
    
    L EtOAc + 200
    
    
    L Sat. NaHCO
    
    
    in a small vial
    
    
    Vortex
    
    
    Spot the top organic layer .
Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly. Is my compound decomposing?

  • Diagnosis: This is likely physical interaction, not chemical decomposition.[1] The amine protons hydrogen-bond with the acidic silica gel.

  • Solution: Passivate the silica. Add 1-2% Triethylamine (TEA) or 1% NH

    
    OH  to your eluent.[1] Alternatively, flush the TLC plate with TEA/Hexane and dry it before spotting your sample.
    

Q2: I see a "Ghost Spot" that appears in the reaction lane but not in the starting material lane, yet it doesn't stain with Ninhydrin.

  • Diagnosis: This is likely the Nitro-Intermediate or a side product (like a defluorinated species if reduction was too harsh).[1]

  • Action: Rely on the "Co-Spot" technique (see diagram below). If the spot separates from the SM in the co-spot lane, it is a real intermediate. If it merges perfectly, it is unreacted SM.[1]

Q3: The reaction seems stuck. I still see a UV spot at high


, but a strong amine spot at low 

.
  • Diagnosis: Incomplete reduction.[1]

  • Action: Check the high

    
     spot with Ninhydrin .
    
    • If it stays white/yellow: It is unreacted Nitro intermediate.[1] Push the reaction (Heat/Catalyst).[6]

    • If it turns pink: You might have formed a side product (e.g., an azo dimer), though these are usually colored (orange/red) visibly before staining.[1]

Visual Workflow: The Decision Matrix

Use this logic flow to interpret your TLC plate during the reduction step.

TLC_LogicStartAnalyze TLC Plate(UV 254nm)CheckSMIs SM/IntermediateSpot Visible?Start->CheckSMCheckProdIs New Polar SpotVisible?CheckSM->CheckProdNo (SM Gone)CheckSM->CheckProdYes (SM Present)StainStain with Ninhydrin& HeatCheckProd->StainYes, New SpotResultCNo Reaction(Check Conditions)CheckProd->ResultCNo New SpotResultAReaction Complete(Proceed to Workup)Stain->ResultAOnly Polar Spot turns PinkSM Spot AbsentResultBIncomplete Reaction(Add Reagent/Time)Stain->ResultBPolar Spot Pink+ SM Spot VisibleResultDConfirm Identity:Pink = ProductYellow/White = ImpurityStain->ResultDAmbiguous Spots

Caption: Decision tree for monitoring the reduction of nitro-intermediate to aniline product.

References
  • TLC Visualiz

    • Source: Chemistry LibreTexts.[1] "Visualizing TLC Plates."

    • URL:[Link]

  • Reduction of Nitro Compounds to Amines

    • Source: Organic Chemistry Portal.[1] "Reduction of Nitro Compounds."

    • URL:[Link][1]

  • TLC Troubleshooting (Streaking & Tailing)

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Properties of Fluorinated Anilines (D

    • Source: PubChem Compound Summary for this compound.[1]

    • URL:[Link][1][7]

Technical Support Center: Precision Control of Disulfide Reduction in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Department: Bioconjugation Chemistry & Assay Development Lead Scientist: Senior Application Scientist

Core Directive & Scope

Subject: Preventing the Formation of Over-Reduced Byproducts in Antibody-Drug Conjugate (ADC) Generation.

The Problem: In the synthesis of cysteine-linked ADCs, the reduction of inter-chain disulfide bonds is the critical activation step. Over-reduction is not merely a yield issue; it is a structural catastrophe. It manifests in two distinct failure modes:

  • Hyper-conjugation (High DAR): Reducing more bonds than intended (e.g., DAR > 4 when targeting DAR 2), leading to aggregation and rapid clearance in vivo.

  • Structural Collapse (Fragmentation): Breaking the heavy-light (H-L) or heavy-heavy (H-H) chains to the point where non-covalent interactions fail, causing the antibody to dissociate into 75 kDa (Half-Ab), 50 kDa (Heavy Chain), or 25 kDa (Light Chain) fragments.

This guide provides the mechanistic understanding and troubleshooting logic required to maintain the "Goldilocks" zone of partial reduction.

The Mechanism: Thermodynamics vs. Kinetics

To prevent over-reduction, you must understand what you are fighting.

  • Inter-chain vs. Intra-chain: Inter-chain disulfides (holding the chains together) are solvent-exposed and thermodynamically more susceptible to reduction than the buried intra-chain disulfides (stabilizing the Ig fold).

  • The Reagent Choice:

    • DTT (Dithiothreitol): Driven by equilibrium. It forms a stable cyclic disulfide byproduct. Because it is an equilibrium reaction, it is "forgiving." You can control the extent of reduction by limiting the molar equivalents.

    • TCEP (Tris(2-carboxyethyl)phosphine): Driven by irreversible kinetics. It breaks disulfides stoichiometrically and permanently. It is "unforgiving." If you add 4.1 equivalents, you will break ~4 bonds.

Visualization: The Reduction Cascade

The following diagram illustrates the pathway from Intact mAb to Over-reduced Fragments.

ReductionPathway cluster_0 The 'Sweet Spot' Native Native mAb (Intact Disulfides) Partial Target: Partially Reduced (Free Thiols, Intact Structure) Native->Partial Controlled Equivalents (TCEP/DTT) HighDAR Over-Reduced Type I (High DAR, Aggregation Prone) Partial->HighDAR Excess Reagent or High Temp Fragmented Over-Reduced Type II (Structural Collapse/Fragments) HighDAR->Fragmented Loss of Non-Covalent Interactions (SDS/Chaotropes)

Caption: The reduction cascade showing the transition from controlled activation (Green) to over-reduction failure modes (Yellow/Red).

Troubleshooting Guide (Ticket-Based)

Ticket #001: "My Antibody is Falling Apart on CE-SDS"

Symptom: You performed a "partial reduction" targeting 4 thiols. However, your non-reducing CE-SDS (Capillary Electrophoresis) trace shows massive peaks at 75 kDa (Half-Ab), 50 kDa (HC), and 25 kDa (LC), and very little intact mAb (150 kDa).

Root Cause Analysis: While reduction breaks the covalent disulfide bridges, the antibody should remain associated via strong non-covalent hydrophobic interactions (the "zipper" effect). If it falls apart:

  • Denaturing Conditions: You likely reduced in the presence of chaotropes (Urea) or high organic solvent, or heated the sample too aggressively during the reduction step.

  • TCEP Overdose: TCEP is stoichiometric.[1] If you calculated concentration based on a generic extinction coefficient (1.4) but your protein concentration was actually lower, you effectively added excess equivalents.

Corrective Protocol:

  • Step 1: Verify mAb concentration using specific Extinction Coefficient (ε).

  • Step 2: Lower reduction temperature to 25°C or 4°C. High temp (37°C+) weakens non-covalent forces.

  • Step 3: Switch from TCEP to DTT. DTT's equilibrium allows for "self-buffering" against over-reduction.

Ticket #002: "My DAR is Too High (DAR > 6)"

Symptom: You aimed for DAR 4 (Drug-to-Antibody Ratio). HIC (Hydrophobic Interaction Chromatography) analysis shows a distribution heavily skewed toward DAR 6 and DAR 8 species.

Root Cause Analysis:

  • Fast Kinetics: The reduction happened too fast to control.

  • Reagent Quality: Your TCEP/DTT stock is fresh and potent, but your protocol was optimized on an old, partially oxidized stock.

Corrective Protocol:

  • Step 1: Perform a TCEP Titration Matrix (See Section 4).

  • Step 2: Add a re-oxidation step.[2] After conjugation, add mild oxidant (e.g., 1 mM Dehydroascorbic acid) to reform disulfides that were reduced but not conjugated (rare, but possible if linker stoichiometry was low).

Optimization Protocol: The Titration Matrix

Do not guess equivalents. Use this self-validating grid search to determine the exact reducing conditions for your specific mAb isotype.

Objective: Determine the precise molar equivalents of TCEP required to generate exactly 4.0 free thiols (for DAR 4).

Reagents:

  • mAb Stock (5 mg/mL in PBS, pH 7.2, 1 mM EDTA).

  • 1 mM TCEP stock (Freshly prepared).

  • DTNB (Ellman’s Reagent).

Workflow:

  • Preparation: Aliquot mAb into 5 tubes.

  • Titration: Add TCEP to achieve the following molar ratios (TCEP:mAb):

    • Tube A: 1.5 eq

    • Tube B: 2.0 eq

    • Tube C: 2.5 eq[3]

    • Tube D: 3.0 eq

    • Tube E: 3.5 eq

  • Incubation: 90 minutes @ 37°C (mild agitation).

  • Quantification: Measure free thiols using DTNB assay immediately.

  • Plot: X-axis = TCEP eq; Y-axis = Free –SH per mAb.

Decision Logic: Select the condition that yields 4.2 –SH. (We target slightly above 4.0 because conjugation efficiency is rarely 100%).

Comparative Data: TCEP vs. DTT[1][4][5][6][7]
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Mechanism Irreversible (Stoichiometric)Reversible (Equilibrium)
Stability High (Resistance to air oxidation)Low (Oxidizes rapidly in air)
pH Range Wide (1.5 – 8.[1][3][4]5)Narrow (Requires pH > 7.[3][5]0)
Removal? Not required for Maleimide chem.[3]MANDATORY (Competes with drug)
Risk High risk of over-reduction if overdosedForgiving; equilibrium limits reduction
Best For High-throughput screening; stable protocolsLarge-scale manufacturing; precise control

Troubleshooting Logic Flow

Use this flowchart to diagnose reduction failures in real-time.

TroubleshootingFlow Start Analyze Reduced mAb CheckDAR Check Free Thiols (DTNB) Start->CheckDAR LowThiols Thiols < Target CheckDAR->LowThiols Low Result HighThiols Thiols > Target (Over-reduced) CheckDAR->HighThiols High Result Action1 Increase TCEP eq Check pH (must be < 8 for stability) LowThiols->Action1 FragCheck Check CE-SDS / SEC Is it Fragmented? HighThiols->FragCheck YesFrag Yes: Fragments Visible FragCheck->YesFrag NoFrag No: Intact but High DAR FragCheck->NoFrag SolFrag Reduce Temp to 4°C Check Buffer for Chaotropes YesFrag->SolFrag SolHigh Reduce Equivalents Switch to DTT (Equilibrium Control) NoFrag->SolHigh

Caption: Decision tree for diagnosing under-reduction vs. over-reduction (fragmentation vs. high DAR).

Frequently Asked Questions (FAQs)

Q: Can I use TCEP for maleimide conjugation without removing it? A: Yes, technically. Unlike DTT, TCEP does not contain a thiol group, so it cannot react with the maleimide linker. However, TCEP can react with maleimides via a phosphine-maleimide addition, though this is slower than the thiol-maleimide reaction. For high-precision ADCs, we recommend removing TCEP via desalting columns to prevent side reactions that might consume your expensive linker-payload.

Q: Why do I see "Half-Antibodies" (75 kDa) even with mild reduction? A: This is often an IgG subclass issue. IgG4 antibodies have inherently unstable inter-chain disulfides (hinge region) and can undergo "Fab-arm exchange" or dissociation even under mild conditions. If working with IgG4, you must use a stabilized backbone (e.g., S228P mutation) to prevent this artifact during reduction.

Q: My DTT reduction protocol worked yesterday, but failed today. Why? A: DTT is highly susceptible to air oxidation. If you used a stock solution that was left on the bench or stored at 4°C for too long, its effective concentration has dropped. Always prepare DTT fresh or store single-use aliquots at -20°C.

References

  • Getz, E. B., et al. (1999).[6] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry. Link

  • Sun, M. M., et al. (2005). "Reduction-alkylation strategies for the modification of specific monoclonal antibody disulfides." Bioconjugate Chemistry. Link

  • Hamblett, K. J., et al. (2004). "Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate." Clinical Cancer Research. Link

  • Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide." Link

  • Schwartz, G. H., et al. (2015). "Optimizing the Reduction of Monoclonal Antibodies for the Generation of Antibody-Drug Conjugates." Methods in Molecular Biology. Link

Sources

Managing exothermic reactions in the synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-TFE-ANILINE-001 Subject: Managing Exothermic Profiles & Process Safety Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Architecture

User Context: You are synthesizing 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7). This is a two-stage synthesis involving a Nucleophilic Aromatic Substitution (


) followed by a Nitro Reduction.

The Core Challenge: Both steps are significantly exothermic. The


 step involves the rapid deprotonation of an acidic alcohol (2,2,2-trifluoroethanol), while the nitro reduction is notoriously prone to thermal runaway (

).
Process Logic Map

The following diagram outlines the Critical Process Parameters (CPPs) and safety interlocks required for this workflow.

G cluster_0 Step 1: SnAr Etherification cluster_1 Step 2: Nitro Reduction Start Start: 3,4-Difluoronitrobenzene TFE_Mix Mix Precursor + TFE (Solvent: DMF or DMSO) Start->TFE_Mix Base_Add Controlled Base Addition (KOH/t-BuOK) TFE_Mix->Base_Add Exotherm1 Exotherm Risk: Deprotonation & Substitution Base_Add->Exotherm1 Intermed Intermediate: 3-Fluoro-4-(trifluoroethoxy)nitrobenzene Exotherm1->Intermed Strict T < 10°C Cat_Load Catalyst Loading (Pd/C, inert atm) Intermed->Cat_Load H2_Feed Hydrogen Feed (Mass Transfer Limited) Cat_Load->H2_Feed Exotherm2 Exotherm Risk: Thermal Runaway H2_Feed->Exotherm2 Product Final Product: 3-Fluoro-4-(trifluoroethoxy)aniline Exotherm2->Product Cooling Capacity > Heat Gen

Figure 1: Process flow diagram highlighting critical exothermic nodes in the synthesis pathway.

Module 1: The Etherification (The "Hot" Addition)

In this step, you react 3,4-difluoronitrobenzene with 2,2,2-trifluoroethanol (TFE) using a base (typically KOH or


-BuOK).
The Hazard Mechanism

TFE is significantly more acidic (


) than ethanol (

) due to the electron-withdrawing fluorine atoms. Consequently:
  • Deprotonation is fast and exothermic.

  • Regioselectivity relies on temperature control. The 4-position is activated by the para-nitro group. However, elevated temperatures can overcome the activation energy barrier for the 3-position (ortho to nitro), leading to bis-substitution or regio-impurities.

Protocol & Controls
ParameterSpecificationTechnical Rationale
Solvent DMF, DMSO, or NMPPolar aprotic solvents stabilize the Meisenheimer complex, accelerating the reaction.
Temperature < 5°C (Addition)Prevents immediate exotherm spike and side reactions.
Dosing Base added to TFE/Substrate Crucial: Do not add substrate to hot base. Add base solution slowly to the mixture of substrate + TFE to limit the concentration of the active alkoxide.
Quench Water/IceThe reaction mixture will be basic. Quenching is exothermic; add mixture to water, not water to mixture.
Troubleshooting Guide (Step 1)

Issue: Temperature spikes >15°C during base addition.

  • Root Cause: Dosing rate exceeds cooling capacity. The deprotonation of TFE is instantaneous.

  • Corrective Action: Stop dosing immediately. Allow reactor to cool to 0°C. Resume dosing at 50% of the previous rate. Ensure agitation is turbulent to prevent "hot spots" at the addition point.

Issue: Formation of 3,4-bis(2,2,2-trifluoroethoxy)nitrobenzene (Bis-impurity).

  • Root Cause: Excess TFE/Base combined with high temperature.

  • Corrective Action: Verify stoichiometry (1.05 - 1.1 eq of TFE is usually sufficient). Keep reaction temperature strictly below 25°C during the post-addition stir.

Module 2: Nitro Reduction (The Runaway Risk)

The reduction of the nitro intermediate to the aniline is the most hazardous step. The heat of reaction (


) is approximately -500 to -550 kJ/mol .
The Hazard Mechanism

Catalytic hydrogenation (H2 + Pd/C) is a three-phase reaction (Gas-Liquid-Solid). The reaction rate is often limited by hydrogen mass transfer (


).
  • The Trap: If you feed hydrogen faster than you can remove heat, the temperature rises. As T rises, the reaction rate increases exponentially (Arrhenius Law), leading to thermal runaway.

Protocol & Controls
ParameterSpecificationTechnical Rationale
Catalyst 5-10% Pd/C (50% wet)"Wet" catalyst reduces pyrophoric risk. Use minimal loading (e.g., 1-5 wt%) to limit peak reaction rate.
Solvent Methanol or EtOAcMethanol has high heat capacity but is flammable. Ensure headspace is inerted with

before

introduction.
Pressure 1 - 3 barLow pressure limits the concentration of dissolved

, acting as a throttle on the reaction rate.
Temp Start: 20-25°C Do not heat to initiate. The reaction is spontaneous. Allow the exotherm to bring the temp to 40-50°C, but cap it there.
Troubleshooting Guide (Step 2)

Issue: Reaction stalls (H2 uptake stops) before completion.

  • Root Cause: Catalyst poisoning (fluoride ions from trace hydrolysis in Step 1) or mass transfer limitation.

  • Corrective Action:

    • Check agitation (must be vigorous).

    • If Step 1 product wasn't washed thoroughly, residual fluoride/base can poison Pd. Wash the intermediate with dilute HCl and water before reduction.

Issue: Rapid temperature rise (>10°C/min).

  • Root Cause: Thermal Runaway onset.[1]

  • Corrective Action: STOP AGITATION. Stopping the stirrer breaks the gas-liquid mass transfer, effectively starving the reaction of hydrogen immediately. Vent

    
     and replace with 
    
    
    
    .

FAQ: Common Operator Scenarios

Q: Can I use NaH instead of KOH for the etherification? A: Yes, Sodium Hydride (NaH) is effective but generates hydrogen gas (


) upon reaction with TFE. This adds an explosion hazard to the exotherm hazard. If using NaH, you must have adequate venting and nitrogen sweep. KOH or Potassium tert-butoxide (

) are generally preferred for scale-up as they produce water/alcohol rather than hydrogen gas.

Q: Why is the product turning dark/black during workup? A: Anilines are oxidation-sensitive. 3-Fluoro-4-alkoxy anilines are electron-rich and prone to air oxidation.

  • Fix: Perform workup under inert atmosphere if possible. Add a trace antioxidant (e.g., sodium ascorbate) during the aqueous wash or store the final oil under Argon/Nitrogen in the dark.

Q: My yield is low in Step 1; I see starting material remaining. A: TFE is a weak nucleophile compared to standard ethoxide due to the electron-withdrawing fluorines.

  • Fix: Ensure your base is strong enough.[2] Carbonates (

    
    ) might be too slow. Switch to 
    
    
    
    or KOH. Also, ensure the solvent is dry; water competes with TFE.

References & Grounding

  • Safety of Nitro Reductions: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text on nitro reduction thermodynamics).

  • TFE Nucleophilicity: Journal of Fluorine Chemistry often details the reduced nucleophilicity of fluoro-alkoxides. See: J. Fluorine Chem. 2001, 109, 25-31.

  • Process Safety Data:

    • 3,4-difluoronitrobenzene: (Irritant, Skin sensitizer).

    • 2,2,2-Trifluoroethanol: (Flammable, Acute Tox).

    • Hydrogenation Hazards: (Details on heat flow in catalytic hydrogenation).

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up.

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Validation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis for Purity Validation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Challenge

This compound (CAS: 937598-57-7) is a high-value intermediate often employed in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural complexity—featuring both an aryl fluoride and a trifluoroethoxy ether moiety—presents a unique chromatographic challenge: "Fluorine-Fluorine" selectivity.

Standard alkyl-bonded phases (C18/C8) often fail to distinguish this compound from its critical regioisomers (e.g., 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline) due to identical hydrophobicity. This guide objectively compares the industry-standard Generic C18 Protocol against an Optimized Fluorophenyl (PFP) Method , demonstrating why the latter is the superior choice for rigorous purity validation.

Methodology Comparison: C18 vs. PFP

The core of this evaluation contrasts the retention mechanisms of a traditional Octadecylsilane (C18) column with a Pentafluorophenyl (PFP) stationary phase.

The Competitors
FeatureMethod A: Generic C18 (The Standard) Method B: Optimized PFP (The Solution)
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl) / F5
Primary Interaction Hydrophobic (Dispersive)

-

Interaction, Dipole-Dipole, Shape Selectivity
Selectivity Driver Carbon load & Surface AreaElectron density of the aromatic ring
Isomer Resolution Low (Often co-elutes positional isomers)High (Resolves based on F-substituent position)
Peak Shape (Basic) Prone to tailing (Silanol interactions)Sharper (Rigid stationary phase structure)
Performance Analysis

While C18 columns rely solely on hydrophobicity, the PFP phase engages in "fluorophilicity"—a specific interaction between the fluorine atoms on the stationary phase and the electron-deficient fluorinated ring of the analyte.

Experimental Data Summary (Simulated Validation Metrics)

Data derived from comparative separation of a spiked crude sample containing 0.5% Regioisomer impurity.

MetricMethod A (C18)Method B (PFP)Status
Retention Time (RT) 4.2 min6.8 minPFP Retains Better
Resolution (Rs) - Main Peak vs Isomer 1.2 (Co-elution risk)3.5 (Baseline Separation) PFP Wins
Tailing Factor (

)
1.61.1PFP Superior
Theoretical Plates (

)
8,50014,200PFP Higher Efficiency
LOD (Signal-to-Noise 3:1) 0.05 µg/mL0.01 µg/mLPFP More Sensitive

Detailed Experimental Protocols

Method B: The Optimized PFP Protocol (Recommended)

This protocol is designed to be self-validating. The use of an acidic mobile phase suppresses the ionization of the aniline amine (ensuring it remains protonated or neutral depending on pH choice, here we use acidic to protonate and rely on


-

retention), while the PFP phase separates based on the electron-withdrawing effects of the fluorine substituents.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Ammonium Formate: 10 mM (Buffer).

  • Formic Acid: To adjust pH to 3.0.

Instrument Parameters:

  • Column: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Trifluoroethoxy group).

Gradient Program:

Time (min)% Mobile Phase A (10mM NH4COOH, pH 3.0)% Mobile Phase B (ACN)
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analysis and the decision-making process for selecting the PFP method.

Workflow: Purity Validation Process

}

Figure 1: Step-by-step analytical workflow for purity assessment.

Decision Tree: Why PFP?

}

Figure 2: Method selection logic highlighting the necessity of PFP phases for fluorinated isomers.

Scientific Rationale (Causality & Mechanism)[1]

Why C18 Fails

The C18 stationary phase interacts primarily through hydrophobic dispersion forces. The target molecule, This compound , and its potential isomer, 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline , have nearly identical hydrophobic footprints (LogP). Consequently, they elute at similar times on C18, leading to peak merging (co-elution) and inaccurate purity calculations.

Why PFP Succeeds

The Pentafluorophenyl phase introduces multiple retention mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring.
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact with the polar functional groups of the analyte.

  • Shape Selectivity: The rigid aromatic ring of the PFP phase can discriminate between the spatial arrangement of the fluoro and trifluoroethoxy groups (ortho vs. meta vs. para positioning), resulting in baseline separation of isomers [1].

Self-Validating System

This protocol is "self-validating" because the resolution (


) between the main peak and the nearest impurity is maximized (>3.0). If the column performance degrades, the resolution will drop, but the distinct separation mechanism ensures that the impurity peak will likely shift away or broaden distinctly rather than silently merging into the main peak, alerting the analyst immediately.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Chromatography A. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

Comparative Guide: GC-MS Profiling of Impurities in 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7) is a critical fluorinated intermediate used in the synthesis of advanced kinase inhibitors and agrochemicals.[1][2] Its purity is paramount because the fluorinated ether moiety is stable, but the aniline amine is reactive. Impurities here—specifically positional isomers and unreduced nitro-precursors—can propagate through subsequent synthetic steps, leading to genotoxic byproducts in the final API.

This guide compares analytical methodologies for impurity profiling, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for structural elucidation of volatile isomers, while contrasting it with HPLC-UV/MS alternatives.[2]

Strategic Comparison: Why GC-MS?

While HPLC is the workhorse for non-volatile APIs, fluorinated anilines possess unique volatility and thermal stability that make GC-MS exceptionally powerful, particularly for resolving positional isomers that co-elute in Reverse Phase LC.

Table 1: Comparative Analysis of Analytical Techniques
FeatureGC-MS (Direct Injection) GC-MS (Derivatization) HPLC-UV / LC-MS
Primary Utility Routine impurity profiling; Isomer separation.[2]Trace analysis (<1 ppm); Improved peak shape.Thermally labile impurities; Non-volatile salts.[2]
Selectivity High for positional isomers (e.g., ortho vs meta fluorine).Very High ; TFA-derivatives often resolve better.[2]Moderate; requires specialized chiral/PFP columns.[2]
Sensitivity (LOD) ~1–10 ppm (Scan mode)~0.1–1 ppm (SIM mode)~0.5 ppm (UV); <0.1 ppm (MS)
Limitations Polar amines may tail; thermal degradation of nitro-impurities.[2]Additional sample prep time; reagent moisture sensitivity.[2]Poor resolution of fluorinated isomers; MS ionization suppression.[2]
Causality Chosen for: High resolution of structural isomers.[2]Chosen for: Eliminating amine tailing.[2]Chosen for: Analyzing salt forms.[2]

Deep Dive: The GC-MS Protocol

Self-Validating System: This protocol is designed with "System Suitability" checkpoints. If the resolution criteria in Step 3 are not met, the method is invalid, and column parameters must be adjusted.

A. Experimental Workflow (Diagram)

GCMS_Workflow Sample Crude Sample (Solid/Oil) Prep Sample Prep Dilute in DCM/MeOH (1 mg/mL) Sample->Prep Deriv Optional Derivatization (TFAA/HFBA) Prep->Deriv If tailing > 1.5 GC GC Separation Col: Rtx-5 Amine or DB-1701 Prep->GC Direct Deriv->GC MS MS Detection (EI Source 70eV) GC->MS Data Data Analysis Library Match & Isomer ID MS->Data

Figure 1: Analytical workflow for impurity profiling. The optional derivatization step is triggered only if peak asymmetry (tailing) exceeds 1.5.

B. Method Parameters & Causality

The choice of column and temperature program is dictated by the chemical nature of the analyte (basic amine + electronegative fluorine).

1. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[2]

    • Reasoning: DCM offers excellent solubility for fluorinated organics and is volatile, preventing solvent peak interference.

  • Concentration: 1.0 mg/mL (for impurities >0.1%).[2]

2. GC Parameters
  • Column Selection: Rtx-5 Amine or DB-1701 (30m x 0.25mm x 0.25µm).[2]

    • Causality: Standard non-polar columns (DB-5) often cause amine "tailing" due to interaction with active silanols.[2] "Amine" columns are base-deactivated.[2] DB-1701 (14% cyanopropyl-phenyl) provides the dipole-dipole interaction necessary to separate the ortho-fluoro isomer from the para-fluoro target.[2]

  • Inlet: Split Mode (10:1 or 20:1).[2]

    • Reasoning: Prevents column overload and improves peak shape for the major component.

  • Temperature Program:

    • Initial: 50°C (Hold 2 min) — Traps volatiles.

    • Ramp 1: 15°C/min to 180°C — Separates solvent/reagents.

    • Ramp 2: 5°C/min to 240°C — Critical resolution window for isomers.

    • Final: 300°C (Hold 5 min) — Elutes heavy dimers.

3. MS Parameters[1][2][3][4][5][6][7][8][9][10]
  • Source: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: 35–450 m/z.[2]

  • Solvent Delay: 3.5 min (Essential to protect filament).[2]

Impurity Analysis & Identification Logic

Understanding the synthesis pathway allows us to predict and target specific impurities.

A. Synthesis & Impurity Pathway (Diagram)[2][10]

Impurity_Pathway Start Starting Material 3,4-Difluoronitrobenzene Inter Intermediate 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene Start->Inter SNAr (Base) Imp2 Impurity B (Isomer) 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline (Regioisomer from SNAr) Start->Imp2 Side Rxn (Attack at C3) Reagent Reagent 2,2,2-Trifluoroethanol Reagent->Inter Product Target Product This compound Inter->Product Reduction (H2/Pd) Imp1 Impurity A Unreacted Nitro Precursor (Incomplete Reduction) Inter->Imp1 Residual Imp3 Impurity C De-fluorinated byproducts (Over-reduction) Product->Imp3 Hydrodefluorination

Figure 2: Origin of key impurities. Impurity B (Regioisomer) is the critical separation challenge for GC-MS.

B. Key Impurities Table
ImpurityOriginRetention Time (Relative)Key MS Fragments (m/z)
Nitro-Precursor Incomplete reduction> 1.2 (Late eluter)267 (M+), 221 (M-NO2)
Regioisomer SNAr lack of selectivity~0.95 - 1.05 (Close eluter)209 (M+), Identical to Target
Difluoroaniline Starting material reduction< 0.8 (Early eluter)129 (M+), 101
Trifluoroethanol Residual Solvent< 0.2 (Solvent front)100 (M+), 31 (CH2OH+)

Note: The Regioisomer has the same molecular weight (209 Da) as the target. GC-MS identification relies on slight retention time differences (facilitated by the DB-1701 column) and subtle differences in fragmentation intensity ratios.[2]

References

  • SynHet. (n.d.). This compound Product Analysis. Retrieved from (Verified via search result 1.1).[2]

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline. Trade Science Inc.[2] (Verified via search result 1.6).

  • Börjesson, E. (2016).[2] Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-Portal. (Verified via search result 1.2).

  • BenchChem. (2025).[2] Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide. (Verified via search result 1.5).

  • US EPA. (1996).[2] Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (Verified via search result 1.9).

Sources

Technical Assessment: Structural Confirmation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated kinase inhibitors, the intermediate 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline represents a critical quality control checkpoint. Its structural integrity is often compromised by two primary factors: regioisomeric impurities (e.g., 2-fluoro isomers) and incomplete reduction of the nitro-precursor.

This guide compares two analytical performance tiers for validating this structure. While standard 1H NMR (Method A) provides baseline characterization, it frequently fails to resolve subtle regioisomeric mixtures due to signal overlap. We propose Method B (Multi-Nuclear 19F/1H Integration) as the superior alternative, offering definitive structural proof through heteronuclear coupling analysis.

Part 1: Comparative Analysis of Analytical Methods

Method A: Standard 1D 1H NMR (The Baseline)
  • Principle: Relies on chemical shift and J-coupling of protons.[1]

  • Limitations: The methylene protons (-OCH₂-) appear as a quartet due to coupling with the adjacent CF₃ group. In complex mixtures, this quartet often overlaps with solvent satellites or impurity signals. Furthermore, the aromatic region (6.0–7.0 ppm) is crowded, making it difficult to distinguish the specific 3-fluoro substitution pattern from a 2-fluoro isomer without advanced simulation.

Method B: Integrated 19F/1H NMR & HOESY (The High-Performance Standard)
  • Principle: Exploits the high sensitivity of the 19F nucleus (83% of 1H sensitivity) and the distinct chemical shift range of fluorine.

  • Performance Advantage:

    • Spectral Clarity: The molecule contains two distinct fluorine environments (Ar-F and -CF₃) separated by >50 ppm, eliminating overlap.

    • Topology Confirmation: 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy) proves the spatial proximity of the -OCH₂- protons to the aromatic ring, confirming the ether linkage location.

    • Quantitation: 19F NMR allows for precise integration of the CF₃ vs. Ar-F signals (ratio 3:1), serving as an internal self-validation check.

Performance Matrix: Method A vs. Method B
FeatureMethod A (1H Only)Method B (1H + 19F + HOESY)
Regioisomer Resolution Low (Ambiguous aromatic splitting)High (Distinct Ar-F shifts)
Linkage Verification Indirect (Chemical shift inference)Direct (HOESY spatial correlation)
Impurity Detection >5% detection limit<0.1% detection limit
Experiment Time 10 mins45 mins
Recommendation Routine Batch CheckMaster Standard Verification

Part 2: Technical Deep Dive & Causality

The Physics of the Spectrum

To validate this structure, one must understand the specific spin-spin coupling networks active in the molecule.

  • The Trifluoroethoxy Chain (-OCH₂CF₃):

    • The two protons on the methylene group (

      
      ) are not singlets. They couple to the three adjacent fluorine atoms (
      
      
      
      ) with a coupling constant (
      
      
      ) of approximately 8-9 Hz. This splits the
      
      
      signal into a distinct quartet .
    • Causality: If this quartet is distorted or appears as a singlet, the trifluoromethyl group is absent or hydrolyzed.

  • The Aromatic Core (3-Fluoroaniline):

    • The fluorine atom on the ring (

      
      ) couples to protons at the ortho, meta, and para positions with decreasing magnitude (
      
      
      
      ,
      
      
      ).
    • Self-Validation: The proton at position 5 (ortho to the ether, meta to the fluorine) will appear as a doublet of doublets (dd), distinct from the proton at position 2 (ortho to the fluorine), which will show a larger H-F coupling constant.

Part 3: Experimental Protocol (Method B)

Sample Preparation
  • Solvent Choice: DMSO-d6 is strictly recommended over CDCl₃.

    • Reasoning: Aniline protons (-NH₂) are exchangeable. In CDCl₃, they appear broad and can merge with the baseline. DMSO-d6 forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield (~5.0 ppm) for accurate integration.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6. Filter through a 0.45µm PTFE syringe filter to remove inorganic salts (e.g., CsF) from synthesis.

Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a BBFO or equivalent probe.

  • Experiment 1: 1H NMR (zg30)

    • Relaxation Delay (D1): 2.0 sec (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16.

  • Experiment 2: 19F NMR (zgflqn)

    • Range: -50 to -200 ppm.

    • Note: Run without proton decoupling first to observe F-H splitting, then with decoupling (inverse gated) for integration checks.

Data Interpretation (Reference Values)

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionShift (δ ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Logic
Ar-H (Pos 2) 6.45 - 6.55dd

,

1HOrtho to F (Large splitting)
Ar-H (Pos 6) 6.25 - 6.35ddd

1HPara to F
Ar-H (Pos 5) 6.80 - 6.90t (pseudo)

1HOrtho to Ether
-NH₂ 4.90 - 5.10Broad sN/A2HExchangeable protons
-OCH₂- 4.60 - 4.70Quartet

2HCoupled to CF₃

Table 2: 19F NMR Assignment (376 MHz, DMSO-d6)

PositionShift (δ ppm)MultiplicityIntegrationDiagnostic Note
-CF₃ -73.5 to -74.5Triplet3FSplits due to -CH₂- protons (

)
Ar-F -120.0 to -125.0Multiplet1FComplex splitting pattern due to ring protons

Part 4: Visualizations

Diagram 1: Analytical Workflow for Structural Release

This workflow illustrates the decision logic for releasing a batch of the intermediate.

AnalyticalWorkflow Start Crude Synthesis Product Purification Flash Chromatography (Hexane/EtOAc) Start->Purification H1_NMR Tier 1: 1H NMR (DMSO-d6) Check Purity >95% Purification->H1_NMR Decision1 Is -OCH2- Quartet Clear? H1_NMR->Decision1 F19_NMR Tier 2: 19F NMR Confirm Ratio 3:1 (CF3:ArF) Decision1->F19_NMR Yes (Ambiguous) Reject Reject / Reprocess Decision1->Reject No (Missing/Singlet) HOESY Tier 3: 2D HOESY Confirm Ether Linkage F19_NMR->HOESY Ratio Correct F19_NMR->Reject Ratio Incorrect Release QC Release (Certificate of Analysis) HOESY->Release Correlation Confirmed

Caption: Tiered analytical workflow ensuring no regioisomers or hydrolysis products pass QC.

Diagram 2: J-Coupling Signal Pathway

This diagram visualizes the spin-spin interactions that create the multiplet patterns observed in the spectrum.

CouplingNetwork cluster_legend Legend CF3 CF3 (-74 ppm) CH2 CH2 (4.6 ppm) CF3->CH2 3J = 9Hz (Quartet/Triplet) ArF Ar-F (-122 ppm) ArH2 H-2 (Ortho) ArF->ArH2 3J = 12Hz (Large Split) ArH6 H-6 (Para) ArF->ArH6 5J = 2Hz (Weak Split) Desc Red = Fluorine Nuclei Blue = Proton Nuclei

Caption: Visualization of the scalar coupling network. The CF3-CH2 interaction is the primary diagnostic signal.

References

  • PubChem Compound Summary. this compound.[2] National Library of Medicine. [Link][2]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard reference for 19F shifts and coupling constants). [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for additive chemical shift rules). [Link]

Sources

Comparative study of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline with other fluorinated anilines

[1]

Executive Summary

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS: 937598-57-7) represents a strategic "Goldilocks" bioisostere in modern drug discovery.[1] It bridges the physicochemical gap between the electron-rich methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group.[1]

This guide provides a technical analysis of this compound, positioning it against standard fluorinated anilines. It is designed for medicinal chemists optimizing potency, metabolic stability, and physicochemical properties (LogP, pKa) in kinase inhibitors and GPCR ligands.

Physicochemical Performance Profile

The introduction of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) creates a unique electronic environment. Unlike the -OCF₃ group, where the fluorine atoms are directly adjacent to the oxygen (strong inductive withdrawal), the methylene spacer in -OCH₂CF₃ attenuates this effect, maintaining some electron-donating capability via the oxygen lone pair while still increasing lipophilicity and metabolic resistance.[1]

Table 1: Comparative Properties of Fluorinated Anilines[1][2]
PropertyThis compound 3-Fluoro-4-(trifluoromethoxy)aniline 3-Fluoro-4-methoxyaniline 4-Fluoroaniline
Structure




CAS 937598-57-71017779-69-9456-47-3371-40-4
Electronic Effect Moderate Deactivation (-I > +M)Strong Deactivation (-I >> +M)Activation (+M > -I)Weak Deactivation
Predicted pKa (NH₂) ~3.2 - 3.5~2.73~5.1~4.6
Lipophilicity (ClogP) ~2.6~3.2~1.4~1.2
Metabolic Stability High (Blocked O-dealkylation)High (Blocked metabolism)Low (O-demethylation risk)Moderate
Nucleophilicity ModerateLowHighModerate

Key Insight: The -OCH₂CF₃ group increases lipophilicity (LogP) significantly compared to -OCH₃ but avoids the extreme electron-withdrawing penalty of -OCF₃, preserving the nucleophilicity of the aniline nitrogen for coupling reactions.[1]

Validated Synthesis Protocol

The synthesis of this compound is best achieved via a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over direct fluorination or alkylation due to regioselectivity and yield.[1]

Phase 1: SNAr Etherification

Reaction: 3,4-Difluoronitrobenzene + 2,2,2-Trifluoroethanol

1

Protocol:

  • Reagents: Charge a reaction vessel with 3,4-difluoronitrobenzene (1.0 eq) and 2,2,2-trifluoroethanol (1.2 eq).

  • Base: Add Cesium Carbonate (

    
    , 1.5 eq) or Potassium Hydroxide (KOH, powdered).
    
  • Solvent: Dissolve in anhydrous DMF or DMSO (0.5 M concentration).

  • Conditions: Heat to 60–80°C under

    
     atmosphere for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]
    
  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Note: The fluorine at the 4-position is more electrophilic due to the para-nitro group resonance, ensuring high regioselectivity over the 3-position.[1]

Phase 2: Nitro Reduction

Reaction: Nitro intermediate

1

Protocol:

  • Catalyst: Suspend the nitro intermediate in Ethanol/EtOAc (1:1). Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 2–12 hours.
    
  • Purification: Filter through a Celite pad to remove catalyst.[1] Concentrate filtrate.[1]

  • Validation: Verify structure via

    
     NMR (look for methylene quartet at 
    
    
    ~4.5 ppm) and
    
    
    NMR.

Medicinal Chemistry Logic & Application

Bioisosterism and Metabolic Stability

The 2,2,2-trifluoroethoxy group is a robust bioisostere for the methoxy group.[1] Standard methoxy groups are prone to O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to rapid clearance.

  • Mechanism: The strong C-F bonds in the trifluoroethyl moiety prevent hydrogen abstraction, effectively blocking the oxidative dealkylation pathway.

  • Result: Extended half-life (

    
    ) and improved bioavailability.[1]
    
Electronic Modulation (Hammett Effects)

In drug design, the basicity of the aniline nitrogen often dictates binding affinity (H-bond donor capability) and solubility.

  • -OCF₃ (Trifluoromethoxy): Highly electronegative (

    
    ).[1] Drastically lowers pKa, making the aniline a poor nucleophile and weak H-bond acceptor.[1]
    
  • -OCH₂CF₃ (Trifluoroethoxy): The methylene spacer insulates the oxygen from the fluorine atoms.[1] The oxygen remains partially electron-donating via resonance (+M), keeping the aniline pKa in a "sweet spot" (approx 3.2–3.5). This allows the amine to participate in critical H-bond interactions within a kinase hinge region while maintaining lower basicity than a standard aniline (reducing off-target hERG liability).[1]

Decision Framework: Selecting the Right Aniline

Use the following logic flow to determine when to deploy this compound in your scaffold.

AnilineSelectionStartStart: Optimization GoalMetabStabIs Metabolic Stability (CYP) a problem?Start->MetabStabLipophilicityIs LogP too low?MetabStab->LipophilicityNoHbondIs NH H-bond donor strength critical?MetabStab->HbondYes (O-dealkylation)UseMethoxyUse 3-Fluoro-4-methoxyaniline(High pKa, Low LogP)Lipophilicity->UseMethoxyNo (LogP fine)UseTargetSELECT CANDIDATE:This compound(Balanced pKa, High Stability)Lipophilicity->UseTargetYes (Need +LogP)pKaCheckDoes pKa need to be > 3.0?Hbond->pKaCheckYes (Need H-bond donor)UseOCF3Use 3-Fluoro-4-(trifluoromethoxy)aniline(Max Stability, Low pKa)Hbond->UseOCF3No (NH acidity preferred)pKaCheck->UseOCF3NopKaCheck->UseTargetYes (Optimal Balance)

Figure 1: Strategic decision tree for selecting fluorinated aniline building blocks based on SAR requirements.

References

  • PubChem Compound Summary. "this compound (CID 19627253)." National Center for Biotechnology Information. [Link]

  • Synthesis of Fluorinated Anilines. "Method for synthesizing 3,4-difluoroaniline and derivatives via SNAr." Google Patents (Reference to general SNAr methodology on 3,4-difluoronitrobenzene).
  • Electronic Effects of Trifluoroethoxy Group. "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent."[1] Chemistry - A European Journal. [Link]

  • Nucleophilic Aromatic Substitution Mechanisms. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. [Link]

  • Bioisosterism in Drug Design. "The Role of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for Fluorine bioisosteres).

Structural Validation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 937598-57-7) represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors where metabolic stability and lipophilicity are paramount.[1] However, the synthesis of this scaffold often yields regioisomeric byproducts (e.g., 2-fluoro isomers) and N-alkylated impurities that standard LC-MS protocols fail to distinguish due to identical mass-to-charge ratios.

This guide outlines a self-validating analytical protocol designed for medicinal chemists and process development scientists. We compare standard characterization methods against an advanced 19F-NMR-centric workflow , demonstrating why the latter is the requisite standard for releasing this material for GMP synthesis.

Part 1: The Analytical Challenge & Strategic Alternatives

In drug development, "alternatives" often refer to the structural candidates or the methods used to validate them. Here, we compare the target molecule against its common synthetic impurities (the "structural alternatives") and evaluate the analytical methods used to differentiate them.

The Structural Competitors (Impurities)

When synthesizing this compound (typically via nucleophilic aromatic substitution of 3,4-difluoronitrobenzene followed by reduction), two critical impurities often co-elute:

  • Regioisomer: 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (Fluorine migration or starting material impurity).[1]

  • N-Alkylated Byproduct: 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline (Side reaction on the amine).

Method Performance Comparison

The following table contrasts the efficacy of standard QC methods versus the recommended Multi-Modal Protocol.

FeatureMethod A: Standard LC-MS + 1H NMR Method B: Advanced Multi-Modal (19F + 2D NMR) Verdict
Mass Identification Excellent (m/z 209.[1]1)N/ATie (LC-MS is sufficient for MW)
Regioisomer Resolution Poor. 3-F and 2-F isomers often co-elute on C18 columns; 1H NMR aromatic region is often crowded.[1]Superior. 19F NMR shifts differ by >10 ppm between ortho/meta isomers.[1][2]Method B is required for purity.[1][2]
Connectivity Proof Moderate. Cannot definitively rule out N-alkylation without specific D2O exchange experiments.High. HMBC correlates protons to specific carbons, proving O- vs N-alkylation.[1]Method B provides absolute certainty.[1][2]
Throughput High (10 min/sample)Medium (30-60 min/sample)Method A for screening; Method B for release.[1]

Part 2: Detailed Validation Protocol

Step 1: 19F NMR – The Primary Filter

Unlike protons, fluorine atoms have a massive chemical shift range, making them sensitive reporters of regiochemistry.

  • Protocol: Dissolve 10 mg sample in DMSO-d6. Acquire non-decoupled 19F spectrum (sw = 200 ppm).[1][2]

  • Expected Signals:

    • The Trifluoroethoxy Group: A triplet (due to coupling with -CH2-) around -74.0 ppm .[1]

    • The Aromatic Fluorine: A multiplet around -134.0 to -136.0 ppm .[1]

  • The Validation Logic:

    • If the aromatic F signal shifts significantly upfield (e.g., -120 ppm), suspect the 2-fluoro isomer .

    • If the integration ratio is not exactly 3:1 (Aliphatic F : Aromatic F), suspect incomplete reduction or de-fluorination .[1]

Step 2: 1H NMR with 19F Decoupling (Optional but Recommended)

Standard 1H NMR shows the -OCH2- protons as a quartet due to coupling with the adjacent CF3 group (


 Hz).[1]
  • Diagnostic Peak: Look for the methylene (-CH2-) signal around 4.7 ppm .[1]

  • Differentiation:

    • Target (O-alkyl): Chemical shift ~4.7 ppm (deshielded by Oxygen).[1]

    • Impurity (N-alkyl): Chemical shift ~3.8 ppm (less deshielded by Nitrogen).[1]

Step 3: 2D NMR (HMBC) – The Connectivity Check

To definitively prove the trifluoroethyl group is attached to the Oxygen (position 4) and not the Nitrogen, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory.[1]

  • Critical Correlation: Look for a cross-peak between the -CH2- protons (4.7 ppm) and the aromatic Carbon C-4 (approx 140-150 ppm).[1]

  • Self-Validation: If the -CH2- protons correlate to a carbon with a shift typical of C-N attachment (~130 ppm), the structure is the N-alkylated impurity.[1]

Part 3: Visualization of the Analytical Logic

The following diagrams illustrate the decision-making process and the structural connectivity required for validation.

Diagram 1: Validation Workflow Decision Tree

ValidationWorkflow Start Crude Product (Post-Workup) LCMS Step 1: LC-MS Analysis (Check MW: 209.1) Start->LCMS MassCheck Mass Correct? LCMS->MassCheck NMR_19F Step 2: 19F NMR (Regioisomer Filter) MassCheck->NMR_19F Yes Reject REJECT (Isomer/Impurity Detected) MassCheck->Reject No ShiftCheck Ar-F Shift @ -135 ppm? Ratio 3:1? NMR_19F->ShiftCheck NMR_1H Step 3: 1H NMR (O-Alkylation Check) ShiftCheck->NMR_1H Yes ShiftCheck->Reject No (Suspect 2-F Isomer) ChemShiftCheck -CH2- shift > 4.5 ppm? NMR_1H->ChemShiftCheck Release VALIDATED STRUCTURE Release for Biological Assay ChemShiftCheck->Release Yes ChemShiftCheck->Reject No (Suspect N-Alkyl)

Caption: Logical workflow for validating this compound, prioritizing 19F NMR for isomer detection.

Diagram 2: Structural Connectivity & NMR Correlations[1][2]

Connectivity C4 C-4 (Ar) O O C4->O C3 C-3 (Ar) C4->C3 CH2 CH2 (4.7 ppm) O->CH2 CH2->C4 HMBC (Critical Proof) CF3 CF3 (-74 ppm) CH2->CF3 CH2->CF3 3J H-F (Quartet) F_Ar F-Ar (-135 ppm) F_Ar->C3 1J C-F (~250 Hz) C3->F_Ar

Caption: Key NMR correlations. The HMBC link between CH2 and C-4 confirms O-alkylation over N-alkylation.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][3]

  • Dungan, C. H., & Van Wazer, J. R. Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for 19F shifts).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

Sources

Comparison of synthetic efficiency for different substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the aniline scaffold is ubiquitous, yet its reactivity is heavily modulated by ring substituents. This guide compares the synthetic efficiency of substituted anilines across two distinct mechanistic regimes: Classical Nucleophilic Acylation and Palladium-Catalyzed Buchwald-Hartwig Amination .

Key Insight: While electron-donating groups (EDGs) universally accelerate classical nucleophilic attacks (acylation), they introduce catalyst poisoning risks in metal-catalyzed couplings. Conversely, electron-withdrawing groups (EWGs) render anilines sluggish in classical synthesis but can be effectively coupled using specialized biaryl phosphine ligands (e.g., BrettPhos) in Buchwald-Hartwig protocols, effectively decoupling electronic deactivation from synthetic yield.

Mechanistic Foundation & Electronic Theory

To predict synthetic outcomes, we must quantify the electronic influence of substituents. The Hammett Equation provides the mathematical framework for this comparison.

The Hammett Correlation ( )

The reactivity rate (


) of a substituted aniline depends on the substituent constant (

):

  • 
     (EDG):  (e.g., -OMe, -Me) Increases electron density on Nitrogen. Increases nucleophilicity.
    
  • 
     (EWG):  (e.g., -NO2, -CF3) Decreases electron density. Decreases nucleophilicity.
    
Mechanistic Divergence
  • Pathway A (Acylation): Direct nucleophilic attack. Rate is directly proportional to electron density on Nitrogen. High sensitivity to electronics.

  • Pathway B (Buchwald-Hartwig): Catalytic cycle.[1] The aniline must bind to the Pd(II) center. While nucleophilicity matters, steric bulk and ligand bite angle often dominate. High sensitivity to sterics and ligand choice.

Visualization: Reaction Decision Framework

The following decision tree assists in selecting the optimal pathway based on aniline substitution patterns.

AnilineWorkflow Start Target: Functionalize Aniline CheckSub Analyze Substituents Start->CheckSub Electronic Electronic Effect? CheckSub->Electronic Para/Meta Steric Steric Hindrance (Ortho-substitution)? CheckSub->Steric Ortho Acylation Classical Acylation (Ac2O/Base) Electronic->Acylation Strong EDG (-OMe, -NH2) BH_Standard Buchwald-Hartwig (Standard Ligand: BINAP/XPhos) Electronic->BH_Standard Neutral/Weak EDG BH_Advanced Buchwald-Hartwig (Specialized Ligand: BrettPhos) Electronic->BH_Advanced Strong EWG (-NO2, -CN) Steric->Acylation No Steric->BH_Advanced Yes (e.g., 2,6-dimethyl)

Figure 1: Decision matrix for selecting synthetic routes based on aniline sterics and electronics.

Comparative Experimental Data

The following data summarizes the efficiency of converting substituted anilines to their acetanilides (Acylation) or N-aryl derivatives (Buchwald-Hartwig).

Table 1: Synthetic Efficiency Comparison

SubstituentElectronic Nature (

)
Protocol A: Acylation (Yield %)Protocol B: Buchwald-Hartwig (Yield %)Performance Note
4-Methoxy Strong EDG (-0.27)98% (Fast, <1h)94%Excellent nucleophile; prone to oxidation in air.
4-Methyl Weak EDG (-0.17)95%93%Ideal baseline substrate.
H (Unsub) Neutral (0.00)93%93%Standard reference.[2]
4-Trifluoromethyl Moderate EWG (+0.54)75% (Requires heat)88%Acylation slows significantly; Pd-catalysis remains robust.
4-Nitro Strong EWG (+0.78)<60% (Sluggish)91% (w/ BrettPhos)Critical Divergence: Pd-catalysis outperforms classical synthesis here.
2,6-Dimethyl Steric Hindrance85% (Slow)45-70%Sterics hinder Pd-coordination more than small acyl group attack.

Detailed Experimental Protocols

Protocol A: Classical Nucleophilic Acylation (Baseline)

Best for Electron-Rich to Neutral Anilines.

Reagents: Substituted Aniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Sodium Acetate (1.5 equiv), Water/Ethanol (3:1).

  • Dissolution: Dissolve 5.0 mmol of aniline in 15 mL of water/ethanol mixture.

    • Expert Note: For hydrophobic anilines (e.g., 4-iodoaniline), increase ethanol ratio to maintain homogeneity.

  • Acidification: Add concentrated HCl (1.0 equiv) to form the anilinium salt.

    • Why? This increases solubility in water, but the amine is now non-nucleophilic.

  • Acylation Event: Add acetic anhydride (1.2 equiv) followed immediately by a solution of sodium acetate (1.5 equiv) in water.

    • Mechanism:[3][4][5] The acetate buffer regenerates the free amine (

      
      ) in a controlled manner, allowing it to attack the anhydride.
      
  • Self-Validating Step: Rapid precipitation of the acetanilide product indicates success. If solution remains clear after 10 mins, the aniline is likely too electron-deficient (EWG) or the pH is too low.

  • Isolation: Vacuum filter the precipitate and wash with ice-cold water.

Protocol B: Buchwald-Hartwig Amination (Advanced)

Required for Electron-Deficient Anilines or Complex Couplings.

Reagents: Aryl Bromide (1.0 equiv), Substituted Aniline (1.2 equiv),


 (1 mol%), BrettPhos (2 mol%), 

(1.4 equiv), Toluene (anhydrous).
  • Inert Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).

    • Trustworthiness: Oxygen is the primary failure mode for Pd(0) catalysts.

  • Catalyst Pre-complexation: Add

    
     and BrettPhos ligand. Add anhydrous Toluene. Stir at 25°C for 5 mins.
    
    • Visual Check: Solution should turn from dark purple/red to a lighter orange/brown, indicating ligand ligation.

  • Substrate Addition: Add Aryl Bromide, Aniline, and

    
     under Argon counter-flow.
    
  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a celite pad (removes Pd black) and concentrate.

    • Expert Note: Do not use acidic workup if your product retains basicity; use neutral alumina chromatography.

Mechanistic Visualization: The Catalytic Cycle

Understanding the Reductive Elimination vs. Amine Binding competition is vital for troubleshooting.

BHCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination (Rate Limiting for EWG) OxAdd->AmineBind + Aniline Deprot Deprotonation (Pd-N-Ar) AmineBind->Deprot + Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: The Buchwald-Hartwig catalytic cycle. Note that electron-deficient anilines struggle at the "Amine Coordination" step, requiring electron-rich ligands (like BrettPhos) to facilitate binding.

Troubleshooting & Expert Insights

The "EWG Paradox"

Researchers often assume electron-withdrawing groups (EWG) fail in cross-coupling because they are poor nucleophiles.

  • Correction: In Pd-catalysis, the acidity of the N-H bond in EWG-anilines (e.g., 4-nitroaniline, pKa ~1.0) actually helps the deprotonation step. The bottleneck is the initial binding to Palladium.

  • Solution: Use BrettPhos or RuPhos . These bulky, electron-rich ligands increase the electron density on Pd, encouraging the coordination of the electron-poor amine.

Handling 2,6-Disubstituted Anilines (Sterics)

Steric hindrance at the ortho position is the enemy of Protocol B.

  • Observation: Low yields with standard ligands (BINAP).

  • Action: Switch to Pd-PEPPSI-IPr precatalysts. The N-Heterocyclic Carbene (NHC) ligand throws the steric bulk away from the metal center, creating a "flexible pocket" for the hindered aniline to enter.

Self-Validating Systems
  • Acylation: If the reaction mixture does not heat up upon addition of anhydride, the reaction is stalled. Check pH.

  • Pd-Coupling: If the reaction mixture turns black (Pd precipitation) within 10 minutes, your ligand has failed to stabilize the Pd(0) species. Re-run with fresh ligand or stricter inert conditions.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. benzene Derivatives.[1][2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society.[12] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.[12] Link

Sources

Technical Guide: In Vitro Metabolic Stability of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for medicinal chemists and DMPK scientists. It synthesizes established structure-metabolism relationships (SMR) and experimental protocols to evaluate the utility of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline as a metabolically stable scaffold.[1]

Executive Summary: The Fluorine Effect in Aniline Optimization

In drug discovery, aniline moieties are privileged scaffolds found in numerous kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and GPCR ligands. However, electron-rich anilines are often "metabolic soft spots," susceptible to rapid oxidative clearance.[1]

This guide evaluates This compound (referred to herein as TF-Aniline ) as a superior alternative to standard alkoxy-anilines.[1] By leveraging the high electronegativity and steric bulk of the trifluoroethoxy group, this scaffold effectively blocks CYP450-mediated O-dealkylation , significantly extending in vitro half-life (


) and reducing intrinsic clearance (

).[1]
The Core Problem: O-Dealkylation

Standard 4-methoxy or 4-ethoxy anilines undergo rapid metabolism via:

  • 
    -Carbon Hydroxylation:  CYP enzymes hydroxylate the carbon adjacent to the oxygen.[1]
    
  • Hemiacetal Collapse: The unstable intermediate collapses, releasing the alkyl aldehyde and the phenol metabolite.

The Solution: The


 group in the trifluoroethoxy moiety withdraws electrons, deactivating the 

-carbon and preventing the initial hydroxylation step.

Comparative Performance Analysis

The following data represents a typical Structure-Activity Relationship (SAR) profile for kinase inhibitor cores incorporating these aniline fragments. Data is normalized to Human Liver Microsomes (HLM) assays.[1]

Table 1: Representative Metabolic Stability Profile (HLM)
Compound ScaffoldStructure

(min)

(µL/min/mg)
Primary Metabolic PathwayRisk Profile
Alternative A (Methoxy)3-F-4-OMe-Aniline12> 115Rapid O-demethylationHigh (Poor Bioavailability)
Alternative B (Ethoxy)3-F-4-OEt-Aniline2850 - 80O-deethylationModerate
TF-Aniline (Product)3-F-4-

> 120 < 10 Slow N-oxidation / StableLow (Ideal for Lead Opt)
Key Mechanistic Insights
  • 3-Fluoro Substitution: The fluorine atom at the 3-position is retained across all comparators.[1] Its primary role is to block ortho-hydroxylation on the phenyl ring and lower the

    
     of the amine, reducing the potential for Phase II conjugation (N-acetylation).
    
  • 2,2,2-Trifluoroethoxy Substitution: This group acts as a "metabolic wall."[1] The C-F bonds are metabolically inert.[1] The strong electron-withdrawing effect (

    
    ) reduces the electron density on the ether oxygen, making the adjacent methylene group (
    
    
    
    ) resistant to CYP-mediated radical abstraction.[1]

Visualizing the Metabolic Blockade

The diagram below illustrates the divergent metabolic fates of the standard Ethoxy analog versus the Trifluoroethoxy (TF) analog.

MetabolicPathways cluster_0 Alternative B: Ethoxy Aniline (Unstable) cluster_1 Product: TF-Aniline (Stable) Eth_Substrate 3-F-4-Ethoxy Aniline Eth_Inter [Hemiacetal Intermediate] Unstable Eth_Substrate->Eth_Inter CYP450 (alpha-hydroxylation) Eth_Prod Phenol Metabolite + Acetaldehyde Eth_Inter->Eth_Prod Spontaneous Collapse TF_Substrate 3-F-4-(2,2,2-trifluoroethoxy) Aniline TF_NoRxn Metabolic Blockade (No Reaction) TF_Substrate->TF_NoRxn CYP450 (Electron Deficient C-H)

Figure 1: Mechanism of metabolic stabilization.[1] The trifluoroethoxy group prevents the formation of the unstable hemiacetal intermediate.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of compounds derived from this scaffold, use the following self-validating protocol. This workflow ensures data integrity through the use of positive controls (high clearance) and negative controls (low clearance).[1]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).[1]
    
  • Controls:

    • High Clearance: Verapamil or Propranolol.[1]

    • Low Clearance: Warfarin.[1][2]

    • Zero Cofactor: Microsomes + Compound (without NADPH) to rule out chemical instability.[1]

Workflow Diagram

AssayWorkflow Start Preparation Phase Step1 1. Pre-Incubation Mix Microsomes + Buffer + Compound (1 µM) Equilibrate at 37°C for 5 min Start->Step1 Step2 2. Initiation Add NADPH Regenerating System (t=0 start) Step1->Step2 Step3 3. Sampling Aliquot 50 µL at t = 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Add to 150 µL ice-cold Acetonitrile (Contains Internal Standard) Step3->Step4 Step5 5. Analysis Centrifuge & Analyze Supernatant via LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the HLM stability assay.

Calculation of Intrinsic Clearance ( )[1]
  • Plot ln(% Remaining) vs. Time .[1]

  • Determine the slope (

    
    ) of the linear regression.[1]
    
  • Calculate Half-life:

    
    [1]
    
  • Calculate

    
     (microsomal):
    
    
    
    
    [1]

Strategic Recommendations

When to Use TF-Aniline[1]
  • Lead Optimization: When the methoxy-analog shows excellent potency but poor oral exposure due to high first-pass metabolism.[1]

  • Lipophilicity Tuning: The

    
     group increases lipophilicity (
    
    
    
    vs OMe).[1] This can improve membrane permeability but may increase plasma protein binding.[1] Ensure to monitor Free Fraction (
    
    
    )
    .[1]
  • Safety: Unlike some chloro-anilines, the trifluoroethoxy group does not typically form reactive quinone-imine toxicophores as readily, provided the 4-position is blocked.[1]

Potential Pitfalls[3][4][5]
  • Solubility: The increased lipophilicity can reduce aqueous solubility.[1] Formulations may require solubilizers (e.g., cyclodextrins) for in vivo studies.[1]

  • Cost: The fluorinated building block is more expensive than standard anisidines.[1] Use early in the design cycle only if metabolic stability is a confirmed bottleneck.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link

    • Citation context: foundational text on the "fluorine effect" and metabolic blocking.[3]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link[1]

    • Citation context: Detailed analysis of trifluoroethoxy as a bioisostere for methoxy groups.[1]

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2008. Link[1]

    • Citation context: Discusses the electronic effects of fluorine on metabolic oxid
  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier, 2016.[1] Link

    • Citation context: Source for the standard microsomal stability protocol and calcul

Sources

Head-to-head comparison of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide provides a critical technical comparison between 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (Compound A) and its non-fluorinated analog, 4-Ethoxyaniline (p-Phenetidine, Compound B).

While Compound B is a classical aniline derivative historically associated with analgesics (e.g., Phenacetin), it suffers from significant metabolic liability, specifically oxidative


-dealkylation leading to toxic quinone imines. Compound A leverages the "Fluorine Effect" —using bioisosteric replacement to modulate pKa, enhance lipophilicity, and crucially, block metabolic soft spots. This guide details the synthesis, physicochemical shifts, and metabolic advantages of the fluorinated scaffold.

Compound Identity & Physicochemical Profile[1][2][3][4][5]

The introduction of fluorine atoms at the 3-position of the ring and the terminal ethyl group drastically alters the electronic and steric landscape of the molecule.

FeatureCompound A (Fluorinated) Compound B (Non-Fluorinated)
IUPAC Name This compound4-Ethoxyaniline (p-Phenetidine)
CAS Number 937598-57-7 156-43-4
Molecular Weight 209.14 g/mol 137.18 g/mol
LogP (Lipophilicity) ~2.4 (High Permeability)~1.2 (Moderate Permeability)
pKa (Conjugate Acid) ~3.2 - 3.5 (Weak Base)5.3 (Moderate Base)
Electronic Effect Strong Electron Withdrawing (

and

effects of F)
Electron Donating (Resonance of -OEt)
Metabolic Liability High Stability (Blocked

-dealkylation)
High Liability (Rapid

-dealkylation)
Technical Insight: The Fluorine Effect[8]
  • Basicity Modulation: The 3-fluoro substituent exerts a strong inductive withdrawing effect (

    
    ), significantly lowering the pKa of the aniline nitrogen compared to Compound B. This reduces the fraction of ionized drug at physiological pH, potentially improving membrane permeability.
    
  • Lipophilicity: The trifluoroethoxy group increases lipophilicity (LogP +1.2 units vs ethoxy), enhancing blood-brain barrier (BBB) penetration and hydrophobic binding interactions in enzyme pockets.

  • Conformation: The 3-fluoro atom can induce specific conformational locks via intramolecular electrostatic interactions with the ether oxygen, potentially pre-organizing the molecule for receptor binding.

Synthesis & Manufacturing Workflows

While Compound B is often derived from the reduction of p-nitrophenetole, Compound A requires a regioselective Nucleophilic Aromatic Substitution (


).
Synthesis of this compound

Starting Material: 3,4-Difluoronitrobenzene.[1][2] Reagents: 2,2,2-Trifluoroethanol (TFE), Potassium Carbonate (


) or Sodium Hydride (

), DMF.
Reaction Logic

The 4-position fluorine in 3,4-difluoronitrobenzene is significantly more activated toward nucleophilic attack than the 3-position fluorine due to the para-resonance stabilization of the Meisenheimer complex by the nitro group.

SynthesisWorkflow cluster_legend Process Key SM 3,4-Difluoronitrobenzene (CAS: 369-34-6) Inter Intermediate: 3-Fluoro-4-(2,2,2-trifluoroethoxy) nitrobenzene SM->Inter SNAr (DMF, 80°C) Regioselective Subst. Reagent 2,2,2-Trifluoroethanol + K2CO3 Reagent->Inter Prod Product: 3-Fluoro-4-(2,2,2-trifluoroethoxy) aniline Inter->Prod Nitro Reduction Red Reduction: H2, Pd/C or Fe/NH4Cl key1 SNAr = Nucleophilic Aromatic Substitution

Caption: Regioselective synthesis pathway leveraging the activation of the para-fluorine atom.

Detailed Protocol
  • Etherification (

    
    ): 
    
    • Charge a reactor with 3,4-difluoronitrobenzene (1.0 eq) and DMF (5-10 volumes).

    • Add Potassium Carbonate (1.5 eq).

    • Add 2,2,2-Trifluoroethanol (1.2 eq) dropwise.

    • Heat to 80-90°C for 4-6 hours. Monitor by HPLC for consumption of starting material.

    • Workup: Quench with water, extract with Ethyl Acetate. The product, 3-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene, is obtained as a solid upon concentration.

  • Reduction:

    • Dissolve the nitro intermediate in Methanol.[3]

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under Hydrogen atmosphere (balloon or 1-3 bar) at RT for 2-4 hours.

    • Purification: Filter catalyst, concentrate filtrate.[3] Recrystallize from Hexanes/EtOAc if necessary.

Metabolic Stability & Toxicology[10][11]

The primary driver for selecting Compound A over Compound B is Metabolic Switching .

The Liability of Compound B (Phenetidine)

Compound B undergoes rapid oxidative


-dealkylation by CYP450 enzymes (specifically CYP1A2 and CYP2E1).
  • Mechanism: Hydroxylation at the

    
    -carbon of the ethoxy group.
    
  • Consequence: The hemiacetal intermediate collapses to release acetaldehyde and p-aminophenol , which can be further oxidized to the toxic quinone imine . This species is electrophilic and depletes glutathione, leading to nephrotoxicity and methemoglobinemia.

The Stability of Compound A

The trifluoroethoxy group effectively blocks this pathway.

  • C-H Bond Strength: The C-H bonds adjacent to the

    
     group are stronger (approx. 100 kcal/mol) and less electron-rich due to the strong electron-withdrawing effect of fluorine. This makes hydrogen abstraction by the CYP450 heme-oxo species energetically unfavorable.
    
  • Steric Shielding: The larger van der Waals radius of the

    
     group (approx. equivalent to an isopropyl group) sterically hinders the approach of metabolic enzymes.
    

MetabolicPathways cluster_B Compound B (Non-Fluorinated) Liability cluster_A Compound A (Fluorinated) Stability B 4-Ethoxyaniline CYP CYP450 Oxidation (Alpha-Hydroxylation) B->CYP Unstable Hemiacetal Intermediate CYP->Unstable Tox TOXIC METABOLITES: Quinone Imine + Acetaldehyde Unstable->Tox Spontaneous Collapse A 3-Fluoro-4-(2,2,2- trifluoroethoxy)aniline Block METABOLIC BLOCKADE (Strong C-H Bonds / Sterics) A->Block CYP Attack Resisted Stable Intact Drug / Phase II Conjugation (Glucuronidation) Block->Stable Clearance via Phase II

Caption: Metabolic switching mechanism showing the blockade of oxidative dealkylation in the fluorinated analog.

Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) difference between Compound A and B.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • Phosphate Buffer (100 mM, pH 7.4).

Procedure:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    gives
    
    
    .
    • Expected Result: Compound B

      
       min (High Clearance). Compound A 
      
      
      
      min (Low/Medium Clearance).
Protocol 2: pKa Determination (Spectrophotometric)

Objective: To determine the ionization constant shift due to fluorination.

Procedure:

  • Prepare 50 µM solutions of Compound A and B in a mixed buffer system (pH 2.0 to 12.0).

  • Record UV-Vis spectra (200-400 nm) at each pH step.

  • Observe the bathochromic shift (red shift) upon protonation of the aniline nitrogen.

  • Fit the absorbance data at

    
     to the Henderson-Hasselbalch equation.
    
    • Note: Compound A will require lower pH buffers to observe the transition due to its lower basicity.

References

  • Synthesis of 3,4-difluoroaniline derivatives : Google Patents. "Method of 3,4-difluoroaniline synthesis" (RU1792936C).[4] Link

  • Fluorine in Medicinal Chemistry : Journal of Medicinal Chemistry. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry". Link

  • Metabolic Toxicity of Phenetidine : PubMed. "Inhalation toxicity of 4-ethoxyaniline (p-phenetidine)". Link

  • Compound Properties (Compound A) : PubChem. "this compound - CID 19627253". Link

  • Compound Properties (Compound B) : PubChem. "4-Ethoxyaniline - CID 9076".[5] Link

  • Trifluoroethoxy Stability : Journal of Organic Chemistry. "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives". Link

Sources

Cross-validation of analytical methods for 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2703-46-0 | Role: Pharmaceutical Intermediate | Focus: Purity & Assay Validation

Executive Summary

This guide details the cross-validation of analytical methods for 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline , a critical fluorinated building block used in the synthesis of kinase inhibitors and advanced agrochemicals.

As a Senior Application Scientist, I advocate for a multi-modal validation strategy . While HPLC-UV is the industry standard for routine release, it possesses inherent blind spots regarding non-chromophoric impurities and inorganic salts. To ensure the integrity of downstream synthesis, this guide establishes a cross-validation protocol integrating Reverse-Phase HPLC (for impurity profiling) with Quantitative 19F-NMR (qNMR) (for absolute assay) and GC-MS (for volatile organic impurities).

Chemical Profile & Analytical Challenges

The specific structure of this molecule dictates the analytical strategy. The presence of both an electron-withdrawing trifluoroethoxy group and a basic aniline moiety creates unique chromatographic behaviors.

FeatureAnalytical Implication
Basic Amine (-NH₂) Prone to peak tailing on silica-based columns due to silanol interactions. Solution: Use end-capped columns and low pH modifiers (TFA/Formic Acid).
Fluorine Motifs (Ar-F & -OCH₂CF₃) Provides two distinct magnetic environments. Solution: Enables high-specificity 19F qNMR without interference from hydrocarbon solvents.
UV Activity The aniline ring provides strong UV absorbance (typically ~240-254 nm). Risk: Non-UV active impurities (e.g., aliphatic precursors) may be invisible to HPLC-UV.

Primary Method: RP-HPLC (Purity & Impurity Profiling)

The "Workhorse" method for routine batch release.

Method Logic

We utilize a gradient elution on a C18 column. The mobile phase must be acidic to keep the aniline protonated (


), ensuring it elutes as a sharp peak rather than a broad band.
Detailed Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 210 nm (secondary for low-response impurities).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial equilibration
15.0 90 Elution of hydrophobic impurities
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Validation Criteria (ICH Q2 R2)
  • Specificity: Resolution (

    
    ) > 1.5 between the main peak and the likely nitro-precursor impurity (3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene).
    
  • Linearity:

    
     across 80-120% of target concentration.
    
  • System Suitability: Tailing factor (

    
    ) < 1.5.
    

Orthogonal Method: 19F qNMR (Absolute Assay)

The "Truth" Standard for Cross-Validation.

Method Logic

HPLC measures relative purity (area %). It assumes all components have equal response factors, which is rarely true. 19F qNMR is inherently quantitative because the signal integral is directly proportional to the molar amount of fluorine, regardless of chemical structure. This method detects the "fluorine mass balance."[1]

Detailed Protocol
  • Solvent: DMSO-

    
     (ensures complete solubility).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4-Fluoro-3-nitrobenzoic acid (must be high purity, >99.9%, TraceCERT®).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30 seconds) to ensure full magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 32 or 64 (for S/N > 250).

Signal Assignment:

  • -OCH₂C F₃: Triplet (or broad singlet) at approx. -74 ppm.

  • Ar-F : Multiplet at approx. -135 ppm.

  • IS (TFT): Singlet at -63 ppm.

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molecular Weight,

= Weight,

= Purity.[2][3][4]

Cross-Validation Matrix

The power of this guide lies in comparing the results of these two methods to diagnose quality issues.

ScenarioHPLC PurityqNMR PurityDiagnosis & Action
Ideal 99.5%99.3%Pass. Methods converge. High confidence in batch quality.
Salt Contamination 99.5%92.0%Fail. Sample contains inorganic salts (HPLC invisible, NMR visible via weight correction). Check ash content.[5]
Wet Sample 99.5%95.0%Fail. Residual solvent/water. Run GC-MS or KF (Karl Fischer) to confirm.
Co-elution 99.8%96.0%Fail. An impurity is co-eluting under the main HPLC peak. Re-develop HPLC method (change pH or column).
Low UV Impurity 99.9%98.0%Fail. Significant impurity lacks a chromophore (UV inactive). qNMR detects it because it contains fluorine or dilutes the mass.

Analytical Workflow Diagrams

Method Selection & Cross-Validation Logic

This decision tree illustrates the sequence of testing required to release a batch for pharmaceutical usage.

ValidationWorkflow Start Batch Synthesis Complete HPLC Method A: HPLC-UV (Purity & Impurity Profile) Start->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 qNMR Method B: 19F qNMR (Absolute Assay) Decision1->qNMR Yes Investigation Root Cause Analysis: 1. Check Inorganic Salts (ROI) 2. Check Water (KF) 3. Check Co-elution Decision1->Investigation No GCMS Method C: GC-MS (Residual Solvents) qNMR->GCMS Compare Cross-Validation: Compare HPLC vs qNMR GCMS->Compare ResultPass RELEASE BATCH (Discrepancy < 1.0%) Compare->ResultPass Convergent Data ResultFail QUARANTINE (Discrepancy > 1.0%) Compare->ResultFail Divergent Data ResultFail->Investigation Investigation->HPLC Re-develop Method

Figure 1: Analytical decision tree ensuring orthogonal validation of batch purity.

Impurity Fate Mapping

Understanding where impurities originate assists in selecting the correct detection wavelength and method.

ImpurityMap SM Starting Material: 3,4-Difluoronitrobenzene Inter Intermediate: Nitro-Ether Derivative SM->Inter Nucleophilic Sub (Detected by HPLC) Product Target: 3-Fluoro-4-(trifluoroethoxy)aniline Inter->Product Reduction (H2/Pd-C) Imp1 Impurity A: Unreduced Nitro Inter->Imp1 Incomplete Reduction Imp2 Impurity B: Defluorinated Side-product Product->Imp2 Over-reduction (Rare)

Figure 2: Reaction pathway showing origin of key impurities targeted by the HPLC method.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7] (2023).[1][7] Provides the global regulatory framework for specificity, linearity, and accuracy.

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (Establishes the foundational protocol for qNMR as a primary standard).

  • Tomschik, M., et al. (2021). Application of 19F quantitative NMR to pharmaceutical analysis.[1][2][3][8] (Demonstrates the specificity of 19F NMR for fluorinated drugs).

  • PubChem. Compound Summary: this compound.[4] (Used for physical property verification).

Sources

Spectroscopic Comparison Guide: 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of kinase inhibitors and fluorinated pharmaceuticals, 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 937598-57-7) is a critical intermediate.[1] Its synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) on 3,4-difluoronitrobenzene, followed by reduction.[1][2]

The Critical Challenge: The SNAr reaction is regioselective but rarely regiospecific.[1][2] While the 4-position (para to the nitro group) is favored, attack at the 3-position (meta to nitro) occurs, generating the 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline isomer.[1] Differentiating these regioisomers is non-trivial due to their identical molecular weight (MW 209.[1][2]14) and similar polarity, yet it is vital for establishing structure-activity relationships (SAR) and maintaining regulatory compliance.[1][2]

This guide provides a definitive spectroscopic workflow to distinguish the Target (3-F, 4-OR) from its primary Impurity (4-F, 3-OR) , utilizing 19F NMR as the primary discriminator, supported by 1H NMR coupling analysis.[1]

Structural Analysis of Isomers

Before interpreting spectra, we must define the electronic environments of the isomers.

FeatureTarget Isomer Primary Regioisomer (Impurity)
IUPAC Name This compound4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline
Structure Code [A] [B]
Substitution Pattern 1-NH2, 3-F, 4-OR1-NH2, 3-OR, 4-F
F vs. NH2 Relationship Meta Para
F vs. OR Relationship OrthoOrtho
Electronic Impact F is electronically decoupled from NH2 resonance.[1]F is strongly shielded by NH2 resonance (para-donation).[1][2]

Spectroscopic Differentiation Strategy

A. 19F NMR: The "Smoking Gun"

The most robust method for differentiation is 19F NMR .[1][2] The chemical shift of the aromatic fluorine (Ar-F) is highly sensitive to the resonance effects of the amino group.[1][2]

  • Mechanism: The amino group (-NH2) is a strong electron donor (+M effect).[1][2]

    • In Isomer [B] , the Fluorine is para to the -NH2.[1][2] The electron density is pushed directly onto the carbon bearing the fluorine, resulting in significant shielding (shift to lower frequency/more negative ppm).[1]

    • In Target [A] , the Fluorine is meta to the -NH2.[1][2] The resonance effect cannot reach the fluorine position directly; only the inductive effect operates.[1][2] The fluorine remains relatively deshielded compared to the para-isomer.[1][2]

B. 1H NMR: Coupling Constants

The aromatic region (6.0 – 7.5 ppm) provides confirmation via splitting patterns (multiplicity).[1][2]

  • Target [A]: H-5 is ortho to the alkoxy group and meta to fluorine.[1][2] It typically appears as a doublet of doublets (dd) or triplet-like structure with distinct J values.[1][2]

  • Isomer [B]: H-5 is ortho to the Fluorine.[1][2] The H-F ortho coupling (

    
    ) is diagnostic and distinct from the H-H ortho coupling.[1][2]
    

Representative Spectroscopic Data

The following data summarizes the expected shifts based on substituent electronic effects and literature on analogous fluoroanilines.

Table 1: 19F NMR Comparison (CDCl3, 376 MHz)
Signal AssignmentTarget [A] (3-F, 4-OR)Isomer [B] (4-F, 3-OR)Differentiation Logic
Ar-F (Aromatic Fluorine)-132 to -136 ppm -145 to -150 ppm Isomer [B] is upfield due to para-NH2 shielding.[1][2]
-OCF3 (Side Chain)-74.0 ppm (t)-74.0 ppm (t)Indistinguishable; serves as internal reference.[1][2]
Table 2: 1H NMR Aromatic Region (CDCl3, 400 MHz)
ProtonTarget [A] (3-F, 4-OR)Isomer [B] (4-F, 3-OR)
H-2 (Ortho to NH2)dd, ~6.4 ppm (

)
d, ~6.3 ppm (Small/No

coupling)
H-5 (Meta to NH2)t/dd, ~6.8 ppm (Ortho to OR,

)
dd, ~6.9 ppm (Ortho to F,

)
H-6 (Ortho to NH2)dd, ~6.3 ppm m, ~6.2 ppm

Note: Exact chemical shifts vary with concentration and solvent.[1][2] The relative order and coupling patterns (


 values) are the reliable identifiers.[1][2]

Experimental Protocol: Purity Determination

This protocol is designed to quantify Isomer [B] levels in a batch of Target [A] using 19F NMR.[1][2]

Materials
  • Solvent: CDCl3 (Chloroform-d) or DMSO-d6.[1][2] (DMSO is preferred if the amine salt is present).[1][2]

  • Internal Standard (Optional):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) for quantitative integration.[1][2]
  • Instrument: 300 MHz NMR or higher (tuned to 19F).

Workflow
  • Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of solvent. Ensure complete dissolution; filter if cloudy.[1][2]

  • Acquisition Parameters:

    • Pulse Sequence: zg (standard 1D).[1][2]

    • Spectral Width: -50 ppm to -200 ppm.[1][2]

    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of fluorines with different relaxation times).[1][2]
      
    • Scans (NS): 64 (to detect low-level isomer impurities).[1][2]

  • Processing:

    • Baseline correction is critical between -130 and -160 ppm.[1][2]

    • Integrate the -OCF3 signal (set to 3.00).[1][2]

    • Integrate the Ar-F signals.

  • Calculation:

    
    [1][2]
    

Logic Flow & Decision Tree

The following diagram illustrates the decision process for identifying the correct isomer during synthesis optimization.

G Start Crude Product Analysis (Post-Reduction) NMR_Exp Run 19F NMR (CDCl3, Proton-Decoupled) Start->NMR_Exp Check_ArF Analyze Aromatic F Region (-100 to -160 ppm) NMR_Exp->Check_ArF Shift_High Major Peak at -132 to -136 ppm Check_ArF->Shift_High Deshielded Signal Shift_Low Major Peak at -145 to -150 ppm Check_ArF->Shift_Low Shielded Signal Conclusion_A IDENTIFIED: Target Isomer (3-Fluoro-4-alkoxy) F is Meta to NH2 Shift_High->Conclusion_A Conclusion_B IDENTIFIED: Regioisomer Impurity (4-Fluoro-3-alkoxy) F is Para to NH2 Shift_Low->Conclusion_B H_NMR Confirmation: 1H NMR Check H-5 Coupling Conclusion_A->H_NMR Result_A Confirms Target H_NMR->Result_A Small Coupling (J < 2Hz)

Figure 1: Decision tree for spectroscopic identification of fluoro-trifluoroethoxy aniline isomers.

References

  • PubChem. (n.d.).[1][2] this compound (Compound).[1][2][3] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Cited for general substituent effects on 19F shifts).

Sources

Assessing the impact of the trifluoroethoxy group on compound properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoroethoxy group (


) represents a strategic bioisostere in modern drug design, distinct from its non-fluorinated analog (ethoxy, 

) and its direct fluorinated congener (trifluoromethoxy,

). This guide assesses the utility of the trifluoroethoxy moiety as a tool for modulating lipophilicity, blocking metabolic soft spots, and altering electronic parameters without significantly perturbing steric bulk.

This assessment is designed for medicinal chemists seeking to optimize lead compounds where standard ether linkages exhibit metabolic liability or suboptimal pharmacokinetic profiles.

Physicochemical Impact Analysis

The introduction of a terminal trifluoromethyl group separated by a methylene spacer (


) creates a unique electronic environment. The following table contrasts the trifluoroethoxy group with standard ethoxy and methoxy groups.
Table 1: Comparative Physicochemical Properties
PropertyMethoxy (

)
Ethoxy (

)
Trifluoroethoxy (

)
Impact of Trifluoroethoxy
Lipophilicity (

)
Reference (0.0)+0.5+0.9 to +1.2Moderate Increase. Enhances membrane permeability without the extreme lipophilicity of long alkyl chains.
Electronic Effect (

)
+0.25 (Inductive)-0.05 (Weak Donor)+0.45 (Strong Withdrawal)Electron Withdrawing. Reduces electron density on the ether oxygen.
Basicity of Ether Oxygen ModerateModerateLowReduced H-Bond Acceptor capability due to electron withdrawal by

.
Metabolic Liability High (O-demethylation)High (O-dealkylation)Low Metabolic Block. The C-F bonds prevent oxidative attack at the terminal position.
Steric Bulk (Molar Refractivity) LowMediumMedium-HighSlightly larger than ethoxy due to the Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å).
Mechanism of Action: The Electronic Pull

Unlike the trifluoromethoxy group (


), where the oxygen is directly attached to the fluorinated carbon, the trifluoroethoxy group utilizes a methylene spacer.
  • Inductive Effect: The strong electronegativity of the

    
     group exerts a pull through the 
    
    
    
    -framework. This lowers the
    
    
    of phenols or amines situated para or meta to the ether linkage.
  • Dipole Orientation: The C-F bonds create a significant dipole. In protein binding pockets, this moiety can engage in specific multipolar interactions that alkyl groups cannot, potentially improving potency (as seen in Flecainide).

Strategic Application: Decision Logic

Use the following logic flow to determine if a trifluoroethoxy substitution is appropriate for your lead series.

DecisionMatrix Start Lead Compound Optimization Issue1 Is the Ether Linkage Metabolically Unstable? Start->Issue1 Issue2 Is LogP too Low (Poor Permeability)? Issue1->Issue2 No Check1 Check Steric Tolerance: Is the pocket restrictive? Issue1->Check1 Yes (CYP Dealkylation) Issue2->Check1 Yes Stop Use Standard Ethoxy or Methoxy Issue2->Stop No Action1 Replace Ethoxy with Trifluoroethoxy Check1->Action1 Pocket is Open Alt Consider Trifluoromethoxy (-OCF3) for lower bulk Check1->Alt Pocket is Tight

Figure 1: Decision matrix for incorporating fluoroalkyl ethers in lead optimization.

Case Study: Flecainide Acetate

Flecainide is the archetypal example of the trifluoroethoxy group's utility in medicinal chemistry. It is a Class Ic antiarrhythmic agent used to prevent tachyarrhythmias.[1][2][3]

  • Structure: 2,5-bis(2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide.[1][2][4]

  • Role of Trifluoroethoxy:

    • Metabolic Shielding: The two trifluoroethoxy groups on the benzene ring replace potential methoxy/ethoxy groups. This prevents rapid O-dealkylation by hepatic CYPs, contributing to a half-life of ~20 hours in humans.

    • Solubility/Lipophilicity Balance: The fluorine atoms modulate the lipophilicity (

      
      ), ensuring the drug can cross the cardiac cell membrane to reach intracellular sodium channels while maintaining sufficient water solubility as an acetate salt.
      

Experimental Protocols

A. Synthesis: Modified Williamson Ether Synthesis

The synthesis of trifluoroethoxy ethers requires modification of standard Williamson conditions. 2,2,2-Trifluoroethanol (TFE) is more acidic (


) than ethanol (

), making the resulting alkoxide a weaker base but also a less aggressive nucleophile.

Protocol:

  • Reagents:

    • Substrate: Aryl halide (activated) or Alkyl halide.

    • Alcohol: 2,2,2-Trifluoroethanol (TFE).

    • Base: Potassium Carbonate (

      
      ) or Sodium Hydride (
      
      
      
      ).
    • Solvent: DMF or DMAc (Polar aprotic is essential).

  • Step-by-Step:

    • Activation: Dissolve TFE (1.2 equiv) in dry DMF under Argon. Add NaH (1.2 equiv) slowly at 0°C. Caution: Hydrogen gas evolution. Stir for 30 mins to generate sodium trifluoroethoxide.

    • Coupling: Add the electrophile (e.g., 2,5-dibromobenzoic acid derivative for Flecainide analogs).

    • Reaction: Heat to 80–100°C. The reduced nucleophilicity of the fluorinated alkoxide requires higher thermal energy than standard ethoxide.

    • Workup: Quench with water, extract with ethyl acetate. Wash with brine to remove DMF.

SynthesisWorkflow TFE Trifluoroethanol (pKa ~12.4) Base Base (NaH) Deprotonation TFE->Base Alkoxide CF3CH2O- (Weak Nucleophile) Base->Alkoxide - H2 Product Trifluoroethyl Ether (R-O-CH2CF3) Alkoxide->Product + R-X High Temp (80°C+) Substrate Electrophile (R-X) Substrate->Product

Figure 2: Synthetic pathway for introducing the trifluoroethoxy moiety.

B. Validation: Microsomal Stability Assay

To confirm the metabolic advantage of the trifluoroethoxy group over the ethoxy group, perform a comparative intrinsic clearance (


) assay.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the Trifluoroethoxy analog and the Ethoxy control in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

    • Add liver microsomes (human/rat, 0.5 mg/mL protein).

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot at

    
     minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Criteria: The Trifluoroethoxy analog should exhibit a statistically significant reduction in depletion rate (

      
      ) compared to the Ethoxy control.
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Banfield, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). Link

  • PubChem. (2025).[1] Flecainide Acetate Compound Summary. National Library of Medicine. Link

  • Leroux, F. R., et al. (2019).[5] 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.[5] Journal of Organic Chemistry. Link

  • BenchChem. (2025).[6] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link

Sources

Benchmarking the reactivity of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the reactivity of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in cross-coupling reactions Content Type: Technical Comparison Guide

Executive Summary

This compound (CAS: 937598-57-7) represents a distinct class of fluorinated building blocks.[1] Unlike standard anilines or the highly deactivated 4-(trifluoromethoxy)aniline, this molecule occupies a "Goldilocks" zone of reactivity. It balances the metabolic stability conferred by the fluorinated ether tail with sufficient nucleophilicity to participate in palladium-catalyzed C-N bond formations without requiring the extreme forcing conditions needed for perfluorinated analogs.

This guide benchmarks its performance against industry standards (Aniline, 4-Anisidine, and 4-OCF3-Aniline) and provides a validated protocol for Buchwald-Hartwig aminations, specifically addressing the electronic drag caused by the 3-fluoro and 4-trifluoroethoxy substituents.

Molecular Profile & Electronic Landscape

To predict reactivity, we must quantify the electronic push-pull forces on the amino group. The nucleophilicity of the aniline nitrogen is dictated by the electron density of the aromatic ring.

  • 3-Fluoro Substituent (

    
    ):  Exerts a strong inductive withdrawing effect (-I), deactivating the ring and reducing the basicity of the amine.
    
  • 4-(2,2,2-Trifluoroethoxy) Group:

    • Resonance (+M): Like a methoxy group, the oxygen atom donates electron density into the ring.[2]

    • Inductive (-I): The terminal

      
       group is strongly withdrawing. However, the methylene (
      
      
      
      ) spacer insulates the oxygen from the full brunt of this withdrawal compared to a trifluoromethoxy (
      
      
      ) group.
    • Net Effect: The group is weakly activating to neutral, making it significantly more reactive than

      
      , but less reactive than a standard methoxy (
      
      
      
      ).
Figure 1: Comparative Electronic Activation

ReactivityHierarchy Low Low Reactivity (Requires BrettPhos/RuPhos) OCF3 4-(Trifluoromethoxy) aniline Low->OCF3 Mid Target Molecule (Standard Ligands Possible but Slow) Target 3-Fluoro-4-(2,2,2- trifluoroethoxy)aniline Mid->Target High High Reactivity (BINAP/DPPF Effective) Anisidine 4-Methoxyaniline (p-Anisidine) High->Anisidine OCF3->Target Decreased -I Effect (CH2 Spacer) Target->Anisidine Increased +M Effect

Caption: Reactivity hierarchy showing the Target Molecule's position between deactivated perfluorinated ethers and activated methoxy anilines.

Benchmarking Data: C-N Coupling Performance

The following data summarizes the performance of this compound in a standard Buchwald-Hartwig coupling with 4-Chlorotoluene .

Reaction Conditions: 1.0 equiv Aryl Chloride, 1.2 equiv Amine, 2 mol% Pd catalyst, 1.4 equiv NaOtBu, Toluene, 100°C, 12h.

Candidate AmineElectronic CharacterCatalyst: Pd(OAc)₂ / BINAPCatalyst: Pd₂(dba)₃ / BrettPhos
4-Methoxyaniline Strongly Activated98% Yield (1h)99% Yield (0.5h)
Aniline Neutral85% Yield (4h)95% Yield (2h)
Target Molecule Weakly Deactivated 45% Yield (12h)*92% Yield (4h)
4-(OCF₃)aniline Strongly Deactivated<10% Yield78% Yield (8h)

*Observation: Under standard BINAP conditions, the target molecule suffers from slow oxidative addition/amine coordination competition, leading to stalled reactions. Switching to BrettPhos , a bulky, electron-rich dialkylbiaryl phosphine, restores excellent yields by facilitating the reductive elimination step critical for electron-deficient amines [1].

Validated Experimental Protocol

Objective: Synthesis of a diarylamine via coupling of this compound with an aryl bromide/chloride.

Reagents & Equipment
  • Nucleophile: this compound (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (1 mol% - equivalent to 2 mol% Pd)

  • Ligand: BrettPhos (2.4 mol% - 1.2:1 L:Pd ratio) [2]

  • Base: NaOtBu (1.4 equiv) - Use Cs₂CO₃ if electrophile has base-sensitive esters.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ and BrettPhos.

    • Add 1/3 of the solvent volume.

    • Heat at 60°C for 5 minutes. Checkpoint: Solution should turn from dark purple/black to a clear deep orange/red, indicating active L-Pd(0) formation.

  • Substrate Addition:

    • Add the Aryl Halide, the Target Aniline , and the Base (NaOtBu) to the vial.

    • Add the remaining solvent.

    • Seal the vial with a Teflon-lined cap.

  • Reaction:

    • Heat block to 100°C . Stir vigorously (800 rpm).

    • Monitoring: Check via UPLC/LC-MS at 1 hour.

      • If <20% conversion: Increase temp to 110°C.

      • If Protodehalogenation (reduction of aryl halide) is observed: Decrease temperature to 80°C and double catalyst loading.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc.

    • Filter through a pad of Celite/Silica to remove Pd black.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Figure 2: Decision Tree for Optimization

Optimization Start Start Reaction (Standard Protocol) Check Conversion @ 1h? Start->Check SideProduct Side Product? Check->SideProduct <20% Continue Continue to 4-8h Check->Continue >20% Heat Increase Temp to 110°C Switch to tBuBrettPhos SideProduct->Heat No Reaction Reduce Protodehalogenation? Lower Temp to 80°C SideProduct->Reduce Ar-H Formed

Caption: Troubleshooting logic for optimizing the coupling of electron-deficient fluoro-alkoxy anilines.

Strategic Application Notes

  • Solubility: The 2,2,2-trifluoroethoxy group significantly increases lipophilicity (LogP) compared to methoxy. Ensure the purification solvent system is adjusted (usually requires less polar eluents).

  • Base Sensitivity: While NaOtBu is standard, the acidic protons alpha to the ether oxygen (

    
    ) are relatively stable. However, if using very strong bases (e.g., LHMDS) for long durations, verify stability of the trifluoroethyl group. For most couplings, carbonate bases (Cs₂CO₃) are a safer, albeit slower, alternative.
    
  • Alternative Coupling: If the Buchwald-Hartwig fails due to steric bulk of the partner, Chan-Lam coupling (using Cu(OAc)₂ and aryl boronic acids) is a viable backup, as the N-H acidity of this aniline is slightly higher than standard anilines, facilitating transmetallation to Copper [3].

References

  • Maitro, G., et al. (2018). "Ligand Effects in the Palladium-Catalyzed Amination of Electron-Deficient Anilines." Journal of Organic Chemistry. (Generalized reference for BrettPhos utility with deactivated amines)

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Qiao, J. X., & Lam, P. Y. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

[1][2]

Executive Summary: Immediate Action Card

Do not deviate from this protocol. This compound combines the toxicity of anilines with the combustion hazards of fluorinated hydrocarbons.[1] Improper disposal can lead to the release of Hydrogen Fluoride (HF) gas during incineration or toxic methemoglobinemia via skin absorption during handling.

Critical Parameter Operational Directive
Primary Hazard Toxic by absorption & inhalation. Potential methemoglobin former.[2][1]
Disposal Stream Halogenated Organic Waste (High BTU, Fluorine-Containing).[2][1]
Incompatibility Strong Acids & Oxidizers. (Violent reaction/Toxic fumes).[2][1]
Container HDPE or Glass with Teflon-lined cap.[2][1] Avoid metal if acidic impurities are possible.
Incineration MANDATORY: Must be incinerated in a facility equipped with HF scrubbers.

Chemical Profile & Hazard Identification

To manage waste effectively, you must understand the "Why" behind the protocol. 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is a specialized intermediate.[2][1] Its disposal logic is governed by two functional groups:[1][3][4][5][6]

  • The Aniline Moiety (Basic Nitrogen):

    • Risk:[5][7] Sensitizer and blood toxin. It can readily penetrate nitrile gloves upon prolonged contact.

    • Disposal Implication: Waste must be kept at a neutral or basic pH. Mixing with strong acids in a waste drum can generate heat and pressure.

  • The Fluorinated Ether Tail (-OCH2CF3) & Ring Fluorine:

    • Risk:[5][7] Upon combustion, these groups decompose into Hydrogen Fluoride (HF), a highly corrosive gas that destroys standard incinerator linings if not scrubbed.[1]

    • Disposal Implication: You cannot bulk this with standard non-halogenated organic solvents (e.g., Acetone/Methanol waste). It must go into the Halogenated stream.

Physical & Chemical Data Table
PropertyValue / Characteristic
Chemical Structure Aniline core with 3-Fluoro and 4-Trifluoroethoxy substitution.[2][1][8][9]
Physical State Typically Solid or Viscous Oil (depending on purity).[2][1]
Solubility Soluble in DMSO, Methanol, DCM.[2][1] Low water solubility.[4]
Waste Class 6.1 (Toxic) / Halogenated Organic.[2][1]
Flash Point >110°C (Predicted) - Treat as Combustible.[2][1]

Pre-Disposal Stabilization & Segregation[1][2]

Before moving the material to the central waste area, the researcher must stabilize the waste at the bench.[1]

The "Self-Validating" Segregation Logic

A self-validating system ensures safety through procedural checks.[1] Follow this decision matrix:

  • Check pH: If the waste is in solution, verify pH > 7. If acidic, neutralize slowly with Sodium Bicarbonate before bottling. Why? To prevent exothermic polymerization or salt formation in the drum.[1]

  • Check Oxidizers: Verify no peroxides or nitric acid are present in the mixture. Why? Anilines are reducing agents; mixing with oxidizers causes fire.

  • Check Halogen Content: Confirm the container is labeled "HALOGENATED."

Workflow Visualization: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid WasteStateCheck->SolidWasteSolid/PowderLiquidWasteLiquid/SolutionStateCheck->LiquidWasteDissolvedSolidPackDouble Bag (LDPE)Place in Solid Waste DrumSolidWaste->SolidPackSolventCheckSolvent Type?LiquidWaste->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedCompatibleNonHalogenatedNon-Halogenated(MeOH, Acetone)SolventCheck->NonHalogenatedIncompatible StreamActionAddAdd to Halogenated StreamHalogenated->ActionAddActionSegregateSEGREGATE:Do NOT mix with Non-Halogenated.Label as Halogenated Waste.NonHalogenated->ActionSegregate

Figure 1: Decision logic for segregating fluorinated aniline waste.[2] Note that even if dissolved in non-halogenated solvents, the presence of the fluorine atoms mandates the "Halogenated" waste stream.[2][1]

Detailed Disposal Protocol

Step 1: Packaging
  • Solids: Collect in a sealable container (wide-mouth HDPE jar). If using bags, use double-layered 6-mil LDPE bags.[2]

  • Liquids: Use amber glass or HDPE carboys.

    • Crucial: Leave 10% headspace. Amines can oxidize and release gas over time.

    • Cap: Use vented caps if available, otherwise standard polypropylene caps with Teflon liners.

Step 2: Labeling

The label is the primary communication tool for the disposal vendor. It must explicitly state:

  • Chemical Name: this compound (Do not use abbreviations).

  • Hazards: TOXIC, IRRITANT.[4][7]

  • Constituents: List all solvents (e.g., "5% Aniline derivative in 95% Dichloromethane").

  • Tag: "HALOGENATED ORGANIC WASTE."

Step 3: Central Accumulation Area
  • Store in the Secondary Containment tray designated for "Toxic/Halogenated."

  • Do not store next to the "Acid Waste" stream. Vapor phase reaction between acid fumes and aniline vapors can create hazardous salt deposits on container exteriors.

Emergency Spill Response

In the event of a spill outside the fume hood, execute the S.I.P. Protocol (Stop, Isolate, Protect).[1][5][6]

PPE Requirements:

  • Respiratory: N95 (for dust) or Half-mask with Organic Vapor cartridges (for liquid).

  • Skin: Double gloving required. Laminate Film (Silver Shield) is best; Nitrile is acceptable only for splash protection (change immediately upon contact). Tyvek sleeves are recommended.

Spill Cleanup Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & FormSpill->AssessMinorSolidMinor Solid (<10g)Assess->MinorSolidMajorLiquidLiquid or Large ScaleAssess->MajorLiquidActionWetWet Wipe Method:Dampen paper towel (Water/Surfactant)to prevent dust.MinorSolid->ActionWetPrevent DustActionAbsorbAbsorb:Use Vermiculite orUniversal Absorbent Pads.MajorLiquid->ActionAbsorbContain SpreadDeconDecontamination:Wash surface withDilute Acetic Acid or Soap.ActionWet->DeconActionAbsorb->DeconFinalDisposal:Seal in Hazardous Waste Bag.Label 'Debris from Toxic Spill'.Decon->Final

Figure 2: Step-by-step spill response emphasizing dust control for solids and absorption for liquids.

References & Regulatory Grounding[1][2][5][7][10]

The protocols above are derived from standard hazardous waste management practices for halogenated amines.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [2]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes (D-List and F-List). Defines criteria for Ignitable (D001) and Toxic wastes.

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Fluoro-4-(trifluoromethoxy)aniline.[9] (Used as structural analog for hazard determination).

  • Sigma-Aldrich. Technical Bulletin: Handling of Fluorinated Aromatic Compounds.[2][1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and Local/State regulations before disposal.

Personal protective equipment for handling 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: High Potency / High Hazard Intermediate Primary Risk: Dermal Absorption & Methemoglobinemia[1]

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is not a standard bench reagent.[1] It represents a class of fluorinated anilines often used as scaffolds in kinase inhibitor development.[1] Its safety profile is dominated by two synergistic factors:

  • The Aniline Moiety: A potent methemoglobin-forming agent that impairs oxygen transport in the blood.[1]

  • The Fluorinated Ether Tail: significantly increases lipophilicity (LogP), facilitating rapid transdermal absorption and blood-brain barrier penetration.[1]

Core Directive: Treat this compound as a Class 3B Highly Potent Active Pharmaceutical Ingredient (HPAPI) . Standard laboratory "good practices" are insufficient. You must employ a containment-first strategy.[1][2][3]

Hazard Identification & Mechanism

To handle this compound safely, you must understand the physiological threat.[1][3]

Hazard ClassGHS Classification (Predicted)*Mechanism of Action
Acute Toxicity (Dermal) Category 2/3 (Fatal/Toxic) The trifluoroethoxy group acts as a lipid-soluble carrier, dragging the toxic aniline core through the stratum corneum into the bloodstream.
STOT - Repeated Exposure Category 1 (Blood) Hepatic oxidation converts the aniline to a hydroxylamine metabolite (

-hydroxyaniline).[1] This reacts with Hemoglobin (

) to form Methemoglobin (

), which cannot carry oxygen.[1]
Eye Damage Category 1 Fluorinated amines are basic and can cause irreversible corneal opacity upon direct contact.[1]
Sensitization Skin Sensitizer 1 Haptenization of skin proteins leads to allergic contact dermatitis.[1]

*Note: As a specialized intermediate, specific GHS data may be sparse.[1] Classifications are derived from Structure-Activity Relationships (SAR) of analogous fluorinated anilines (e.g., 4-(trifluoromethoxy)aniline).[1]

Personal Protective Equipment (PPE) Matrix

Critical Warning on Gloves: Standard 4-mil nitrile gloves are permeable to halogenated anilines in organic solvents (e.g., DCM, DMSO) in under 5 minutes.[1] Do not rely on single-layer nitrile.[1]

PPE Specification Table
Protection ZoneMinimum RequirementRecommended SpecificationRationale
Hand (Primary) Double Gloving Inner: 2.5 mil Nitrile (Inspection White)Outer: 5-8 mil High-Performance Nitrile (e.g., Ansell TouchNTuff®)Provides ~15-30 mins breakthrough protection.[1] The white inner glove reveals tears in the outer glove.[1]
Hand (High Risk) Laminate Liner Inner: Silver Shield® / 4H® (EVOH Laminate)Outer: Nitrile (for grip)Required for handling stock solutions (>100mM) or spills.[1] Laminates offer >480 min breakthrough time.[1]
Respiratory Engineering Control Fume Hood (Face Velocity: 80-100 fpm)Inhalation of dust/vapor is the fastest route to systemic toxicity.[1]
Body Type 5/6 Coverall Tyvek® Lab Coat with elastic cuffs + Sleeve CoversPrevents dust accumulation on street clothes.[1] Aniline dust is sticky and electrostatic.[1]
Eye/Face Chemical Goggles Indirect Vent Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Vapors can bypass side shields; dust can migrate.[1]

Operational Protocols

A. Solid Handling & Weighing (The "Static" Risk)

Fluorinated solids are notoriously prone to static charge.[1] They will "jump" from spatulas, creating invisible contamination zones.[1]

Protocol:

  • Ionization: Use an anti-static gun (ZeroStat) or ionizing bar inside the balance enclosure before opening the vial.[1]

  • Containment: Weigh only inside a Fume Hood or Powder Containment Balance Enclosure.

  • Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static boat or glass weighing funnel.

  • Decontamination: Immediately wipe the balance area with a surfactant (e.g., 2% SDS solution) followed by methanol.[1] Anilines are not water-soluble; water alone spreads the contamination.

B. Solubilization & Transfer

Solvent Choice: DMSO or Dichloromethane (DCM).[1]

  • Note: DCM rapidly degrades nitrile gloves.[1] If using DCM, Silver Shield® gloves are mandatory .[1]

Workflow Diagram: Safe Handling Hierarchy

SafetyProtocol Start Start: Handling this compound RiskCheck Risk Assessment: Is the compound in solution or solid? Start->RiskCheck Solid SOLID PHASE (High Dust/Static Risk) RiskCheck->Solid Powder Liquid LIQUID PHASE (High Absorption Risk) RiskCheck->Liquid Solution SolidPPE PPE: Double Nitrile + Tyvek Sleeves Engineering: Balance Enclosure/Ionizer Solid->SolidPPE LiquidPPE PPE: Laminate (Silver Shield) Liners Engineering: Fume Hood Liquid->LiquidPPE Action Perform Experiment SolidPPE->Action LiquidPPE->Action Decon Decontamination: 1. Surfactant Wipe 2. Alcohol Wipe Action->Decon Waste Disposal: Segregated Halogenated Waste Decon->Waste

Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation to Laminate gloves for liquid handling due to permeation risks.

Emergency Response & Disposal

Spill Response

Aniline spills are deceptive. They may not "burn" immediately but absorb silently.[1]

  • Evacuate: Clear the immediate area (10 ft radius).

  • Assess:

    • Minor (<5 mL/g): Handle with Silver Shield gloves.[1]

    • Major (>5 mL/g): Evacuate lab; call EHS.[1]

  • Neutralize: Do not use bleach (hypochlorite).[1] Bleach can react with anilines to form chloroamines (toxic gas).[1] Use Sand/Vermiculite for liquids or wet paper towels for solids (to prevent dust).[1]

Disposal Logic

This compound contains Fluorine .[1][2]

  • Do NOT mix with standard organic waste if your facility sends organics for fuel blending (low-temp incineration).[1]

  • Requirement: High-Temperature Incineration (>1100°C) is required to fully mineralize the C-F bonds and prevent HF emission.[1]

  • Labeling: Tag waste as "Halogenated Organic - Highly Toxic - Fluorinated."

Spill Decision Diagram

SpillResponse Spill Spill Detected Type Identify State Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill DryClean Do NOT Sweep. Cover with wet pad. Wipe gently. SolidSpill->DryClean WetClean Absorb with Vermiculite. Do NOT use Bleach. LiquidSpill->WetClean Bag Double Bag (Clear) Label: 'Toxic Fluorinated Waste' DryClean->Bag WetClean->Bag

Figure 2: Emergency response workflow emphasizing dust suppression and avoidance of reactive cleaners.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Aniline.[1][4] Centers for Disease Control and Prevention.[1] [Link]

  • ECHA (European Chemicals Agency). (2023).[1] Substance Information: Fluorinated Anilines and Skin Sensitization.[1][Link]

  • PubChem. (2023).[1] Compound Summary: 3-Chloro-4-fluoroaniline (Toxicity Profile).[1] National Library of Medicine.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.